RK-24466
説明
Structure
3D Structure
特性
IUPAC Name |
7-cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-22-21-20(14-27(17-6-4-5-7-17)23(21)26-15-25-22)16-10-12-19(13-11-16)28-18-8-2-1-3-9-18/h1-3,8-15,17H,4-7H2,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMETVQKSDIOGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424958 | |
| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213743-31-8 | |
| Record name | 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213743-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyclopentyl-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RK-24466: A Technical Whitepaper on its Mechanism of Action as a Potent and Selective Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-24466 is a potent and selective, small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, this compound demonstrates significant potential in the modulation of T-cell mediated immune responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, effects on cellular signaling pathways, and in vivo efficacy. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of its preclinical profile.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family tyrosine kinase predominantly expressed in T-lymphocytes and NK cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation. Dysregulation of Lck activity has been implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound (also known as KIN 001-51) has emerged as a highly potent and selective inhibitor of Lck, offering a promising avenue for therapeutic intervention in T-cell driven pathologies.[1][2] This whitepaper will delve into the core mechanism of action of this compound, presenting the available preclinical data in a structured and comprehensive manner.
Core Mechanism of Action: Lck Inhibition
This compound exerts its biological effects through the direct inhibition of Lck kinase activity. It belongs to the family of pyrrolo[2,3-d]pyrimidine derivatives, which are known to act as ATP-competitive inhibitors of various kinases.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of Lck, demonstrating low nanomolar to sub-nanomolar inhibitory concentrations in cell-free kinase assays. Its selectivity for Lck over other related Src family kinases and a panel of other kinases underscores its potential for a targeted therapeutic effect with a reduced risk of off-target toxicities.
Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases
| Kinase Target | IC50 (nM) | Assay Type |
| Lck (64-509) | < 1 | Cell-free assay |
| Lckcd | 2 | Cell-free assay |
| Src | 70 | Cell-free assay |
| Kdr (VEGFR2) | 1,570 | Cell-free assay |
| Tie-2 | 1,980 | Cell-free assay |
| EGFR | 3,200 | Cell-free assay |
| PKC | > 33,000 | Cell-free assay |
| CDC2/B | > 50,000 | Cell-free assay |
| ZAP-70 | > 50,000 | Cell-free assay |
Data compiled from publicly available sources.[2]
Impact on T-Cell Signaling
By inhibiting Lck, this compound effectively blocks the initial and critical steps of the T-cell receptor signaling pathway. This leads to a downstream cascade of events that ultimately results in the suppression of T-cell activation and effector functions.
Inhibition of T-Cell Receptor (TCR) Signaling
Upon TCR engagement, Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. The inhibition of Lck by this compound prevents these initial phosphorylation events, thereby halting the entire downstream signaling cascade.
Suppression of IL-2 Production
A key functional consequence of TCR signaling is the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and differentiation. By blocking the upstream signaling events, this compound effectively inhibits TCR-stimulated IL-2 production.
Table 2: In Vivo Efficacy of this compound on IL-2 Production in Mice
| Administration Route | ED50 (mg/kg) |
| Intraperitoneal (i.p.) | 4 |
| Oral (p.o.) | 25 |
Data represents the effective dose required to inhibit T-cell receptor-stimulated IL-2 production by 50%.[2]
Experimental Protocols
While specific, detailed protocols for the studies on this compound are not publicly available, the following represents a generalized methodology for the key experiments cited.
In Vitro Lck Kinase Inhibition Assay (Generalized Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of Lck.
Methodology:
-
Reagent Preparation: Recombinant Lck enzyme, a suitable kinase buffer, ATP, and a peptide substrate are prepared. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The inhibitor at various concentrations is pre-incubated with the Lck enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of radioactive phosphate, or more commonly, through luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of Lck activity inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
T-Cell Receptor Stimulated IL-2 Production Assay (Generalized Protocol)
This cellular assay assesses the ability of a compound to inhibit T-cell activation in a more physiologically relevant context.
Methodology:
-
Cell Preparation: T-cells are isolated from a relevant source, such as murine splenocytes or human peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment: The isolated T-cells are pre-incubated with varying concentrations of this compound.
-
TCR Stimulation: T-cell activation is induced by stimulating the TCR complex. This is commonly achieved using plate-bound anti-CD3 antibodies, often in combination with anti-CD28 antibodies to provide a co-stimulatory signal.
-
Incubation: The cells are cultured for a period of 24 to 48 hours to allow for cytokine production.
-
IL-2 Quantification: The cell culture supernatant is collected, and the concentration of secreted IL-2 is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-2 production is calculated for each concentration of this compound. The EC50 (in vitro) or ED50 (in vivo) value, the concentration or dose of the inhibitor that causes 50% inhibition of IL-2 production, is determined.
Clinical Development and Future Perspectives
As of the latest available public information, there are no registered clinical trials specifically for this compound. The development of selective Lck inhibitors, such as those from the pyrrolo[2,3-d]pyrimidine class, remains an active area of research for the treatment of autoimmune diseases and certain types of cancer. The high potency and selectivity of this compound make it a valuable research tool and a potential candidate for further preclinical and clinical development. Future studies would be required to evaluate its pharmacokinetic properties, safety profile, and therapeutic efficacy in relevant disease models.
Conclusion
This compound is a potent and selective inhibitor of Lck, a key kinase in T-cell signaling. Its ability to effectively block the TCR signaling cascade, leading to the suppression of T-cell activation and IL-2 production, has been demonstrated in both biochemical and cellular assays, as well as in vivo models. The data presented in this whitepaper highlight the potential of this compound as a targeted immunomodulatory agent. Further investigation into its clinical potential is warranted.
References
The Discovery and Synthesis of RK-24466: A Potent and Selective Lck Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases and T-cell malignancies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RK-24466, a potent and selective inhibitor of Lck. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a structured summary of its quantitative inhibitory data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the methodologies used in its characterization.
Introduction to Lck and Its Role in T-Cell Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein belonging to the Src family of non-receptor tyrosine kinases. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of other kinases, such as ZAP-70, leading to the activation of downstream pathways including the PLC-γ, MAPK/ERK, and PI3K/Akt pathways.[2] These signaling events ultimately culminate in T-cell activation, proliferation, and cytokine production. Given its central role, the aberrant activity of Lck has been implicated in various autoimmune diseases and cancers.
The Discovery of this compound as a Potent Lck Inhibitor
This compound, also known as 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged from research efforts focused on developing selective inhibitors of Lck. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which have been explored as scaffolds for various kinase inhibitors. This compound has demonstrated high potency and selectivity for Lck, with inhibitory concentrations in the low nanomolar range.
Quantitative Inhibitory Activity
The inhibitory activity of this compound against Lck and a panel of other kinases has been quantified through various in vitro assays. A summary of the key quantitative data is presented in the tables below.
| Target Kinase | Assay Format | IC50 (nM) | Reference |
| Lck (64-509) | Kinase Assay | <1 | [1] |
| LckCD | Kinase Assay | 2 | [1] |
| Src | Kinase Assay | 70 | [3] |
| Kdr | Kinase Assay | 1570 | [3] |
| Tie-2 | Kinase Assay | 1980 | [3] |
| EGFR | Kinase Assay | 3200 | [3] |
| PKC | Kinase Assay | >33000 | [3] |
| CDC2/B | Kinase Assay | >50000 | [3] |
| ZAP-70 | Kinase Assay | >50000 | [3] |
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases.
| Cellular Assay | Cell Line | Stimulus | Readout | IC50 (nM) | Reference |
| IL-2 Production | Jurkat | anti-CD3 | IL-2 levels | Potent, >100-fold more potent than PP1 | [1] |
Table 2: Cellular Activity of this compound.
| In Vivo Model | Administration Route | Readout | ED50 (mg/kg) | Reference |
| T-cell receptor stimulated IL-2 production in mice | Intraperitoneal (i.p.) | IL-2 levels | 4 | [1][3] |
| T-cell receptor stimulated IL-2 production in mice | Oral (p.o.) | IL-2 levels | 25 | [1][3] |
| Antigen-specific T-cell immune response (IFNγ production) | Oral (p.o., 100 mg/kg twice daily for 3 days) | IFNγ levels | 70% inhibition | [1] |
Table 3: In Vivo Efficacy of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available precursors. The core pyrrolo[2,3-d]pyrimidine scaffold is constructed, followed by the introduction of the cyclopentyl and phenoxyphenyl moieties. The following is a representative synthetic scheme based on general procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 7-Cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
To a solution of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in dry N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add cyclopentyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Step 2: Synthesis of 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (this compound)
-
In a reaction vessel, combine 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), 4-phenoxyphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water.
-
Purge the mixture with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by targeting the ATP-binding site of Lck, thereby preventing the phosphorylation of its downstream substrates. This leads to the suppression of T-cell activation and proliferation. The key signaling pathways affected by this compound are depicted below.
References
The Structure-Activity Relationship of RK-24466: A Deep Dive into a Potent Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
RK-24466 has emerged as a highly potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling and a promising target for autoimmune diseases and certain cancers. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features that govern its inhibitory activity. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers in the field.
Core Compound Activity
This compound, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates exceptional potency against Lck. It inhibits two different constructs of the human Lck kinase, Lck (64-509) and Lckcd, with IC50 values of less than 0.001 μM and 0.002 μM, respectively[1][2][3]. The compound, also known as KIN 001-51, has the chemical formula C23H22N4O and a molecular weight of 370.45[1].
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs is highly dependent on the nature of the substituents at specific positions of the pyrrolo[2,3-d]pyrimidine core. The following table summarizes the available quantitative data on the inhibitory activities of this compound and related compounds against Lck and other kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Lck (64-509) | < 1 | [2][4] |
| This compound | LckCD | 2 | [2][4] |
| This compound | Src | 70 | [4] |
| This compound | Kdr | 1570 | [4] |
| This compound | Tie-2 | 1980 | [4] |
| This compound | EGFR | 3200 | [4] |
| This compound | PKC | > 33000 | [4] |
| This compound | CDC2/B | > 50000 | [4] |
| This compound | ZAP-70 | > 50000 | [4] |
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs typically involves biochemical assays that measure the phosphorylation of a substrate by the target kinase. A representative experimental protocol is described below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human Lck kinase (e.g., Lck (64-509) or LckCD)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or unlabeled for non-radioactive detection methods
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates or other suitable assay plates
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the assay plate.
-
Initiation of Reaction: The test compound dilutions are added to the wells, followed by the addition of ATP to initiate the kinase reaction. The final DMSO concentration should be kept constant across all wells and at a low percentage to avoid interference.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane to capture the phosphorylated substrate.
-
Detection of Phosphorylation:
-
Radioactive Method: The filter membranes are washed to remove unincorporated [γ-32P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Non-Radioactive Methods: Methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) can be used to measure kinase activity.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
This compound exerts its biological effects by inhibiting Lck, a key player in the T-cell receptor (TCR) signaling pathway. Understanding this pathway is crucial for elucidating the mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the cellular activity of this compound.
Conclusion
This compound stands out as a potent and selective inhibitor of Lck kinase, with a well-defined structure-activity relationship centered around its pyrrolo[2,3-d]pyrimidine core. The high potency and selectivity of this compound make it a valuable tool for studying Lck-mediated signaling and a promising lead for the development of novel therapeutics for T-cell-mediated disorders. Further research into the synthesis and evaluation of novel analogs will continue to refine our understanding of the SAR and may lead to the discovery of even more effective and safer drug candidates.
References
RK-24466: A Potent and Selective Src Family Kinase Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
RK-24466 has emerged as a potent and highly selective inhibitor of Src family kinases, with a primary focus on Lymphocyte-specific protein tyrosine kinase (Lck). This technical guide provides a comprehensive overview of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and methodologies for its investigation. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound in immunology, oncology, and vascular biology.
Introduction
The Src family of non-receptor tyrosine kinases (SFKs) plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Lck, a key member of this family, is predominantly expressed in T-lymphocytes and is essential for T-cell receptor (TCR) signaling and T-cell activation. Dysregulation of Lck and other SFKs has been implicated in various diseases, including autoimmune disorders, hematological malignancies, and proliferative vascular conditions. Consequently, the development of selective SFK inhibitors is of significant therapeutic interest.
This compound is a small molecule inhibitor that has demonstrated exceptional potency and selectivity for Lck. This whitepaper consolidates the available quantitative data on its inhibitory profile, provides detailed experimental protocols for its characterization, and visualizes the key signaling pathways affected by its activity.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available to date.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | Construct/Assay Type | IC50 (nM) |
| Lck | Human, construct (64-509) | <1[1] |
| Lck | Human, LckCD | 2[1] |
IC50: Half-maximal inhibitory concentration. Data presented is a summary from available public sources.
Table 2: Cellular Activity of this compound
| Cell-Based Assay | Cell Line/Model | Endpoint | IC50 / ED50 |
| T-cell Activation | Jurkat cells (stimulated with anti-CD3 antibody) | IL-2 Production | Potent inhibition (reported to be at least 100-fold more potent than PP1)[1] |
| Vascular Smooth Muscle Cell Proliferation | Not Specified | Proliferation | Significant inhibition[1] |
| Vascular Smooth Muscle Cell Migration | Not Specified | Migration | Significant inhibition[1] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose. Data is based on qualitative and comparative descriptions from public sources.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Route | Endpoint | ED50 |
| Mouse | Intraperitoneal (ip) | T-cell receptor stimulated IL-2 production | 4 mg/kg[1] |
| Mouse | Oral (po) | T-cell receptor stimulated IL-2 production | 25 mg/kg[1] |
ED50: Half-maximal effective dose.
Signaling Pathways
This compound exerts its effects by inhibiting key signaling nodes within critical cellular pathways. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades targeted by this inhibitor.
Lck-Mediated T-Cell Receptor Signaling
Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2). This compound directly inhibits Lck, thereby blocking this entire downstream cascade.
Caption: Lck inhibition by this compound in TCR signaling.
Src-Mediated Proliferation and Migration in Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), Src family kinases are involved in signaling pathways that promote proliferation and migration, processes that are central to the development of atherosclerosis and restenosis. Growth factors and other stimuli can activate Src, which in turn can activate downstream pathways such as the PI3K/Akt and MAPK/ERK cascades. These pathways lead to the expression of proteins that drive cell cycle progression and cell motility. This compound, by inhibiting Src, can block these pro-proliferative and pro-migratory signals.
Caption: Inhibition of Src-mediated VSMC signaling by this compound.
Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize this compound. These should be adapted and optimized for specific experimental conditions.
Biochemical Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the in vitro inhibitory potency of this compound against Lck or other kinases.
Materials:
-
Recombinant human Lck kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Add 2 µL of Lck enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Jurkat T-Cell IL-2 Production Assay (Generic Protocol)
Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) to induce T-cell activation.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's protocol.
-
Plot the IL-2 concentration against the concentration of this compound to determine the dose-dependent inhibitory effect.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (Generic Protocol)
Objective: To evaluate the anti-proliferative effect of this compound on VSMCs.
Materials:
-
Primary human or rat aortic smooth muscle cells
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Serum-free medium for starvation
-
Platelet-derived growth factor (PDGF) or other mitogen
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation assay)
Procedure:
-
Seed VSMCs in a 96-well plate and allow them to adhere and grow to sub-confluency.
-
Synchronize the cells by serum starvation for 24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a mitogen such as PDGF (e.g., 20 ng/mL) to induce proliferation.
-
Incubate the plate for 24-48 hours.
-
Measure cell proliferation using a chosen assay kit according to the manufacturer's instructions. For an MTT assay, this involves incubating the cells with MTT reagent, followed by solubilizing the formazan (B1609692) crystals and measuring the absorbance at a specific wavelength.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the mitogen-stimulated control.
In Vivo Mouse Model of T-Cell Activation (Generic Protocol)
Objective: To assess the in vivo efficacy of this compound in inhibiting T-cell activation.
Materials:
-
BALB/c mice (or other appropriate strain)
-
Anti-CD3 antibody
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO and corn oil)
-
Blood collection supplies
-
Mouse IL-2 ELISA kit
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
After a specified pre-treatment time (e.g., 1 hour), induce T-cell activation by administering anti-CD3 antibody.
-
At a predetermined time point post-stimulation (e.g., 2 hours), collect blood samples from the mice.
-
Process the blood samples to obtain plasma or serum.
-
Measure the levels of IL-2 in the plasma or serum using a mouse IL-2 ELISA kit.
-
Compare the IL-2 levels in the this compound-treated groups to the vehicle control group to determine the in vivo inhibitory effect.
-
Calculate the ED50 value based on the dose-response data.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the Src family kinase Lck, with demonstrated activity in both biochemical and cellular assays, as well as in vivo models. Its ability to modulate T-cell activation and inhibit vascular smooth muscle cell proliferation and migration highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics for a range of diseases.
Further research is warranted to fully elucidate the complete kinase selectivity profile of this compound through comprehensive kinome screening. Detailed pharmacokinetic and pharmacodynamic studies will be crucial for optimizing its in vivo application. Moreover, exploring its efficacy in various preclinical disease models will be essential to translate its promising in vitro and in vivo activity into potential clinical benefits. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of targeted kinase inhibitors like this compound.
References
An In-Depth Technical Guide to the Biological Functions of Lck and its Inhibition by RK-24466
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling and a key target in immunology and oncology. We delve into the core biological functions of Lck, detailing its role in T-cell receptor (TCR) signal transduction and downstream cellular responses. Furthermore, this guide offers an in-depth analysis of RK-24466, a potent and selective inhibitor of Lck. We present its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays relevant to the study of Lck and its inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of T-cell biology and the development of novel therapeutics targeting kinase signaling pathways.
Biological Functions of Lck
Lck, a 56 kDa protein, is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[1] It is predominantly expressed in T-cells and Natural Killer (NK) cells. Lck is essential for T-cell development, activation, proliferation, and differentiation.
Role in T-Cell Receptor (TCR) Signaling
T-cell activation is initiated by the binding of a peptide-MHC complex on an antigen-presenting cell (APC) to the TCR. Lck is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors.[2] Upon TCR engagement, the co-receptor brings Lck into proximity with the TCR complex, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.[2]
Phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[3] Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76.[3][4] The phosphorylation of LAT creates a scaffold for the assembly of a larger signaling complex, leading to the activation of multiple downstream pathways, including:
-
Phospholipase C-γ1 (PLC-γ1) activation: This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation.
-
Ras/MAPK pathway activation: This pathway is crucial for gene transcription and cell proliferation.
-
PI3K/Akt pathway activation: This pathway is involved in cell survival and metabolism.
This cascade of signaling events ultimately results in cytokine production (e.g., Interleukin-2), T-cell proliferation, and the execution of effector functions.
Regulation of Lck Activity
The activity of Lck is tightly regulated by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr394 in the activation loop is required for full kinase activity, while phosphorylation at Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Lck in an inactive conformation.[5] Dephosphorylation of Tyr505 by the phosphatase CD45 is a critical step in Lck activation.
This compound: A Potent and Selective Lck Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Lck. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Lck kinase domain and preventing the transfer of phosphate (B84403) to its substrates.[1][6] This inhibition effectively blocks the initiation of the TCR signaling cascade.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against Lck has been quantified in various studies. The following tables summarize the available quantitative data.
| Target | Inhibitor | IC50 (nM) | Assay Type |
| Lck (64-509) | This compound | <1 | Cell-free kinase assay |
| LckCD | This compound | 2 | Cell-free kinase assay |
| Cellular Process | Cell Line | Inhibitor | Effect |
| IL-2 Production | Jurkat T-cells | This compound | Potent inhibition (Specific IC50 not publicly available) |
| VSMC Proliferation | Vascular Smooth Muscle Cells | This compound | Significant inhibition |
| VSMC Migration | Vascular Smooth Muscle Cells | This compound | Significant inhibition |
| ZAP-70 Phosphorylation | Jurkat T-cells | This compound | Abated at 10 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biological functions of Lck and the inhibitory effects of compounds like this compound.
Lck Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Lck enzyme
-
Lck substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of Lck enzyme solution (concentration to be optimized for each batch).
-
Add 2 µL of a mixture of the Lck substrate and ATP (final concentrations to be optimized, typically near the Km for ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Lck Signaling Pathway
This technique is used to detect the phosphorylation status of Lck and its downstream targets.
Materials:
-
Jurkat T-cells
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture Jurkat T-cells and treat with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
Jurkat Cell IL-2 Production Assay (ELISA)
This assay measures the amount of IL-2 secreted by Jurkat T-cells upon stimulation.
Materials:
-
Jurkat T-cells
-
Anti-CD3 and anti-CD28 antibodies
-
This compound or other inhibitors
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies and incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve using recombinant IL-2.
-
Calculate the concentration of IL-2 in each sample.
-
Determine the EC50 value for the inhibition of IL-2 production by fitting the data to a dose-response curve.
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays
These assays assess the effect of Lck inhibition on the proliferation and migration of VSMCs.
VSMC Proliferation Assay (e.g., MTS Assay):
-
Seed VSMCs in a 96-well plate and allow them to adhere.
-
Treat the cells with this compound or vehicle in the presence of a mitogen (e.g., PDGF).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
VSMC Migration Assay (e.g., Boyden Chamber Assay):
-
Coat the inserts of a Boyden chamber with an extracellular matrix protein (e.g., fibronectin).
-
Place VSMCs in the upper chamber in serum-free media with this compound or vehicle.
-
Add a chemoattractant (e.g., PDGF) to the lower chamber.
-
Incubate for a time that allows for cell migration (e.g., 4-6 hours).
-
Fix and stain the cells that have migrated to the underside of the insert.
-
Count the migrated cells under a microscope.
Data Analysis:
-
For the proliferation assay, calculate the percentage of inhibition of cell growth.
-
For the migration assay, calculate the percentage of inhibition of cell migration.
-
Determine IC50 values by fitting the data to dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the Lck signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.
Conclusion
Lck is a central player in T-cell biology, making it an attractive therapeutic target for a range of diseases, including autoimmune disorders and cancers. This compound has emerged as a potent and selective tool compound for studying the roles of Lck and as a potential starting point for drug discovery efforts. This technical guide provides a foundational understanding of Lck's functions and its inhibition by this compound, along with practical experimental protocols and visual representations of key concepts. It is our hope that this resource will aid researchers in their efforts to further elucidate the complexities of Lck signaling and develop novel therapeutic strategies targeting this important kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the RK-24466 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-24466 is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This guide provides a comprehensive analysis of the this compound signaling pathway, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound
This compound is a member of the pyrrolopyrimidine class of compounds that demonstrates high selectivity and potency as an inhibitor of Lck, a non-receptor tyrosine kinase belonging to the Src family.[1][2] Lck plays a pivotal role in the initiation of T-cell activation, making it a significant target for therapeutic intervention in autoimmune diseases and certain cancers.[3][4] By targeting Lck, this compound effectively modulates downstream signaling pathways, leading to the suppression of T-cell mediated immune responses and the inhibition of cellular processes such as proliferation and migration in other cell types like vascular smooth muscle cells (VSMCs).
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of Lck. Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is one of the first signaling molecules to be activated.[3][5] Activated Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[5][6] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck.[1][5] this compound, by binding to the ATP-binding site of Lck, prevents the transfer of phosphate (B84403) to its substrates, thereby blocking the initiation of this signaling cascade.
Signaling Pathway Analysis
The inhibition of Lck by this compound has profound effects on multiple downstream signaling pathways. The most well-characterized of these are the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.
T-Cell Receptor Signaling Pathway
In T-cells, the inhibition of Lck by this compound disrupts the entire TCR signaling cascade. This leads to a reduction in the phosphorylation of key downstream molecules including ZAP-70, LAT (Linker for Activation of T-cells), and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[1][5] The abrogation of this initial signaling prevents the activation of Phospholipase C-gamma 1 (PLC-γ1), which is crucial for the generation of second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] Consequently, calcium mobilization and the activation of Protein Kinase C (PKC) are inhibited, leading to a failure in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the production of cytokines like Interleukin-2 (IL-2).[4][5]
PI3K/Akt and MEK/ERK Signaling Pathways
In VSMCs, this compound has been shown to suppress proliferation and migration by down-regulating the Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK) pathways. While the direct upstream activator of these pathways in VSMCs that is inhibited by this compound is not as clearly defined as in T-cells, Lck or other Src-family kinases are implicated. Inhibition of these pathways leads to a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1, and a reduction in the phosphorylation of the Retinoblastoma protein (pRb). These downstream effects collectively halt the cell cycle and inhibit cell proliferation and migration.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Construct | IC50 (nM) | Assay Type |
| Lck | 64-509 | < 1 | Cell-free |
| Lck | LckCD | 2 | Cell-free |
Data sourced from commercially available datasets.[1][2]
Table 2: Cellular Activity
| Cell Line | Assay | Endpoint | IC50 (µM) |
| Jurkat | IL-2 Production | Inhibition | Not explicitly quantified in reviewed literature, but potent inhibition is noted. |
| VSMC | Proliferation | Inhibition | Not explicitly quantified in reviewed literature. |
| VSMC | Migration | Inhibition | Not explicitly quantified in reviewed literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.
In Vitro Lck Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for the determination of the IC50 of this compound against Lck.
Workflow Diagram:
Materials:
-
Recombinant human Lck enzyme
-
Lck substrate peptide (e.g., Lck-Tide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of Lck enzyme in kinase buffer.
-
Prepare a 2X working solution of the Lck substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for Lck.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to create 4X working solutions.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X Lck enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Akt and ERK Phosphorylation
Procedure:
-
Cell Culture and Treatment:
-
Seed VSMCs in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., PDGF) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels.
-
Cell Migration (Scratch) Assay
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed VSMCs in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Scratch:
-
Once confluent, create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing different concentrations of this compound.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the rate of cell migration and compare the different treatment groups.
-
Rat Carotid Balloon Injury Model
Procedure:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Balloon Injury:
-
Introduce a 2F Fogarty balloon catheter through the ECA into the CCA.
-
Inflate the balloon and pass it through the CCA three times to denude the endothelium.
-
-
Treatment:
-
Administer this compound (e.g., via intravenous injection or osmotic minipump) at the desired dose.
-
-
Tissue Harvesting and Analysis:
-
After a set period (e.g., 14 days), euthanize the rat and perfuse-fix the carotid arteries.
-
Excise the injured artery segment, embed in paraffin, and section for histological analysis (e.g., H&E and Verhoeff-van Gieson staining).
-
Measure the neointimal and medial areas to determine the intima-to-media ratio.
-
Conclusion
This compound is a powerful research tool for investigating the role of Lck in T-cell signaling and other cellular processes. Its high potency and selectivity make it an invaluable asset for dissecting the intricate signaling networks governed by this key tyrosine kinase. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the Lck signaling pathway. Further studies are warranted to fully elucidate the complete spectrum of its cellular effects and to explore its potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
In Vitro Characterization of RK-24466: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-24466, also known as KIN 001-51, is a potent and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4][5] Lck is a member of the Src family of non-receptor protein tyrosine kinases and plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, which is crucial for T-cell activation and immune responses.[5] Dysregulation of Lck activity is implicated in various autoimmune diseases and certain cancers, making it a significant therapeutic target. This document provides a comprehensive in vitro characterization of this compound, summarizing its biochemical activity, cellular effects, and mechanism of action based on available data.
Biochemical Characterization: Potency and Selectivity
This compound demonstrates high potency against Lck in cell-free enzymatic assays. Its inhibitory activity has been quantified against different constructs of the human Lck kinase.
Table 1: Inhibitory Potency of this compound against Lck Kinase Constructs
| Target Enzyme | IC50 Value (nM) |
| Lck (64-509) | < 1 |
| LckCD | 2 |
Data sourced from multiple references.[1][2][3][4]
The selectivity of this compound has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile for Lck over other related and unrelated kinases.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 Value |
| Lck | < 1 - 2 nM |
| Src | 70 nM |
| Kdr (VEGFR2) | 1.57 µM |
| Tie-2 | 1.98 µM |
| EGFR | 3.2 µM |
| PKC | > 33 µM |
| CDC2/B | > 50 µM |
| ZAP-70 | > 50 µM |
Data sourced from reference[5].
Cellular Characterization: Biological Effects
The in vitro cellular effects of this compound have been investigated in various cell-based assays, confirming its ability to modulate Lck-dependent signaling pathways and cellular functions.
T-Cell Activation
This compound is a potent inhibitor of Interleukin-2 (IL-2) production in Jurkat cells stimulated with an anti-CD3 antibody.[3][6] This demonstrates its ability to suppress T-cell activation, a key function mediated by Lck. In these cellular assays, this compound was found to be at least 100-fold more potent than PP1, another Src family kinase inhibitor.[3][6]
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
This compound has been shown to significantly inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[3][4][7] This effect is mediated through the downregulation of the Protein Kinase B (Akt) and Extracellular signal-Regulated Kinase (ERK) pathways.[3][4][7] The compound also decreases the expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, and reduces the phosphorylation of the retinoblastoma protein (pRb).[3][4][7]
Table 3: Summary of Cellular Activities of this compound
| Cellular Process | Cell Type | Key Effect | Downstream Mediators |
| T-Cell Activation | Jurkat Cells | Inhibition of IL-2 Production | - |
| Proliferation | VSMCs | Inhibition | Akt, ERK, PCNA, Cyclin D1, pRb |
| Migration | VSMCs | Inhibition | Akt, ERK |
Mechanism of Action: Lck Signaling Pathway
This compound exerts its effects by directly inhibiting the kinase activity of Lck. In T-cells, the T-cell receptor (TCR) complex is associated with Lck. Upon TCR engagement, Lck is activated and phosphorylates key downstream signaling molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine release. By inhibiting Lck, this compound effectively blocks these downstream events. In VSMCs, Lck inhibition by this compound leads to the suppression of the Akt and ERK signaling pathways, which are critical for cell proliferation and migration.
Caption: this compound inhibits Lck, blocking downstream Akt/ERK pathways.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general method for determining the IC50 value of this compound against a target kinase.
-
Reagents and Materials:
-
Purified recombinant human Lck kinase (or other target kinase).
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., γ-³³P-ATP).
-
This compound stock solution (typically in DMSO).
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
96-well or 384-well assay plates.
-
Phosphoric acid (to stop the reaction).
-
Filter paper or other separation matrix.
-
Scintillation counter (for radioactivity measurement).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the assay plate wells.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular IL-2 Production Assay
This protocol describes a method to measure the effect of this compound on T-cell activation.
-
Reagents and Materials:
-
Jurkat T-cells.
-
RPMI-1640 cell culture medium supplemented with FBS, penicillin, and streptomycin.
-
Anti-CD3 antibody (for T-cell stimulation).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Human IL-2 ELISA kit.
-
-
Procedure:
-
Seed Jurkat cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells by adding anti-CD3 antibody to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-2 production inhibition and determine the IC50 or ED50 value.
-
Conclusion
The in vitro data robustly characterize this compound as a highly potent and selective inhibitor of Lck. Its ability to effectively block Lck kinase activity translates into significant cellular effects, including the suppression of T-cell activation and the inhibition of vascular smooth muscle cell proliferation and migration. These findings underscore the therapeutic potential of this compound in conditions driven by aberrant Lck signaling. Further investigations are warranted to fully elucidate its detailed molecular interactions and to validate its efficacy in in vivo models.
References
Technical Guide: The Mechanism and Impact of RK-24466 on T-Cell Receptor Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The T-cell receptor (TCR) signaling pathway is fundamental to the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. A critical initiating enzyme in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck). RK-24466 is a potent and highly selective small molecule inhibitor of Lck, which effectively blocks the initial steps of TCR signaling. This technical guide provides an in-depth analysis of this compound's mechanism of action, presents its biochemical and cellular activity, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
Introduction to T-Cell Receptor (TCR) Signaling
T-cell activation is initiated when the TCR complex recognizes a specific peptide antigen presented by the Major Histocompatibility Complex (MHC) on an antigen-presenting cell (APC).[1] This engagement triggers a phosphorylation cascade that amplifies the initial signal, leading to cytokine production, T-cell proliferation, and differentiation.[2][3]
The cascade begins with the activation of Src-family kinases, primarily Lck, which is non-covalently associated with the CD4 or CD8 co-receptors.[1][4] Upon TCR engagement, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[2][3][5] These phosphorylated ITAMs serve as docking sites for another crucial kinase, Zeta-chain-associated protein kinase 70 (ZAP-70).[2][6] Lck then phosphorylates and activates the recruited ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76, propagating the signal to multiple downstream pathways.[2][4][6] Given its pivotal role, Lck is a key therapeutic target for modulating T-cell activity.[7][8]
This compound: Mechanism of Action
This compound is a pyrrolopyrimidine compound that acts as a potent and selective inhibitor of Lck.[7] By targeting Lck, this compound directly prevents the initial phosphorylation of ITAMs, thereby blocking the recruitment and activation of ZAP-70 and halting the entire downstream signaling cascade. This leads to the inhibition of T-cell activation and proliferation, and a reduction in the production of key cytokines like Interleukin-2 (IL-2).[7][9]
The following diagram illustrates the canonical TCR signaling pathway and the specific point of intervention by this compound.
Quantitative Data: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the target versus other related kinases). This compound demonstrates nanomolar potency against Lck and high selectivity over other kinases, including those in the Src family.[7]
Table 1: Biochemical Potency (IC50) of this compound against Lck
| Target Enzyme | IC50 (nM) | Assay Type |
| Lck (64-509) construct | < 1 | Cell-free biochemical |
| LckCD construct | 2 | Cell-free biochemical |
| Data sourced from multiple suppliers.[7][10][11][12][13] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) | Selectivity (Fold vs. LckCD) |
| LckCD | 0.002 | 1x |
| Src | 0.070 | 35x |
| Kdr (VEGFR2) | 1.57 | 785x |
| Tie-2 | 1.98 | 990x |
| EGFR | 3.2 | 1600x |
| ZAP-70 | > 50 | > 25,000x |
| PKC | > 33 | > 16,500x |
| Data sourced from Cayman Chemical.[7] |
Experimental Protocols
The characterization of this compound involves both biochemical and cell-based assays to determine its direct effect on the enzyme and its functional consequence in a biological system.
Biochemical Kinase Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified Lck.
Objective: To determine the IC50 value of this compound against recombinant Lck kinase.
Methodology:
-
Reagents: Recombinant human Lck enzyme, a specific peptide substrate for Lck, Adenosine-5'-triphosphate (ATP), and the test compound (this compound).
-
Procedure:
-
A dilution series of this compound is prepared in a suitable buffer, typically containing DMSO.
-
The Lck enzyme and its peptide substrate are combined in the wells of a microtiter plate.
-
The this compound dilutions are added to the wells and incubated for a short period to allow for binding to the enzyme.
-
The kinase reaction is initiated by adding a defined concentration of ATP (often near the Km value).
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: Quantification can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based methods (e.g., Z'-LYTE™ TR-FRET) that detect the phosphorylated product directly.[14][15]
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to controls (no inhibitor). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Cellular T-Cell Activation Assay
This assay measures the functional consequence of Lck inhibition by this compound on T-cell activation. A common readout is the inhibition of IL-2 production from stimulated T-cells.[9]
Objective: To determine the potency of this compound in inhibiting TCR-mediated T-cell activation.
Methodology:
-
Cell Line: Jurkat cells (a human T-lymphocyte line) or primary human T-cells.
-
Procedure:
-
T-cells are seeded into a 96-well plate.
-
The plate is pre-coated with stimulating antibodies, typically anti-CD3 (to engage the TCR) and anti-CD28 (for co-stimulation).[16]
-
A serial dilution of this compound is added to the cells, which are then incubated for a specified period (e.g., 24-48 hours).
-
Following incubation, the cell culture supernatant is collected.
-
-
Detection: The concentration of IL-2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of IL-2 produced at each this compound concentration is measured and compared to the stimulated control (vehicle only) to calculate the percentage of inhibition. An EC50 value is then derived from the dose-response curve.
The following diagram outlines a typical workflow for a cellular T-cell activation assay.
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate that operates by selectively inhibiting Lck, the gatekeeper of T-cell receptor signaling. Its high potency and selectivity, demonstrated in both biochemical and cellular assays, underscore its utility in dissecting the intricacies of T-cell biology. By preventing the initial phosphorylation events required for signal propagation, this compound effectively suppresses T-cell activation, making it a valuable agent for studying and potentially treating T-cell mediated pathologies.
References
- 1. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. cd-genomics.com [cd-genomics.com]
- 6. T-cell receptor - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. This compound | Src | TargetMol [targetmol.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]
The Role of RK-24466 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RK-24466 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, its impact on key immunological processes, and detailed protocols for its investigation. The inhibition of Lck by this compound presents a promising therapeutic strategy for T-cell-mediated autoimmune diseases by attenuating T-cell activation, proliferation, and cytokine production.
Introduction to this compound and its Target: Lck
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56-kDa Src family protein tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[1] Expressed predominantly in T-cells and natural killer (NK) cells, Lck is essential for T-cell development, activation, proliferation, and cytokine release. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation. Given its central role in T-cell function, Lck has emerged as a key therapeutic target for autoimmune diseases and transplant rejection.
This compound is a potent and selective small molecule inhibitor of Lck. It has demonstrated high affinity for Lck, thereby blocking its kinase activity and downstream signaling events.
Mechanism of Action of this compound
This compound exerts its immunomodulatory effects by directly inhibiting the enzymatic activity of Lck. By binding to the kinase domain of Lck, this compound prevents the phosphorylation of its downstream targets, including the ITAMs of the TCR complex. This blockade disrupts the entire TCR signaling cascade, leading to a reduction in T-cell activation and subsequent immune responses.
The T-cell receptor signaling pathway and the inhibitory action of this compound are depicted in the following diagram:
Quantitative Data on this compound Activity
The inhibitory activity of this compound against Lck and its selectivity over other kinases are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Lck | <1-2 |
| Src | 70 |
| Kdr | 1570 |
| Tie-2 | 1980 |
| EGFR | 3200 |
| PKC | >33000 |
| CDC2/B | >50000 |
| ZAP-70 | >50000 |
Table 2: Effect of Lck Inhibition on Cytokine Production
| Cytokine | Effect of Lck Inhibition |
| IL-2 | Decreased production |
| TNF-α | Decreased production |
| IFN-γ | Decreased production |
| IL-17A | Decreased production |
Note: Cytokine data is based on studies with Lck inhibitors in relevant disease models. Specific quantitative data for this compound on a broad cytokine panel is not yet publicly available.
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in immunology are provided below.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[2]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RosetteSep™ Human T-Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
CFSE (5 mM stock in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (stock solution in DMSO)
-
Flow cytometer
Procedure:
-
Isolation of T-cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells from the PBMC population using a negative selection method (e.g., RosetteSep™).
-
Wash the enriched T-cells with PBS.
-
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium (e.g., 10 µM to 1 nM), including a DMSO vehicle control.
-
Add 50 µL of this compound dilutions or vehicle to the appropriate wells.
-
Pre-treat the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
T-cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Workflow Diagram:
Cytokine Profiling Assay (Luminex-based)
This protocol describes a method for the multiplex analysis of cytokine production from T-cells treated with this compound using a Luminex assay.[3]
Materials:
-
Isolated human T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (stock solution in DMSO)
-
Luminex multiplex cytokine assay kit (e.g., for IL-2, TNF-α, IFN-γ, IL-17A)
-
Luminex instrument and software
Procedure:
-
Cell Culture and Treatment:
-
Plate isolated T-cells in a 96-well plate at a desired density.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
-
Luminex Assay:
-
Prepare standards and samples according to the Luminex kit manufacturer's instructions.
-
Add 50 µL of standard or sample to each well of the Luminex assay plate.
-
Add 50 µL of the diluted microparticle cocktail to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the plate three times with the provided wash buffer.
-
Add 50 µL of the diluted biotin-antibody cocktail to each well.
-
Incubate for 1 hour at room temperature on a shaker.
-
Wash the plate three times.
-
Add 50 µL of diluted streptavidin-PE to each well.
-
Incubate for 30 minutes at room temperature on a shaker.
-
Wash the plate three times.
-
Resuspend the microparticles in 100 µL of wash buffer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples.
-
Workflow Diagram:
In Vivo Efficacy in Autoimmune Disease Models
While specific in vivo data for this compound in autoimmune disease models is limited in publicly available literature, the therapeutic potential of Lck inhibitors has been demonstrated in various preclinical models of autoimmune diseases, such as rheumatoid arthritis.[1] In these models, Lck inhibition has been shown to reduce disease severity, decrease inflammation, and preserve joint integrity.
For instance, in collagen-induced arthritis (CIA) models in mice, administration of Lck inhibitors has resulted in a significant reduction in paw swelling and arthritic scores.[1] Histological analysis of the joints from treated animals typically shows reduced synovial inflammation, cartilage destruction, and bone erosion compared to vehicle-treated controls. These findings support the continued investigation of this compound and other Lck inhibitors as potential treatments for rheumatoid arthritis and other T-cell-driven autoimmune disorders.
Conclusion
This compound is a potent and selective Lck inhibitor with significant potential as an immunomodulatory agent. By targeting a key upstream kinase in the TCR signaling pathway, this compound effectively suppresses T-cell activation, proliferation, and the production of pro-inflammatory cytokines. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals investigating the role of this compound in immunology and its therapeutic potential for the treatment of autoimmune diseases. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound in various disease contexts.
References
Preliminary Studies on RK-24466 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of RK-24466, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), in the context of cancer cell lines. This document outlines the established biochemical activity of this compound, its potential mechanisms of action in malignant cells, and detailed protocols for its evaluation.
Introduction
This compound is a pyrrolopyrimidine-based compound identified as a highly potent and selective inhibitor of Lck, a non-receptor Src family kinase (SFK).[1] Lck is crucial for T-cell receptor signaling and T-cell development.[2] While its role in hematological malignancies is well-established, emerging evidence suggests that Lck and other SFKs are aberrantly expressed or activated in various solid tumors, including breast, colon, and lung cancers, where they can contribute to cell proliferation, survival, and metastasis.[2] This guide details the foundational data on this compound and provides the necessary experimental frameworks to explore its potential as an anti-cancer agent.
Data Presentation
Biochemical Inhibitory Activity
This compound demonstrates high potency against its primary target, the Lck kinase, in cell-free assays.
| Target | Assay Type | IC50 (µM) | Reference |
| Lck (64-509) | Cell-free | < 0.001 | [1] |
| Lckcd | Cell-free | 0.002 | [1] |
Illustrative Efficacy in Cancer Cell Lines
The following data are presented for illustrative purposes to guide preliminary studies, as comprehensive public data on this compound across a wide range of cancer cell lines is not currently available. The values are hypothetical but reflect plausible outcomes for a potent Lck/SFK inhibitor.
Table 1: Illustrative Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 2.5 |
| SW620 | Colorectal Adenocarcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 7.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.1 |
| A549 | Lung Carcinoma | 8.5 |
| NCI-H460 | Large Cell Lung Cancer | 6.3 |
| Jurkat | T-cell Leukemia | 0.1 |
Table 2: Illustrative Apoptosis Induction by this compound (48h Treatment)
| Cell Line | Concentration (µM) | Illustrative % Apoptotic Cells (Annexin V+) |
| HCT116 | 5 | 35.2 |
| MDA-MB-231 | 5 | 41.8 |
| A549 | 10 | 28.5 |
| Jurkat | 0.5 | 65.7 |
Table 3: Illustrative Cell Cycle Analysis of this compound (24h Treatment)
| Cell Line | Concentration (µM) | Illustrative % G1 Phase | Illustrative % S Phase | Illustrative % G2/M Phase |
| HCT116 | 5 | 68.1 | 15.3 | 16.6 |
| MDA-MB-231 | 5 | 72.5 | 12.1 | 15.4 |
| Jurkat | 0.5 | 75.3 | 9.8 | 14.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental Workflow
Hypothesized Signaling Pathway
References
RK-24466: A Technical Guide for the Investigation of a Potent Lck Inhibitor in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, characterized by an aberrant immune response against self-antigens, represent a significant therapeutic challenge. T-lymphocytes play a pivotal role in the pathogenesis of many of these disorders, and key signaling molecules within T-cells are attractive targets for therapeutic intervention. One such target is the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling and subsequent T-cell activation. This technical guide provides a comprehensive framework for the preclinical evaluation of RK-24466, a potent and selective Lck inhibitor, in the context of autoimmune disease research. While specific in vivo data for this compound in autoimmune models is not yet publicly available, this document outlines detailed experimental protocols, hypothetical data presentations, and signaling pathway diagrams to guide researchers in investigating its therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor of Lck, a member of the Src family of non-receptor tyrosine kinases.[1] Lck is predominantly expressed in T-cells and Natural Killer (NK) cells and is integral to the initiation of the T-cell receptor (TCR) signaling cascade.[2] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of downstream signaling molecules, culminating in T-cell activation, proliferation, and cytokine production. Dysregulation of this pathway is a hallmark of many autoimmune diseases.
This compound has demonstrated high potency and selectivity for Lck in biochemical assays.[3] This makes it a valuable tool for dissecting the role of Lck in autoimmune pathogenesis and a potential therapeutic candidate for T-cell-mediated autoimmune disorders.
Mechanism of Action: Lck Inhibition
This compound exerts its effects by directly inhibiting the kinase activity of Lck. This action blocks the initial and critical step of TCR signaling. The downstream consequences of Lck inhibition include the suppression of T-cell activation, proliferation, and the production of pro-inflammatory cytokines.
Diagram: Lck-Mediated T-Cell Receptor Signaling Pathway and the Inhibitory Action of this compound
Caption: Lck inhibition by this compound blocks TCR signaling.
Quantitative Data on this compound Activity
While in vivo efficacy data in autoimmune models is not publicly available, the biochemical potency of this compound has been determined. This information is crucial for dose selection in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| Lck (64-509) | Cell-free kinase assay | < 0.001 | [3] |
| Lckcd | Cell-free kinase assay | 0.002 | [3] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols for Preclinical Evaluation
This section outlines key in vitro and in vivo experimental protocols to assess the therapeutic potential of this compound in the context of autoimmune diseases.
In Vitro Assays
4.1.1 Lck Kinase Assay
This assay directly measures the inhibitory effect of this compound on Lck kinase activity.
-
Objective: To determine the IC50 of this compound against purified Lck.
-
Materials:
-
Recombinant human Lck enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.
-
In a 96-well plate, add the Lck enzyme, substrate/ATP mix, and the this compound dilutions.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
-
4.1.2 T-Cell Activation and Proliferation Assay
This assay evaluates the functional consequence of Lck inhibition on primary T-cell responses.
-
Objective: To assess the effect of this compound on T-cell activation and proliferation.
-
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
This compound
-
Flow cytometer
-
-
Protocol:
-
Isolate PBMCs or CD4+ T-cells from whole blood.
-
Label the cells with a proliferation dye.
-
Plate the cells in a 96-well plate coated with anti-CD3 antibody and add soluble anti-CD28 antibody.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72-96 hours at 37°C.
-
Harvest the cells and stain for T-cell activation markers (e.g., CD25, CD69).
-
Analyze cell proliferation (dye dilution) and activation marker expression by flow cytometry.
-
4.1.3 Cytokine Production Assay
This assay measures the impact of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
-
Objective: To quantify the inhibition of cytokine production by this compound.
-
Materials:
-
Activated T-cell culture supernatants from the T-cell activation assay
-
ELISA or multiplex bead-based immunoassay kits (e.g., for IL-2, IFN-γ, TNF-α)
-
-
Protocol:
-
Collect the supernatants from the T-cell activation assay at 24-48 hours post-stimulation.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex assay according to the manufacturer's protocols.
-
Determine the dose-dependent effect of this compound on cytokine secretion.
-
Diagram: In Vitro Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro testing of this compound.
In Vivo Autoimmune Disease Models
The following are representative animal models where an Lck inhibitor like this compound could be evaluated.
4.2.1 Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
-
Objective: To assess the efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Model: DBA/1 mice are immunized with type II collagen to induce an autoimmune arthritis that shares pathological features with human RA.
-
Protocol:
-
Induce CIA in DBA/1 mice.
-
Once arthritis is established, randomize mice into vehicle and this compound treatment groups.
-
Administer this compound daily by oral gavage.
-
Monitor clinical signs of arthritis (paw swelling, clinical score) regularly.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect serum to measure anti-collagen antibody titers and cytokine levels.
-
4.2.2 Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)
-
Objective: To evaluate the potential of this compound in a preclinical model of multiple sclerosis.
-
Model: C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide to induce a T-cell-mediated autoimmune disease of the central nervous system.
-
Protocol:
-
Induce EAE in C57BL/6 mice.
-
Begin treatment with this compound either prophylactically (at the time of immunization) or therapeutically (at the onset of clinical signs).
-
Monitor clinical scores (e.g., tail limpness, hind limb paralysis) daily.
-
At the end of the study, collect spinal cords for histological analysis of immune cell infiltration and demyelination.
-
Isolate splenocytes to assess MOG-specific T-cell responses ex vivo.
-
4.2.3 Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (Model for Psoriasis)
-
Objective: To determine the efficacy of this compound in a model of psoriasis.
-
Model: Daily topical application of imiquimod (B1671794) cream on the shaved back and ear of BALB/c or C57BL/6 mice induces a psoriasis-like skin inflammation.
-
Protocol:
-
Apply imiquimod daily to induce the psoriasis-like phenotype.
-
Administer this compound systemically (e.g., oral gavage) or potentially topically.
-
Measure ear thickness and score skin lesions (erythema, scaling, thickness) daily.
-
At the end of the study, collect skin samples for histological analysis and measurement of inflammatory cytokine expression (e.g., by qPCR).
-
Hypothetical Data Presentation
The following tables represent how quantitative data from the proposed in vivo studies could be structured.
Table 2: Hypothetical Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (mm, Day 21) | Histological Score (Inflammation) |
| Vehicle | 3.5 ± 0.4 | 1.8 ± 0.2 | 3.2 ± 0.3 |
| This compound (10 mg/kg) | 1.8 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2* |
| This compound (30 mg/kg) | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.8 ± 0.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 3: Hypothetical Effect of this compound on Cytokine Levels in a Murine EAE Model
| Treatment Group | Serum IL-17A (pg/mL) | Serum IFN-γ (pg/mL) |
| Vehicle | 150 ± 25 | 250 ± 40 |
| This compound (20 mg/kg) | 75 ± 15 | 120 ± 20 |
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle.
Conclusion
This compound, as a potent and selective Lck inhibitor, holds significant promise as a tool for studying T-cell-mediated autoimmunity and as a potential therapeutic agent. The experimental framework provided in this guide offers a comprehensive approach to characterizing its activity from the molecular to the whole-organism level. By systematically evaluating its impact on T-cell function and its efficacy in relevant preclinical models of autoimmune disease, researchers can elucidate the therapeutic potential of targeting Lck with this compound. Further studies are warranted to translate these preclinical investigations into potential clinical applications for the treatment of autoimmune diseases.
References
An In-depth Technical Guide to the Chemical Properties of RK-24466
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-24466 is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1] As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[1] Due to its crucial function in T-cell mediated immune responses, Lck has emerged as a significant therapeutic target for autoimmune diseases and other inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed experimental methodologies for its evaluation.
Chemical and Physical Properties
This compound, also known as KIN 001-51, is a pyrrolopyrimidine-based compound.[1][2][3][4] Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [1] |
| CAS Number | 213743-31-8 | [1][2] |
| Molecular Formula | C₂₃H₂₂N₄O | [1] |
| Molecular Weight | 370.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 12 mg/ml, DMSO: 2.5 mg/ml, Ethanol: 0.33 mg/ml | [1] |
| UV/Vis | λmax: 258, 283 nm | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Lck, thereby disrupting the initial steps of the T-cell receptor signaling cascade. Upon TCR engagement, Lck is responsible for phosphorylating the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and PLCγ1, ultimately leading to the activation of transcription factors such as NFAT and NF-κB, which drive T-cell activation and IL-2 production. By inhibiting Lck, this compound effectively blocks this entire signaling pathway.
The diagram below illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Hexosamine Biosynthesis Pathway Negatively Regulates IL-2 Production by Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proliferation, migration and phenotypic transformation of VSMC induced via Hcy related to up-expression of WWP2 and p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
RK-24466: A Technical Guide to a Potent and Selective Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RK-24466, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). It includes key chemical and physical properties, detailed experimental protocols for in vitro and in vivo studies, and a visualization of its mechanism of action within the T-cell receptor signaling pathway.
Core Compound Data
This compound is a pyrrolopyrimidine-based compound that has demonstrated significant potential in modulating T-cell activation. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 213743-31-8 | [1][2] |
| Molecular Weight | 370.45 g/mol | [1][2] |
| Molecular Formula | C₂₃H₂₂N₄O | [1][2] |
Mechanism of Action and In Vitro Efficacy
This compound functions as a highly potent and selective inhibitor of Lck, a critical non-receptor Src family tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. The inhibitory activity of this compound has been quantified against different isoforms of the Lck kinase.
| Target | IC₅₀ | Reference |
| Lck (64-509) | < 1 nM | [1][2] |
| LckCD | 2 nM | [1][2] |
The selectivity of this compound for Lck over other related kinases underscores its potential for targeted therapeutic applications.
T-Cell Receptor Signaling Pathway and the Role of this compound
The activation of T-cells is initiated by the engagement of the T-cell receptor (TCR) and co-receptors (CD4 or CD8) with antigen-presenting cells. This event triggers a signaling cascade in which Lck plays a crucial role. This compound exerts its inhibitory effect at an early stage of this pathway.
TCR Signaling Pathway and this compound Inhibition
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound.
In Vitro Lck Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Lck kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Lck enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in kinase buffer to create a range of concentrations for testing (e.g., 0.01 nM to 1 µM).
-
In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).
-
Add 2 µL of Lck enzyme solution (concentration to be optimized for the assay).
-
Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro IL-2 Production Assay in Jurkat T-cells
This protocol describes the measurement of Interleukin-2 (IL-2) production by Jurkat T-cells following stimulation of the T-cell receptor and treatment with this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Culture Jurkat T-cells in supplemented RPMI-1640 medium.
-
Seed the Jurkat cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Add the this compound dilutions to the wells containing the Jurkat cells. The final DMSO concentration should be kept below 0.1%.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to each well.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Analyze the dose-dependent inhibition of IL-2 production by this compound.
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles for immunization and drug administration
Procedure:
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
Treatment Protocol:
-
Begin treatment with this compound or vehicle on day 21, prior to the onset of clinical signs of arthritis.
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 4 mg/kg or orally (p.o.) at a dose of 25 mg/kg.
-
Continue treatment for a predefined period (e.g., until day 42).
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling).
-
Measure paw thickness using a caliper at regular intervals.
-
At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
Experimental Workflow for In Vivo Study
In Vivo Collagen-Induced Arthritis Study Workflow
References
Procuring High-Purity RK-24466 for Research: A Technical Guide
For researchers and professionals in drug development, securing high-purity chemical compounds is a critical first step in ensuring the validity and reproducibility of experimental results. This guide provides an in-depth overview of the selective Lck inhibitor, RK-24466, including information on reputable suppliers, its biological activity, and relevant experimental data and protocols.
Sourcing and Procurement of High-Purity this compound
This compound, also known as KIN 001-51, with the CAS number 213743-31-8, is available from several reputable suppliers specializing in chemical reagents for research. When purchasing, it is crucial to verify the purity of the compound, as this can significantly impact experimental outcomes. The following suppliers have been identified as sources for high-purity this compound:
| Supplier | Purity |
| MedchemExpress | >98% |
| Selleck Chemicals | 99.41% |
| Cayman Chemical | ≥95% |
| DC Chemicals | >98% |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.
Biological Activity and Quantitative Data
This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases crucial for T-cell signaling.[1] It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[2]
Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference |
| Lck (64-509) | Cell-free | < 1 | [3][4] |
| LckCD | Cell-free | 2 | [3][4] |
| Src | Cell-free | 70 | [1] |
| Kdr | Cell-free | 1570 | [1] |
| Tie-2 | Cell-free | 1980 | [1] |
| EGFR | Cell-free | 3200 | [1] |
| PKC | Cell-free | >33000 | [1] |
| CDC2/B | Cell-free | >50000 | [1] |
| ZAP-70 | Cell-free | >50000 | [1] |
In Vivo Efficacy
| Model | Administration | ED50 (mg/kg) | Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 4 | Inhibition of T-cell receptor stimulated IL-2 production | [1] |
| Mice | Oral (p.o.) | 25 | Inhibition of T-cell receptor stimulated IL-2 production | [1] |
Signaling Pathways
This compound exerts its biological effects by modulating key signaling pathways. In T-cells, it directly inhibits Lck, a critical initiator of the T-cell receptor (TCR) signaling cascade. In vascular smooth muscle cells, this compound has been shown to suppress the ERK and Akt signaling pathways.
Lck Signaling Pathway in T-Cells
ERK and Akt Signaling in Vascular Smooth Muscle Cells
Experimental Protocols
The following are summaries of key experimental methodologies that have been used to characterize the activity of this compound.
Lck Kinase Inhibition Assay (Cell-free)
This assay measures the ability of this compound to inhibit the enzymatic activity of Lck in a cell-free system.
-
Materials: Recombinant Lck enzyme (e.g., Lck (64-509) or LckCD isoforms), a suitable peptide substrate, ATP, and a detection reagent to measure phosphorylation (e.g., ADP-Glo™ Kinase Assay).
-
Method:
-
Prepare a reaction mixture containing the Lck enzyme, the peptide substrate, and varying concentrations of this compound (or vehicle control) in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method and a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Proliferation/IL-2 Production Assay (Cell-based)
This assay assesses the effect of this compound on T-cell activation by measuring proliferation or the production of Interleukin-2 (IL-2).
-
Cell Line: Jurkat cells (a human T-lymphocyte cell line) or primary T-cells.
-
Method:
-
Plate the T-cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the T-cells with an activating agent, such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Incubate the cells for a period sufficient for proliferation or IL-2 production (e.g., 24-72 hours).
-
For proliferation, add a reagent such as MTT or [³H]-thymidine and measure the signal according to the manufacturer's protocol.
-
For IL-2 production, collect the cell culture supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Determine the inhibitory effect of this compound on T-cell activation.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays
These assays evaluate the impact of this compound on the growth and movement of VSMCs.
-
Cell Line: Primary VSMCs or a VSMC cell line.
-
Proliferation Assay (e.g., using WST-1 or crystal violet):
-
Seed VSMCs in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound in the presence of a mitogen like platelet-derived growth factor (PDGF).
-
After an incubation period (e.g., 48 hours), quantify cell proliferation using a suitable colorimetric or fluorometric assay.
-
-
Migration Assay (e.g., using a Transwell or wound-healing assay):
-
For a Transwell assay, seed VSMCs in the upper chamber of a Transwell insert.
-
Add a chemoattractant (e.g., PDGF) and different concentrations of this compound to the lower chamber.
-
After incubation, count the number of cells that have migrated through the membrane to the lower chamber.
-
For a wound-healing assay, create a "scratch" in a confluent monolayer of VSMCs.
-
Treat the cells with this compound and monitor the closure of the scratch over time.
-
Experimental Workflow Visualization
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. ERK and Akt signaling pathways are involved in advanced glycation end product-induced autophagy in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RK-24466 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of RK-24466, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This compound also demonstrates inhibitory activity against other Src family kinases, albeit at higher concentrations. This document outlines the necessary reagents, experimental setup, and data analysis procedures for assessing the potency and selectivity of this compound against Lck and Src kinases using a non-radiometric, luminescence-based kinase assay.
Introduction
This compound is a small molecule inhibitor targeting Lck, a key signaling molecule in T-cells.[1][2][3] Dysregulation of Lck activity is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. In vitro kinase assays are fundamental in drug discovery for characterizing the potency (typically as an IC50 value) and selectivity of kinase inhibitors. This protocol describes a robust and reproducible method to quantify the inhibitory effect of this compound on Lck and Src kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle of the Assay
The in vitro kinase assay described here is based on the quantification of ADP (adenosine diphosphate) produced during the kinase-catalyzed phosphorylation of a substrate. The kinase reaction is performed in the presence of a kinase, a substrate, and ATP (adenosine triphosphate). The amount of ADP generated is directly proportional to the kinase activity. In the presence of an inhibitor like this compound, the kinase activity is reduced, leading to a decrease in ADP production. The ADP is then converted to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase-luciferin reaction. The luminescent signal is inversely correlated with the kinase activity.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human Lck Kinase | Promega | V3901 |
| Recombinant Human Src Kinase | SignalChem | S39-10G |
| Poly (Glu, Tyr) 4:1 Peptide Substrate | Sigma-Aldrich | P0275 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| This compound | Selleck Chemicals | S0020 |
| ATP (10 mM) | Promega | V9151 |
| Kinase Buffer (5X) | Varies with kinase supplier | - |
| Ultra-Pure Water, Nuclease-Free | Varies | - |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D2650 |
| 96-well or 384-well white assay plates | Corning | 3917 or 3572 |
Experimental Protocol
Reagent Preparation
-
Kinase Buffer (1X): Prepare the 1X kinase buffer by diluting the 5X stock with ultra-pure water. The final composition may vary depending on the kinase supplier, but a typical buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for the IC50 determination (e.g., from 10 mM down to 0.1 nM). Then, dilute these DMSO stocks into the 1X kinase buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Kinase Working Solution: Dilute the recombinant Lck or Src kinase to the desired working concentration in 1X kinase buffer. The optimal concentration should be determined empirically but is typically in the range of 1-10 ng per reaction.
-
Substrate/ATP Mix: Prepare a solution containing the Poly (Glu, Tyr) 4:1 substrate and ATP in 1X kinase buffer. The final concentration of the substrate is typically 0.2 mg/mL, and the ATP concentration should be close to the Km of the kinase for ATP (e.g., 10-100 µM).
Assay Procedure
The following workflow is designed for a 96-well plate format. Adjust volumes accordingly for a 384-well format.
Workflow for the in vitro kinase assay to determine the inhibitory activity of this compound.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no kinase" control wells from all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO control))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. Software such as GraphPad Prism or similar can be used for this analysis.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against Lck and other kinases.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| Lck (64-509) | < 1 | Cell-free assay | [1] |
| Lckcd | 2 | Cell-free assay | [1][2] |
| Src | 70 | Not specified | [3] |
| Kdr | 1570 | Not specified | [3] |
| Tie-2 | 1980 | Not specified | [3] |
| EGFR | 3200 | Not specified | [3] |
| PKC | > 33000 | Not specified | [3] |
| CDC2/B | > 50000 | Not specified | [3] |
| ZAP-70 | > 50000 | Not specified | [3] |
Signaling Pathway
Simplified T-cell receptor signaling pathway showing the role of Lck and its inhibition by this compound.
Conclusion
This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against Lck and other kinases. The described luminescence-based assay is a sensitive and reliable method for determining the IC50 values of kinase inhibitors. The provided data and diagrams offer a clear understanding of this compound's mechanism of action and its place in the relevant signaling pathway. Researchers can adapt this protocol to screen other compounds or to characterize other kinase inhibitors.
References
Application Note: Jurkat Cell IL-2 Production Assay for the Evaluation of the Lck Inhibitor RK-24466
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a pivotal role in the adaptive immune response, primarily through the activation and proliferation of T-cells. The Jurkat cell line, an immortalized human T-lymphocyte line, serves as a widely utilized in vitro model to study T-cell activation and the signaling pathways that lead to IL-2 production. Upon stimulation, Jurkat cells mimic the activation of primary T-cells, making them an excellent tool for screening and characterizing immunomodulatory compounds.
One of the key upstream regulators of T-cell activation is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases. Lck is essential for initiating the signaling cascade following T-cell receptor (TCR) engagement. RK-24466 is a potent and selective inhibitor of Lck, making it a valuable tool for investigating the role of Lck in T-cell function and a potential therapeutic candidate for autoimmune diseases and T-cell malignancies.
This application note provides a detailed protocol for a Jurkat cell IL-2 production assay to assess the inhibitory activity of this compound. It includes methodologies for cell culture, stimulation, and IL-2 quantification, as well as a summary of the expected outcomes and the underlying signaling pathways.
Signaling Pathway of T-Cell Activation and IL-2 Production
T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a complex signaling cascade. Lck, which is non-covalently associated with the CD4 or CD8 co-receptors, plays a crucial role in the initial phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex of the TCR. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and PLCγ1, ultimately leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors then drive the expression of the IL-2 gene.
// Edges TCR -> Lck [label="Activation", color="#5F6368", fontcolor="#202124"]; Lck -> TCR [label="Phosphorylates ITAMs", color="#EA4335", fontcolor="#202124"]; TCR -> ZAP70_mem [label="Recruits", color="#5F6368", fontcolor="#202124"]; Lck -> ZAP70_mem [label="Phosphorylates", color="#EA4335", fontcolor="#202124"]; ZAP70_mem -> LAT [label="Phosphorylates", color="#FBBC05", fontcolor="#202124"]; LAT -> PLCg1 [label="Recruits & Activates", color="#FBBC05", fontcolor="#202124"]; PLCg1 -> IP3 [label="Generates", color="#34A853", fontcolor="#202124"]; PLCg1 -> DAG [label="Generates", color="#34A853", fontcolor="#202124"]; IP3 -> Calcineurin [label="Activates (via Ca2+)", color="#34A853", fontcolor="#202124"]; Calcineurin -> NFAT_cyto [label="Dephosphorylates", color="#FBBC05", fontcolor="#202124"]; NFAT_cyto -> NFAT_nuc [label="Translocation", color="#5F6368", fontcolor="#202124"]; DAG -> PKC [label="Activates", color="#34A853", fontcolor="#202124"]; PKC -> NFkB [label="Activates", color="#FBBC05", fontcolor="#202124"]; LAT -> Ras_MAPK [label="Activates", color="#FBBC05", fontcolor="#202124"]; Ras_MAPK -> AP1 [label="Activates", color="#FBBC05", fontcolor="#202124"]; {NFAT_nuc, AP1, NFkB} -> IL2_Gene [label="Activate Transcription", color="#34A853", fontcolor="#202124"]; IL2_Gene -> IL2_mRNA [label="Transcription", color="#4285F4", fontcolor="#202124"]; IL2_mRNA -> IL2_protein [label="Translation & Secretion", color="#4285F4", fontcolor="#202124"];
// this compound Inhibition RK24466 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RK24466 -> Lck [arrowhead=tee, color="#EA4335", penwidth=2.0, label="Inhibits"]; } T-Cell Activation Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the Jurkat cell IL-2 production assay with this compound.
Data Presentation
Table 1: Biochemical Potency of this compound against Lck Kinase
| Target Enzyme | Assay Type | IC50 (nM) |
| Lck (64-509) | Cell-free | <1 |
| Lck (catalytic domain) | Cell-free | 2 |
Data is illustrative and should be confirmed experimentally.
Table 2: Hypothetical Dose-Response of this compound on IL-2 Production in Stimulated Jurkat Cells
| This compound Concentration (nM) | IL-2 Production (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 8.5 |
| 1 | 95 | 7.2 |
| 10 | 75 | 6.1 |
| 100 | 45 | 5.3 |
| 1000 | 15 | 3.8 |
| 10000 | 5 | 2.1 |
This data is hypothetical and serves as an example for data presentation. Actual results may vary.
Experimental Protocols
Materials and Reagents
-
Jurkat E6.1 cells (ATCC TIB-152 or equivalent)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Goat anti-mouse IgG (for cross-linking, if required)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human IL-2 ELISA kit
-
96-well flat-bottom cell culture plates
-
Reagent reservoirs, multichannel pipettes, and other standard laboratory equipment
Jurkat Cell Culture
-
Maintain Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 1 x 105 and 1 x 106 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion; viability should be >95%.
Preparation of this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (e.g., ≤0.1%) to avoid solvent-induced cytotoxicity.
Jurkat Cell IL-2 Production Assay Protocol
-
Cell Seeding:
-
Harvest Jurkat cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and perform a cell count.
-
Adjust the cell density to 2 x 106 cells/mL.
-
Seed 50 µL of the cell suspension (1 x 105 cells) into each well of a 96-well flat-bottom plate.
-
-
Compound Treatment:
-
Add 50 µL of the prepared this compound dilutions to the appropriate wells.
-
For the vehicle control wells, add 50 µL of culture medium containing the same final concentration of DMSO as the compound-treated wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Cell Stimulation (choose one method):
-
Method A: Anti-CD3/CD28 Antibody Stimulation
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete culture medium. Optimal concentrations should be determined empirically but are typically in the range of 1-5 µg/mL for soluble antibodies or lower for plate-bound antibodies. For soluble stimulation, a cross-linking secondary antibody may be required.
-
Alternatively, pre-coat the 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS overnight at 4°C) and add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) with the cells.
-
Add 100 µL of the stimulation cocktail to each well (final volume 200 µL).
-
-
Method B: PMA/Ionomycin Stimulation
-
Prepare a stimulation cocktail of PMA and Ionomycin in complete culture medium. Final concentrations of 50 ng/mL for PMA and 1 µg/mL for Ionomycin are commonly used.
-
Add 100 µL of the PMA/Ionomycin cocktail to each well (final volume 200 µL).
-
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant from each well for IL-2 measurement. Supernatants can be stored at -80°C if not analyzed immediately.
-
IL-2 Quantification by ELISA
-
Quantify the concentration of IL-2 in the collected supernatants using a commercially available human IL-2 ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the IL-2 standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-2 in each experimental sample.
-
Calculate the percentage of IL-2 production in the this compound-treated wells relative to the vehicle-treated (stimulated) control wells.
-
% IL-2 Production = [(IL-2 concentration in treated sample) / (IL-2 concentration in vehicle control)] x 100
-
-
Plot the percentage of IL-2 production against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits IL-2 production by 50%) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Conclusion
This application note provides a comprehensive framework for utilizing a Jurkat cell-based assay to evaluate the inhibitory effect of the Lck inhibitor this compound on IL-2 production. The detailed protocols and workflow diagrams offer a clear guide for researchers in immunology and drug discovery. By understanding the mechanism of action of compounds like this compound and their impact on T-cell signaling, this assay can significantly contribute to the development of novel immunomodulatory therapeutics.
Application Notes and Protocols for T-cell Proliferation Assay Using RK-24466
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation and proliferation are fundamental processes in the adaptive immune response and are implicated in various diseases, including autoimmune disorders and cancer. The T-cell receptor (TCR) signaling pathway governs these processes, with Lymphocyte-specific protein tyrosine kinase (Lck) acting as a critical initiator of the signaling cascade. RK-24466 is a potent and selective inhibitor of Lck, targeting the kinase activity of Lck with high affinity.[1][2][3] By inhibiting Lck, this compound is expected to block TCR-mediated signaling, leading to the suppression of T-cell activation and proliferation.[4][5] This makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for T-cell-mediated pathologies.
These application notes provide a detailed protocol for utilizing this compound in a T-cell proliferation assay using Carboxyfluorescein succinimidyl ester (CFSE), a widely used method to track cell division.
Mechanism of Action: Lck Inhibition in T-cell Receptor Signaling
Upon engagement of the TCR with an antigen-presenting cell (APC), Lck, a Src family tyrosine kinase, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), initiating multiple signaling cascades. These pathways culminate in the activation of transcription factors, including NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2).[6] this compound, by inhibiting Lck, effectively blocks the initial and critical step of this signaling cascade, thereby preventing T-cell activation and proliferation.[2][4]
Data Presentation
The following tables summarize representative quantitative data for this compound and the expected outcomes of its application in a T-cell proliferation assay.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC₅₀ (Lck Kinase) | <2 nM | Biochemical Assay | [1][2][3] |
| Cellular Activity | Potent inhibition of IL-2 production in Jurkat cells | Cell-based Assay | [2] |
| Recommended Cellular Concentration | 1 nM - 1 µM |
Table 2: Representative Effects of this compound on T-Cell Proliferation (Illustrative Data)
| Treatment Condition | Concentration | Proliferation Index | % Divided Cells |
| Unstimulated Control | - | 1.0 | <1% |
| Stimulated Control (Vehicle) | - | 4.5 | 85% |
| This compound | 1 nM | 4.2 | 80% |
| This compound | 10 nM | 3.1 | 60% |
| This compound | 100 nM | 1.5 | 15% |
| This compound | 1 µM | 1.1 | <5% |
Note: The data in Table 2 are illustrative and represent the expected dose-dependent inhibition of T-cell proliferation by an Lck inhibitor. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol describes the measurement of T-cell proliferation by tracking the dilution of the fluorescent dye CFSE upon cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
96-well round-bottom culture plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.[7]
-
Wash the isolated PBMCs twice with PBS.
-
-
CFSE Labeling:
-
Resuspend PBMCs at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium and resuspend at 1 x 10⁶ cells/mL.[7][8]
-
-
Inhibitor Treatment:
-
Plate 100 µL of CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. A suggested concentration range is 1 µM down to 1 nM, including a DMSO vehicle control.
-
Add 50 µL of the this compound dilutions or vehicle to the appropriate wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI medium. The optimal concentration for each antibody should be determined empirically but a common starting point is 1 µg/mL each.[8]
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
The final volume in each well should be 200 µL.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, and then analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human T cell activation by novel Src kinase inhibitors is dependent upon the complexity of the signal delivered to the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of 6-phosphofructo-2-kinase suppresses t cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superantigen stimulation reveals the contribution of Lck to negative regulation of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing RK-24466 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RK-24466 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1][2] Lck plays a crucial role in the initial stages of T-cell receptor (TCR) signaling, which triggers cytokine production and T-cell activation.[1][3] As a selective Lck inhibitor, this compound is a valuable tool for studying T-cell mediated immune responses and for potential therapeutic development in autoimmune diseases and other T-cell-driven pathologies.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), ensuring accurate and reproducible experimental results.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties and solubility information for this compound is presented in the table below. It is crucial to note that the solubility of this compound in DMSO can be affected by the purity of the solvent; hygroscopic DMSO that has absorbed moisture will reduce the solubility of the compound.[4][5] Therefore, using fresh, anhydrous DMSO is highly recommended.
| Property | Value |
| Molecular Weight | 370.45 g/mol [5] |
| Molecular Formula | C₂₃H₂₂N₄O[5] |
| CAS Number | 213743-31-8[5] |
| Appearance | Crystalline solid[1] |
| Solubility in DMSO | Up to 45 mg/mL (121.47 mM). Other reported solubilities include 37 mg/mL (99.87 mM) and 2.5 mg/mL.[5] Ultrasonication may be required for complete dissolution at higher concentrations.[4] |
| Other Solubilities | Ethanol: ~5 mg/mL; Water: Insoluble[5] |
| Storage of Solid | 3 years at -20°C[5] |
| Storage of Stock Solution | 1 year at -80°C in solvent; 1 month at -20°C in solvent.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.705 mg of this compound (Molecular Weight = 370.45 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief ultrasonication can be used to aid dissolution, especially for higher concentrations.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[5]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound is a selective inhibitor of Lck, a key kinase in the Src family. The diagram below provides a simplified overview of the Src signaling pathway, highlighting the position of Lck.
Caption: Simplified Src family kinase signaling pathway showing Lck inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Integrated signaling and transcriptome analysis reveals Src family kinase individualities and novel pathways controlled by their constitutive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for RK-24466 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-24466 is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1][2] Lck plays a crucial role in T-cell receptor (TCR) signaling, making it a target for immunomodulatory therapies.[3][4][5] Furthermore, as a Src family kinase (SFK), its inhibition has therapeutic potential in oncology, as SFKs are often dysregulated in various cancers, contributing to tumor proliferation, survival, migration, and angiogenesis.[6][7][8][9][10][11] These application notes provide a comprehensive guide for the in vivo use of this compound in mouse models, focusing on experimental design, protocol execution, and data interpretation.
While specific in vivo data for this compound in cancer models is limited in publicly available literature, the following protocols are based on established methodologies for Src family kinase inhibitors in similar preclinical studies. Researchers should perform initial dose-response and toxicity studies to establish optimal experimental conditions for this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Lck, and by extension, other Src family kinases.[6] By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are critical for cell growth and proliferation. In the context of cancer, inhibition of Lck and Src can impede oncogenic signaling cascades.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (µM) | Source |
| Lck (human, 64-509) | < 0.001 | [1] |
| Lckcd (human) | 0.002 | [1] |
This table summarizes the in vitro potency of this compound against its primary target.
Table 2: Representative In Vivo Efficacy Data for a Src Family Kinase Inhibitor in a Mouse Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 50 µL DMSO, daily, p.o. | 1500 ± 250 | - |
| Inhibitor X | 25 mg/kg, daily, p.o. | 750 ± 150 | 50 |
| Inhibitor X | 50 mg/kg, daily, p.o. | 450 ± 100 | 70 |
This table provides an example of how to present tumor growth inhibition data. Actual data for this compound should be generated through experimentation.
Table 3: Representative Pharmacokinetic Parameters of a Kinase Inhibitor in Mice
| Parameter | Value (Oral Administration, 50 mg/kg) |
| Cₘₐₓ (Maximum plasma concentration) | 1,400 nM |
| Tₘₐₓ (Time to reach maximum concentration) | 0.5 hours |
| AUC (Area under the curve) | Data not available |
| t₁/₂ (Half-life) | Data not available |
This table illustrates key pharmacokinetic parameters to be determined for this compound.[12]
Table 4: Representative Acute Toxicity Profile of a Kinase Inhibitor in Mice
| Dose (mg/kg) | Route of Administration | Observation Period | Clinical Signs | Mortality |
| 100 | Oral (gavage) | 14 days | No significant findings | 0/5 |
| 250 | Oral (gavage) | 14 days | Mild lethargy on day 1 | 0/5 |
| 500 | Oral (gavage) | 14 days | Lethargy, ruffled fur, 10% body weight loss | 1/5 |
This table provides a template for summarizing acute toxicity findings.[13]
Experimental Protocols
Protocol 1: Tumor Growth Inhibition Study in a Subcutaneous Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old[14]
-
Human cancer cell line of interest
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween80, saline)
-
Matrigel (optional)[15]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[15]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[14]
-
-
Drug Formulation and Administration:
-
Prepare the dosing solution of this compound in a suitable vehicle. A common formulation for oral gavage involves dissolving the compound in DMSO, then diluting with PEG300, Tween80, and saline.
-
Administer this compound or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Protocol 2: Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Dosing vehicle
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system[18]
Procedure:
-
Dosing:
-
Administer a single dose of this compound to mice via the desired route (e.g., oral gavage or intravenous injection).[12]
-
-
Blood Sampling:
-
Collect blood samples (approximately 25-50 µL) at multiple time points.
-
For oral administration, typical time points are: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[12]
-
Blood can be collected via the tail vein or saphenous vein for serial sampling. Terminal blood collection can be performed by cardiac puncture.[12]
-
-
Plasma Preparation:
-
Collect blood into EDTA-coated tubes.
-
Separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).[12]
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂ using appropriate software.
-
Protocol 3: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity of this compound.
Materials:
-
Male and female mice (e.g., BALB/c), 6-8 weeks old
-
This compound
-
Dosing vehicle
Procedure:
-
Dose Selection and Animal Grouping:
-
Select a range of doses based on preliminary range-finding studies.
-
Randomly assign animals to treatment groups (at least 5 animals per sex per group) and a vehicle control group.[13]
-
-
Administration:
-
Administer a single dose of this compound or vehicle to each mouse, typically via oral gavage.[13]
-
-
Observation:
-
Data Collection:
-
Record body weights, food and water consumption, and all observed clinical signs. A decrease in body weight of more than 10% is often considered a sign of toxicity.[20]
-
-
Endpoint and Analysis:
-
At the end of the 14-day observation period, euthanize the animals.
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.[19][20]
-
The MTD is typically defined as the highest dose that does not cause mortality or severe clinical signs of toxicity.[14]
-
Mandatory Visualization
Caption: this compound inhibits Lck and Src signaling pathways.
Caption: Experimental workflow for a tumor growth inhibition study.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biotestfacility.com [biotestfacility.com]
- 18. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 19. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 20. unmc.edu [unmc.edu]
Application Notes and Protocols for RK-24466 Administration in Animal Studies
Disclaimer: Publicly available information on RK-24466 is limited. The following application notes and protocols are based on the known mechanism of this compound as a potent and selective Lck inhibitor and have been supplemented with data from studies on analogous Src family kinase inhibitors, such as A-770041 and Dasatinib. These protocols should serve as a starting point, and researchers must conduct dose-escalation, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the optimal and safe dosage for their specific animal models and experimental goals.
Introduction to this compound
This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor Src family tyrosine kinase.[1][2][3] Lck plays a critical role in T-cell receptor (TCR) signaling, which is essential for T-cell activation, proliferation, and cytokine production.[4][5] By inhibiting Lck, this compound can modulate immune responses and cellular proliferation. Downstream of Lck, this compound has been shown to suppress the Protein Kinase B (Akt) and Extracellular signal-regulated kinase (ERK) pathways.[1][6] Its potent activity makes it a compound of interest for research in immunology, oncology, and inflammatory diseases.
Mechanism of Action Signaling Pathway
This compound functions by inhibiting the kinase activity of Lck. In T-cells, Lck is one of the first kinases activated following T-cell receptor (TCR) engagement. It phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 triggers several downstream signaling cascades, including the PLCγ1 and PI3K/Akt pathways, ultimately leading to T-cell activation. Inhibition of Lck by this compound blocks these initial signaling events.
Quantitative Data Summary
The following tables summarize in vitro potency data for this compound and in vivo data for analogous Lck/Src inhibitors, which can serve as a reference for experimental design.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Condition | Reference |
|---|---|---|---|
| Lck (64-509) | < 1 | Cell-free kinase assay | [1][2] |
| LckCD | 2 | Cell-free kinase assay | [1][2] |
| Src | 70 | Cell-free kinase assay | |
| Kdr | 1570 | Cell-free kinase assay |
| Tie-2 | 1980 | Cell-free kinase assay | |
Table 2: In Vivo Administration and Efficacy of Analogous Lck/Src Kinase Inhibitors
| Compound | Animal Model | Cancer/Disease Type | Dosage & Route | Frequency | Key Findings | Reference |
|---|---|---|---|---|---|---|
| A-770041 | Rat | Heart Allograft Rejection | 10 mg/kg (p.o.) | Daily | Prevents acute graft rejection | [7][8] |
| A-770041 | Mouse | Bleomycin-induced Lung Fibrosis | 5 mg/kg (p.o.) | Daily | Attenuated lung fibrosis | [9] |
| Dasatinib | Mouse (SCID) | K562 CML Xenograft | 1.25 - 2.5 mg/kg (p.o.) | Single dose | Maximal inhibition of tumoral p-BCR-ABL at ~3 hrs | [10] |
| Dasatinib | Mouse (Nude) | BCPAP Thyroid Cancer Orthotopic | 50 mg/kg (p.o.) | Daily (5d/wk) | Significant inhibition of tumor growth |[2] |
Table 3: Pharmacokinetic Parameters of Lck Inhibitor A-770041 in Rats
| Parameter | Value | Administration |
|---|---|---|
| Oral Bioavailability (F) | 34.1 ± 7.2% | 10 mg/kg (p.o.) |
| Half-life (t½) | 4.1 ± 0.1 h | 10 mg/kg (p.o.) |
Experimental Protocols
Protocol 3.1: Preparation of this compound for Oral Administration (Oral Gavage)
This protocol is based on formulations used for other poorly soluble Src family kinase inhibitors like Dasatinib.[2][11][12] It is critical to assess the solubility and stability of this compound in this vehicle before proceeding.
Materials:
-
This compound powder
-
Citric Acid, Monohydrate
-
Sodium Citrate (B86180), Dihydrate
-
Sterile, deionized water
-
pH meter
-
Sterile conical tubes (15 mL and 50 mL)
-
Mortar and pestle or small glass homogenizer
-
Vortex mixer
Procedure:
-
Prepare 80 mM Citrate Buffer (pH 3.0):
-
To prepare 100 mL, dissolve ~1.68 g of citric acid monohydrate and ~0.19 g of sodium citrate dihydrate in ~90 mL of sterile water.
-
Adjust the pH to 3.0 using solutions of citric acid or sodium citrate.
-
Bring the final volume to 100 mL with sterile water.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Prepare the Drug Suspension (Example for a 10 mg/kg dose):
-
Calculation: For a 25 g mouse at 10 mg/kg, you need 0.25 mg of this compound. Assuming a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse), the required concentration is 1 mg/mL.
-
Weigh the required amount of this compound powder.
-
In a sterile mortar or glass homogenizer, add the powder.
-
Gradually add a small volume of the citrate buffer and triturate or homogenize to create a fine, uniform paste.[11]
-
Continue to add the buffer incrementally while mixing until the desired final concentration is reached.[11]
-
Transfer the suspension to a sterile conical tube.
-
-
Administration:
-
Vortex the suspension thoroughly immediately before each administration to ensure a uniform dose.[11]
-
Gently restrain the mouse and administer the calculated volume of the drug suspension directly into the stomach using an appropriate size gavage needle. The typical administration volume for oral gavage in mice is 5-10 mL/kg.[11]
-
Note: Always prepare the suspension fresh before each use.
-
Protocol 3.2: In Vivo Efficacy Study in a Murine Xenograft Model
This protocol provides a general workflow for assessing the anti-tumor efficacy of this compound in an immunodeficient mouse model.[1][13]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Tumor cells with known Lck pathway activity or T-cell lymphoma/leukemia lines
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Calipers, syringes, and appropriate gauge needles
-
Prepared this compound dosing solution and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Prepare a single-cell suspension in sterile, serum-free medium or PBS. A common concentration is 1-10 x 10⁶ cells in 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., ~100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[1]
-
-
Randomization and Treatment:
-
Once tumors reach the desired average volume, randomize the mice into treatment and control groups (n=8-10 mice per group is common).
-
Administer this compound (prepared as in Protocol 3.1) to the treatment group(s) and the vehicle to the control group, following the determined dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur). Record body weights 2-3 times per week.
-
Continue measuring tumor volumes throughout the study.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific time point, or the observation of significant toxicity.
-
Protocol 3.3: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
This protocol is for assessing the inhibition of Lck phosphorylation in tumor tissue after treatment.
Materials:
-
Tumor tissue harvested from vehicle and this compound-treated mice
-
Ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-total-Lck, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Tissue Lysate Preparation:
-
Excise tumors at a predetermined time point post-dose (e.g., 2-4 hours, where drug concentration is expected to be high) and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue (~50 mg) in ~1 mL of ice-cold lysis buffer.[14]
-
Centrifuge the homogenate at ~14,000 x g for 15-20 minutes at 4°C to pellet debris.[14]
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][16]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analyze band intensity to quantify the change in protein phosphorylation between control and treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps for an in vivo efficacy and pharmacodynamic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Inhibition of Src Kinase with Dasatinib Blocks Thyroid Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 10. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. antibodies.cancer.gov [antibodies.cancer.gov]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Studying Vascular Smooth Muscle Cell Migration with RK-24466
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) migration is a critical process in the pathogenesis of various vascular diseases, including atherosclerosis and restenosis following angioplasty. The identification of molecular pathways that regulate VSMC migration is paramount for the development of novel therapeutic strategies. RK-24466 is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1][2][3] While traditionally studied in the context of immune cell signaling, emerging evidence suggests the involvement of Src family kinases in the regulation of cell migration in various cell types, including VSMCs.[4][5] These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate VSMC migration, including detailed experimental protocols, data presentation, and visualization of the proposed signaling pathway.
Mechanism of Action and Proposed Signaling Pathway
This compound selectively inhibits Lck, a key player in intracellular signaling cascades.[1] In the context of VSMC migration, it is hypothesized that this compound exerts its inhibitory effect by disrupting the Src family kinase (SFK) signaling pathway, which is known to be a crucial regulator of cell motility.
Upon stimulation by growth factors such as Platelet-Derived Growth Factor (PDGF), a key initiator of VSMC migration, receptor tyrosine kinases (RTKs) become activated. This activation leads to the recruitment and activation of SFKs, including potentially Lck, at the cell membrane. Activated SFKs then phosphorylate a multitude of downstream substrates, including Focal Adhesion Kinase (FAK).
The phosphorylation of FAK at specific tyrosine residues creates docking sites for other signaling proteins, leading to the assembly of focal adhesion complexes and the subsequent reorganization of the actin cytoskeleton. This cytoskeletal rearrangement is essential for the cell to extend protrusions, form new adhesions, and retract its trailing edge, thereby facilitating cell migration. By inhibiting Lck, this compound is proposed to disrupt this signaling cascade, leading to a reduction in FAK activation and a subsequent impairment of the cellular machinery required for migration.
Data Presentation: Inhibition of VSMC Migration by Tyrosine Kinase Inhibitors
While specific quantitative data for this compound on VSMC migration is not yet publicly available, the following table summarizes the inhibitory effects of other relevant tyrosine kinase inhibitors on VSMC migration. This data provides a comparative context for the expected efficacy of this compound.
| Inhibitor | Target(s) | Cell Type | Assay | Concentration | % Inhibition of Migration | Reference |
| Dasatinib | Multi-kinase (including Src family) | Rat Aortic VSMCs | Scratch Assay | 0.5 µmol/L | Significant inhibition observed | [6] |
| 1 µmol/L | Significant inhibition observed | [6] | ||||
| Sorafenib | Multi-kinase (including VEGFR, PDGFR) | Rat Aortic VSMCs | Scratch Assay | 0.5 µmol/L | Significant inhibition observed | [6] |
| 1 µmol/L | Significant inhibition observed | [6] | ||||
| Nilotinib | Bcr-Abl, c-Kit, PDGFR | Rat Aortic VSMCs | Scratch Assay | 0.5 µmol/L | Significant inhibition observed | [6] |
| 1 µmol/L | Significant inhibition observed | [6] |
Experimental Protocols
Two primary in vitro methods are recommended for assessing the effect of this compound on VSMC migration: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Protocol 1: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Workflow Diagram:
Materials:
-
Vascular Smooth Muscle Cells (e.g., human aortic or coronary artery)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 24-well)
-
Sterile pipette tips (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed VSMCs in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional but Recommended): Once confluent, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cells and reduce proliferation.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well using a microscope (Time 0). Mark the location of the image for consistent imaging at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same marked areas at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of migration can be calculated as the change in the wound area over time.
Protocol 2: Transwell (Boyden Chamber) Assay
This assay is used to assess chemotactic cell migration towards a chemoattractant.
Workflow Diagram:
Materials:
-
Vascular Smooth Muscle Cells
-
Serum-free medium
-
Chemoattractant (e.g., PDGF-BB, 10 ng/mL)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for multi-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture and serum-starve VSMCs for 12-24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., PDGF-BB) to the lower chamber of each well.
-
Cell Seeding: Harvest the starved VSMCs and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for measurable migration but not cell division (typically 4-8 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable stain (e.g., Crystal Violet for bright-field microscopy or DAPI for fluorescence microscopy).
-
Imaging and Quantification: Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert. The average cell count per field represents the extent of migration.
Conclusion
This compound presents a valuable pharmacological tool for dissecting the role of Lck and Src family kinases in vascular smooth muscle cell migration. The protocols and conceptual framework provided in these application notes offer a solid foundation for researchers to investigate the therapeutic potential of targeting this signaling pathway in vascular diseases. Future studies should aim to generate specific quantitative data for this compound in VSMC migration assays and further elucidate the precise downstream effectors of Lck in this cell type.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Control of vascular smooth muscle function by Src-family kinases and reactive oxygen species in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of RK-24466 in Atherosclerosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development and progression of these atherosclerotic plaques.[1] RK-24466, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), has emerged as a valuable tool for studying the signaling pathways that govern these cellular processes and for evaluating potential therapeutic strategies against atherosclerosis. Lck is a key enzyme in T-cell receptor signaling, and its inhibition can modulate the immune response, another crucial factor in atherosclerosis.[2][3] Furthermore, this compound has been shown to directly inhibit VSMC proliferation and migration, suggesting a dual mechanism of action in the context of atherosclerosis.[4]
This document provides detailed application notes and protocols for the use of this compound in atherosclerosis research, with a focus on in vitro and in vivo models.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | KIN 001-51, 7-Cyclopentyl-5-(4-phenoxy)phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine |
| CAS Number | 213743-31-8 |
| Molecular Formula | C₂₃H₂₂N₄O |
| Molecular Weight | 370.45 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (approx. 2.5-37 mg/mL), DMF (approx. 12 mg/mL), and Ethanol (approx. 0.33-5 mg/mL). Sparingly soluble in aqueous buffers. |
Data sourced from references:[5][6]
Mechanism of Action
This compound is an ATP-competitive inhibitor of Lck, a member of the Src family of non-receptor protein tyrosine kinases.[7] Lck plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling, which is essential for T-cell activation and the subsequent immune response. By inhibiting Lck, this compound can suppress T-cell mediated inflammation within atherosclerotic plaques.
In addition to its effects on T-cells, this compound has been shown to suppress VSMC proliferation and migration by down-regulating the Protein Kinase B (Akt) and Extracellular signal-Regulated Kinase (ERK) pathways.[4] These pathways are central to the signaling cascades that promote VSMC growth and motility in response to various stimuli present in the atherosclerotic microenvironment.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Notes |
| Lck (64-509) | < 1 | Potent and selective inhibition. |
| LckCD | 2 | Potent and selective inhibition. |
| Src | 70 | Weaker inhibition compared to Lck. |
| Kdr (VEGFR2) | 1570 | Significantly less potent. |
| Tie-2 | 1980 | Significantly less potent. |
| EGFR | 3200 | Minimal inhibition. |
| PKC | > 33000 | Minimal inhibition. |
| CDC2/B | > 50000 | Minimal inhibition. |
| ZAP-70 | > 50000 | Minimal inhibition. |
Data sourced from references:[2][6]
Table 2: In Vitro and In Vivo Cellular Activity of this compound
| Assay | Species/Cell Line | Endpoint | ED₅₀ / Effect |
| IL-2 Production | Jurkat Cells (human) | Inhibition of IL-2 production | Potent inhibition (at least 100-fold more potent than PP1) |
| IL-2 Production | Mice | Inhibition of TCR-stimulated IL-2 production | 4 mg/kg (i.p.), 25 mg/kg (oral) |
| Antigen-Specific T-cell Response | Mice | Inhibition of IFNγ production | 70% inhibition at 100 mg/kg (p.o., twice daily for 3 days) |
| VSMC Proliferation & Migration | Rat | Inhibition of proliferation and migration | Significant inhibition |
| Neointima Formation | Rat | Suppression of neointima formation | Significant suppression |
Data sourced from references:[2][4][8]
Experimental Protocols
The following are representative protocols for the application of this compound in atherosclerosis research. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Protocol: Inhibition of VSMC Proliferation (BrdU Incorporation Assay)
This protocol is a standard method to assess the anti-proliferative effects of this compound on vascular smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells (RASMCs)
-
DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
This compound (stock solution in DMSO)
-
BrdU Labeling and Detection Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.
-
Treatment: Replace the medium with fresh DMEM containing 10% FBS and various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
BrdU Labeling: After 24 hours of incubation with this compound, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells and detect BrdU incorporation according to the manufacturer's instructions of the BrdU kit.
-
Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. The results can be expressed as a percentage of the vehicle-treated control.
In Vivo Protocol: Rat Carotid Artery Balloon Injury Model
This model is widely used to study neointima formation, a key process in restenosis and atherosclerosis.[9][10][11][12] The following is a generalized protocol; the specific dosage and administration of this compound should be determined based on preliminary studies.
Materials:
-
Male Sprague-Dawley rats (350-400g)
-
2F Fogarty balloon catheter
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound formulation for in vivo administration (e.g., in a vehicle like corn oil)
-
Tissue fixation and processing reagents
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and expose the left common, internal, and external carotid arteries through a midline cervical incision.
-
Balloon Injury: Introduce the Fogarty balloon catheter through the external carotid artery and advance it to the common carotid artery. Inflate the balloon to a pressure that causes moderate distension of the artery and withdraw the catheter three times with rotation to denude the endothelium.
-
Drug Administration: Administer this compound or vehicle to the rats. The administration can be done via oral gavage or intraperitoneal injection. A suggested starting dose, based on its effect on IL-2 production, could be in the range of 25-100 mg/kg/day, starting 1-2 days before the surgery and continuing for the duration of the experiment.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care.
-
Tissue Harvesting and Analysis: After a predetermined period (e.g., 14 or 28 days), euthanize the rats and perfuse-fix the carotid arteries. Excise the injured segment, process for histology, and embed in paraffin.
-
Morphometric Analysis: Cut cross-sections of the artery and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains. Measure the areas of the lumen, intima, and media using image analysis software to determine the intima-to-media ratio, a measure of neointimal hyperplasia.
Conclusion
This compound is a valuable research tool for investigating the molecular mechanisms underlying atherosclerosis. Its ability to inhibit both T-cell mediated inflammation and the proliferation and migration of vascular smooth muscle cells makes it a particularly interesting compound for studying the complex interplay of these processes in plaque development. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of atherosclerosis and to explore its potential as a therapeutic agent.
References
- 1. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. LCK inhibitor attenuates atherosclerosis in ApoE-/- mice via regulating T cell differentiation and reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Protein Kinase Inhibitors with a Selective Negative Effect on the Viability of Epstein-Barr Virus Infected B Cell Lines | PLOS One [journals.plos.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. anjiechem.com [anjiechem.com]
- 8. Long term inhibition of neointima formation in balloon-injured rat arteries by intraluminal instillation of a matrix-targeted retroviral vector bearing a cytocidal mutant cyclin G1 construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LOCAL ADMINISTRATION OF CARBON MONOXIDE INHIBITS NEOINTIMA FORMATION IN BALLOON INJURED RAT CAROTID ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-Hydroxyeicosatetraenoic Acid Inhibition Attenuates Balloon Injury-Induced Neointima Formation and Vascular Remodeling in Rat Carotid Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
RK-24466 as a Tool Compound for Lck Validation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical non-receptor Src-family tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that is essential for T-cell activation, proliferation, and differentiation. Given its central role in T-cell function, Lck is a key therapeutic target for autoimmune diseases, transplant rejection, and certain types of T-cell malignancies.
RK-24466 is a potent and selective small molecule inhibitor of Lck. Its high affinity and selectivity make it an invaluable tool compound for the validation of Lck as a therapeutic target and for the elucidation of its role in T-cell biology. These application notes provide detailed protocols for utilizing this compound to validate Lck inhibition in both biochemical and cellular assays.
Mechanism of Action
This compound is a pyrrolo[2,3-d]pyrimidine-based compound that functions as an ATP-competitive inhibitor of Lck. It binds to the ATP-binding pocket of the Lck kinase domain, preventing the transfer of phosphate (B84403) from ATP to its protein substrates. This blockade of Lck's catalytic activity effectively halts the downstream signaling cascade initiated by TCR activation.
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway.
Caption: Lck Signaling Cascade in T-Cell Activation.
Data Presentation
Table 1: Biochemical Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 | Citation |
| Biochemical Kinase Assay | Lck (64-509) | Kinase Activity | < 1 nM | [1] |
| Biochemical Kinase Assay | Lckcd | Kinase Activity | 2 nM | [1] |
| Cellular Assay | Jurkat T-cells | ZAP-70 Phosphorylation | Inhibition observed at 100 nM | [2] |
| Cellular Assay | Jurkat T-cells | IL-2 Production | Potent Inhibition (100-fold > PP1) | [3] |
| Cellular Assay | Jurkat T-cells | T-Cell Proliferation | Not Reported | |
| In Vivo Assay | Mice | TCR-stimulated IL-2 Production | ED50 = 4 mg/kg (i.p.), 25 mg/kg (oral) | [4] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. Lck (<1 nM) | Citation |
| Lck | <1 | 1 | |
| Src | 70 | >70 | |
| Kdr (VEGFR2) | 1,570 | >1,570 | |
| Tie-2 | 1,980 | >1,980 | |
| EGFR | 3,200 | >3,200 | |
| PKC | >33,000 | >33,000 | |
| CDC2/B | >50,000 | >50,000 | |
| ZAP-70 | >50,000 | >50,000 |
Note: A comprehensive kinome-wide scan is recommended for a complete selectivity profile.
Experimental Workflow for Lck Validation
The following diagram outlines a typical workflow for validating Lck as a target using this compound.
Caption: Workflow for Lck Target Validation.
Experimental Protocols
Protocol 1: In Vitro Lck Kinase Activity Assay (Biochemical)
This protocol describes a method to determine the in vitro IC50 of this compound against purified Lck kinase using a luminescence-based ADP detection assay.
Materials:
-
Recombinant human Lck enzyme
-
Lck substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute this series in kinase buffer to achieve the desired final concentrations (e.g., 1 µM to 0.01 nM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.
-
Add 2 µL of Lck enzyme solution (concentration to be optimized).
-
Add 2 µL of a mixture of Lck substrate peptide and ATP (concentrations to be optimized, typically at the Km for each).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Lck Downstream Signaling (Cellular)
This protocol details the steps to assess the effect of this compound on the phosphorylation of Lck's downstream targets, ZAP-70 and PLCγ1, in a T-cell line like Jurkat.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (e.g., OKT3)
-
This compound
-
DMSO
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-total ZAP-70, anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.
-
Starve cells in serum-free media for 2-4 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or DMSO vehicle control for 1 hour at 37°C.
-
-
T-Cell Stimulation: Stimulate the cells with anti-CD3 antibody (e.g., 1-2 µg/mL) for 5-10 minutes at 37°C.
-
Cell Lysis:
-
Immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: T-Cell Proliferation Assay (CFSE) (Cellular)
This protocol describes how to measure the inhibitory effect of this compound on T-cell proliferation using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium with 10% FBS
-
CFSE dye
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
This compound
-
DMSO
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete medium.
-
Plate 1 x 10⁵ cells per well in a 96-well plate.
-
Add serial dilutions of this compound or DMSO vehicle control. Pre-incubate for 1 hour at 37°C.
-
-
T-Cell Stimulation: Add anti-CD3/anti-CD28 antibodies or beads to stimulate proliferation.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry:
-
Harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a round of cell division. Quantify the percentage of divided cells or the proliferation index for each concentration of this compound to determine the IC50 value.
Protocol 4: IL-2 Production Assay (Cellular)
This protocol outlines a method to quantify the effect of this compound on the production of Interleukin-2 (IL-2) by stimulated T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Stimulants (e.g., anti-CD3/CD28 antibodies, or PMA and ionomycin)
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Plating and Treatment:
-
Plate Jurkat cells at 2 x 10⁵ cells per well in a 96-well plate.
-
Add serial dilutions of this compound or DMSO vehicle control. Pre-incubate for 1 hour at 37°C.
-
-
T-Cell Stimulation: Add the stimulating agents to the wells.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in each sample. Plot the IL-2 concentration against the log of the this compound concentration and determine the EC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines containing diverse N-7 substituents as potent inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of T-cells Treated with the Lck Inhibitor RK-24466
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). A key initial step in the TCR signaling cascade is the activation of the Src family kinase, Lymphocyte-specific protein tyrosine kinase (Lck). Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70 and the subsequent downstream signaling events that culminate in T-cell proliferation, differentiation, and effector functions.
RK-24466 is a potent and selective inhibitor of Lck, targeting its kinase activity with high specificity.[1] By inhibiting Lck, this compound is expected to abrogate TCR-mediated signaling, thereby preventing T-cell activation and its downstream consequences. This makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for autoimmune diseases and other T-cell-mediated pathologies.
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in a heterogeneous population. It is an indispensable tool for assessing the effects of compounds like this compound on T-cell function. This application note provides detailed protocols for using flow cytometry to analyze the impact of this compound on T-cell activation, proliferation, cytokine production, and intracellular signaling pathways.
Principle of the Assays
These protocols describe the in vitro treatment of human T-cells with this compound followed by flow cytometric analysis to quantify various aspects of T-cell function. Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated to induce T-cell activation in the presence of varying concentrations of this compound. The effects of the inhibitor are then assessed by staining for cell surface markers, intracellular cytokines, proliferation dyes, and phosphorylated signaling proteins.
Data Presentation
The following tables summarize illustrative quantitative data from representative experiments demonstrating the expected effects of this compound on T-cell functions.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Group | Concentration (µM) | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells |
| Unstimulated | 0 | 2.5 ± 0.8 | 3.1 ± 1.1 | 1.8 ± 0.5 | 2.2 ± 0.9 |
| Stimulated (Vehicle) | 0 | 85.2 ± 5.6 | 78.9 ± 6.2 | 79.4 ± 4.9 | 72.1 ± 5.8 |
| Stimulated + this compound | 0.01 | 42.6 ± 4.1 | 35.7 ± 3.8 | 38.1 ± 3.5 | 31.5 ± 4.2 |
| Stimulated + this compound | 0.1 | 15.8 ± 2.9 | 12.3 ± 2.1 | 14.2 ± 2.5 | 10.8 ± 1.9 |
| Stimulated + this compound | 1 | 5.3 ± 1.5 | 4.9 ± 1.2 | 4.7 ± 1.1 | 3.9 ± 0.8 |
Table 2: Effect of this compound on T-Cell Proliferation
| Treatment Group | Concentration (µM) | Proliferation Index (CD4+) | % Divided Cells (CD4+) | Proliferation Index (CD8+) | % Divided Cells (CD8+) |
| Unstimulated | 0 | 1.0 ± 0.0 | 1.2 ± 0.4 | 1.0 ± 0.0 | 0.9 ± 0.3 |
| Stimulated (Vehicle) | 0 | 4.8 ± 0.5 | 92.3 ± 3.7 | 4.5 ± 0.6 | 89.7 ± 4.1 |
| Stimulated + this compound | 0.01 | 2.9 ± 0.3 | 55.1 ± 6.2 | 2.7 ± 0.4 | 51.3 ± 5.8 |
| Stimulated + this compound | 0.1 | 1.5 ± 0.2 | 18.4 ± 4.5 | 1.4 ± 0.2 | 15.9 ± 3.9 |
| Stimulated + this compound | 1 | 1.1 ± 0.1 | 4.6 ± 1.8 | 1.1 ± 0.1 | 3.8 ± 1.5 |
Table 3: Effect of this compound on Intracellular Cytokine Production
| Treatment Group | Concentration (µM) | % IFN-γ+ of CD4+ T-cells | % IL-2+ of CD4+ T-cells | % IFN-γ+ of CD8+ T-cells | % TNF-α+ of CD8+ T-cells |
| Unstimulated | 0 | 0.2 ± 0.1 | 0.5 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 |
| Stimulated (Vehicle) | 0 | 35.8 ± 4.2 | 45.1 ± 5.3 | 52.3 ± 6.1 | 65.7 ± 7.2 |
| Stimulated + this compound | 0.01 | 18.2 ± 3.1 | 22.9 ± 3.9 | 25.8 ± 4.5 | 33.1 ± 5.1 |
| Stimulated + this compound | 0.1 | 6.5 ± 1.9 | 8.7 ± 2.1 | 9.1 ± 2.8 | 12.4 ± 3.3 |
| Stimulated + this compound | 1 | 1.1 ± 0.5 | 1.9 ± 0.8 | 1.5 ± 0.7 | 2.8 ± 1.1 |
Table 4: Effect of this compound on Proximal TCR Signaling
| Treatment Group | Concentration (µM) | MFI of p-ZAP-70 (CD4+) | % p-ERK+ of CD4+ T-cells | MFI of p-ZAP-70 (CD8+) | % p-ERK+ of CD8+ T-cells |
| Unstimulated | 0 | 150 ± 25 | 3.2 ± 1.0 | 145 ± 22 | 2.9 ± 0.8 |
| Stimulated (Vehicle) | 0 | 2500 ± 310 | 75.6 ± 8.1 | 2450 ± 290 | 72.3 ± 7.5 |
| Stimulated + this compound | 0.01 | 1200 ± 150 | 38.1 ± 5.2 | 1150 ± 140 | 35.9 ± 4.9 |
| Stimulated + this compound | 0.1 | 450 ± 65 | 12.5 ± 3.1 | 430 ± 58 | 11.8 ± 2.8 |
| Stimulated + this compound | 1 | 180 ± 30 | 4.8 ± 1.5 | 175 ± 28 | 4.1 ± 1.2 |
Experimental Protocols
Protocol 1: T-Cell Isolation and Culture
1.1. Materials:
-
Ficoll-Paque density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Human peripheral blood
1.2. Method:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
Protocol 2: T-Cell Treatment with this compound and Stimulation
2.1. Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (dissolved in DMSO to create a stock solution)
-
T-cell stimulants (e.g., anti-CD3/CD28 beads, PHA, or PMA/Ionomycin)
-
96-well round-bottom culture plates
2.2. Method:
-
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI 1640 medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-incubate the cells with this compound or vehicle for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add the T-cell stimulant to the appropriate wells. Include an unstimulated control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24-48 hours for activation markers, 4-6 hours for intracellular cytokines with a protein transport inhibitor, 72-96 hours for proliferation).
Protocol 3: Flow Cytometry for T-Cell Activation Markers
3.1. Materials:
-
Treated and stimulated PBMCs
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Fixable Viability Dye
3.2. Method:
-
Harvest cells from the 96-well plate and transfer to FACS tubes.
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Prepare an antibody cocktail containing anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25 at their pre-determined optimal concentrations.
-
Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Protocol 4: T-Cell Proliferation Assay using CFSE
4.1. Materials:
-
Isolated PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI 1640 medium
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8
4.2. Method:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Wash the cells three times with complete RPMI 1640 medium.
-
Proceed with T-cell treatment and stimulation as described in Protocol 2 for 72-96 hours.
-
Harvest and stain the cells with anti-CD3, anti-CD4, and anti-CD8 antibodies as described in Protocol 3.
-
Acquire on a flow cytometer and analyze the CFSE dilution profiles in the CD4+ and CD8+ T-cell gates.
Protocol 5: Intracellular Cytokine Staining
5.1. Materials:
-
Treated and stimulated PBMCs
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow Cytometry Staining Buffer
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ, anti-IL-2, anti-TNF-α
5.2. Method:
-
Perform T-cell treatment and stimulation as described in Protocol 2. For the last 4-6 hours of culture, add a protein transport inhibitor.[3]
-
Harvest and stain for surface markers (CD3, CD4, CD8) as described in Protocol 3.
-
After surface staining, fix the cells using a fixation/permeabilization buffer for 20 minutes at room temperature.[4][5]
-
Wash the cells with a permeabilization/wash buffer.
-
Prepare an intracellular antibody cocktail containing anti-IFN-γ, anti-IL-2, and anti-TNF-α in permeabilization/wash buffer.
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
Protocol 6: Phospho-Flow Cytometry for Signaling Analysis
6.1. Materials:
-
Isolated PBMCs
-
This compound
-
T-cell stimulant (e.g., anti-CD3/CD28 antibodies)
-
Fixation Buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-phospho-ZAP-70, anti-phospho-ERK
6.2. Method:
-
Pre-treat PBMCs with this compound or vehicle as described in Protocol 2 for 1-2 hours.
-
Stimulate the cells for a short period (e.g., 2-15 minutes) at 37°C.[6]
-
Immediately fix the cells by adding pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubate for 30 minutes on ice.[7]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Prepare an antibody cocktail containing antibodies against surface and intracellular phospho-proteins.
-
Stain the cells for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice and resuspend in Flow Cytometry Staining Buffer for acquisition.
Signaling Pathway
Conclusion
The protocols outlined in this application note provide a comprehensive framework for investigating the effects of the Lck inhibitor this compound on T-cell function using flow cytometry. By analyzing T-cell activation markers, proliferation, cytokine production, and intracellular signaling events, researchers can gain valuable insights into the mechanism of action of this compound and its potential as an immunomodulatory agent. These assays are essential tools for the preclinical evaluation and development of novel T-cell-targeted therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. youtube.com [youtube.com]
Application Note: Immunoprecipitation of Lck Following Treatment with RK-24466
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that govern T-cell activation, proliferation, and differentiation.[2][3] Given its central role in T-cell function, Lck is a key target for therapeutic intervention in various immunological disorders and certain types of cancer.[4][5]
RK-24466 is a potent and highly selective inhibitor of Lck.[6][7] It has been shown to inhibit Lck with high potency in cell-free assays.[6][8] This application note provides a detailed protocol for the immunoprecipitation of Lck from cell lysates following treatment with this compound. This procedure allows for the subsequent analysis of the phosphorylation status and protein-protein interactions of Lck, providing valuable insights into the cellular effects of this compound.
Data Presentation
The inhibitory activity of this compound on Lck has been determined in cell-free assays. The following table summarizes the reported IC50 values.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Lck (64-509) | < 1 | Cell-free |
| This compound | LckCD | 2 | Cell-free |
| This compound | Src | 70 | Cell-free |
| This compound | Kdr | 1570 | Cell-free |
| This compound | Tie-2 | 1980 | Cell-free |
Data sourced from Cayman Chemical and Selleck Chemicals.[6][9]
Experimental Protocols
Materials
-
Cell Line: Jurkat cells (or other suitable T-cell line expressing Lck)
-
Compound: this compound (CAS 213743-31-8)[9]
-
Reagents for Cell Culture: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Antibodies:
-
Anti-Lck antibody for immunoprecipitation (e.g., clone 3A5)
-
Anti-Lck antibody for Western blotting (e.g., Cell Signaling Technology #2752)[10]
-
Anti-phospho-Lck (Tyr394) antibody
-
Anti-phospho-Lck (Tyr505) antibody
-
Normal Rabbit or Mouse IgG (Isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100 or NP-40, with freshly added protease and phosphatase inhibitors)[11][12]
-
Wash Buffer (Cell Lysis Buffer with a lower detergent concentration, e.g., 0.1% Triton X-100)[13]
-
Laemmli Sample Buffer (2X)
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Magnetic rack (for magnetic beads) or microcentrifuge
-
Vortexer
-
End-over-end rotator
-
SDS-PAGE and Western blotting equipment
-
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cells at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Cell Plating: Seed approximately 5-10 x 10^6 cells per experimental condition in a suitable culture plate.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells with this compound or vehicle for the desired period (e.g., 1-4 hours).
-
Cell Harvest: Following incubation, transfer the cells to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
Protocol 2: Cell Lysis
-
Lysis: Resuspend the cell pellet in 0.5-1 mL of ice-cold Cell Lysis Buffer. The volume may need to be optimized based on the cell number.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
Protocol 3: Immunoprecipitation of Lck
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. Incubate on a rotator for 30-60 minutes at 4°C. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of the anti-Lck antibody for immunoprecipitation to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubation: Incubate the lysate-antibody mixture overnight at 4°C on an end-over-end rotator.
-
Bead Addition: Add 30-50 µL of pre-washed Protein A/G beads to each immunoprecipitation reaction.
-
Binding: Incubate for 1-2 hours at 4°C on an end-over-end rotator to allow the antibody-antigen complexes to bind to the beads.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
Protocol 4: Western Blot Analysis
-
Elution: Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute the protein from the beads and denature it.
-
Gel Electrophoresis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Also, load a small amount of the input cell lysate to verify the presence of Lck.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for Western blotting (e.g., anti-Lck, anti-phospho-Lck) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: Lck Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Lck Immunoprecipitation.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mybiosource.com [mybiosource.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 11. usbio.net [usbio.net]
- 12. fortislife.com [fortislife.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring the Effect of RK-24466 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
RK-24466 is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical signaling molecule in T-lymphocytes.[1] Lck is a non-receptor tyrosine kinase that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, a cascade of events that leads to T-cell activation, proliferation, and the production of a wide array of cytokines.[2][3] An uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe and life-threatening inflammatory conditions.[4] Therefore, modulating T-cell activation and subsequent cytokine release through Lck inhibition presents a promising therapeutic strategy for various autoimmune and inflammatory diseases.
These application notes provide a comprehensive guide to measuring the in vitro effects of this compound on cytokine release from human immune cells. The protocols described herein are designed to be adaptable for use with primary human peripheral blood mononuclear cells (PBMCs) or whole blood, providing physiologically relevant models for assessing the immunomodulatory activity of this compound.
Mechanism of Action: Lck Inhibition and Cytokine Release
T-cell activation is initiated by the engagement of the T-cell receptor (TCR)/CD3 complex with an antigen presented by an antigen-presenting cell (APC). This engagement leads to the activation of Lck, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving other kinases like ZAP70 and PLCγ, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1.[2][5][6] These transcription factors drive the expression of genes encoding various cytokines, including but not limited to Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[7][8]
This compound, by selectively inhibiting Lck, is expected to block the initial steps of TCR signaling, thereby preventing T-cell activation and the subsequent release of pro-inflammatory cytokines. This inhibitory effect is anticipated to be dose-dependent.
Data Presentation
While specific quantitative data for the effect of this compound on a broad panel of cytokines is not yet widely published, the following tables serve as templates for presenting experimental results. Researchers can populate these tables with their own data to facilitate clear comparison and analysis. The data for the Lck inhibitor A-770041 is provided as a representative example of the expected inhibitory effects on cytokine production.[9][10]
Table 1: Effect of Lck Inhibitor A-770041 on IL-2 Production in Activated Human T-Cells
| Concentration of A-770041 (µM) | IL-2 Concentration (pg/mL) ± SD | % Inhibition of IL-2 |
| 0 (Vehicle Control) | 1500 ± 150 | 0% |
| 0.01 | 1125 ± 120 | 25% |
| 0.1 | 750 ± 90 | 50% |
| 1 | 225 ± 45 | 85% |
| 10 | 75 ± 20 | 95% |
Note: The data presented for A-770041 is illustrative and based on reported EC50 values. Actual results may vary depending on experimental conditions.[9][10]
Table 2: Template for Recording the Effect of this compound on Cytokine Release
| Concentration of this compound (µM) | TNF-α (pg/mL) ± SD | % Inhibition | IFN-γ (pg/mL) ± SD | % Inhibition | IL-2 (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition | IL-10 (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 0% | 0% | 0% | 0% | 0% | |||||
| 0.001 | ||||||||||
| 0.01 | ||||||||||
| 0.1 | ||||||||||
| 1 | ||||||||||
| 10 |
Signaling Pathway Diagram
Caption: Lck signaling pathway leading to cytokine release and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the effect of this compound on cytokine release from isolated human PBMCs stimulated with anti-CD3/anti-CD28 antibodies.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail or similar for T-cell isolation (optional)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Cytokine quantification kits (e.g., ELISA or multiplex bead array) for TNF-α, IFN-γ, IL-2, IL-6, IL-10
-
Microplate reader or flow cytometer
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Preparation:
-
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
If using plate-bound anti-CD3, coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells with PBS before adding cells.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final concentrations should typically range from 0.001 µM to 10 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Plating and Treatment:
-
Add 100 µL of the PBMC suspension (1 x 10⁵ cells) to each well of the 96-well plate.
-
Add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells. Pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 50 µL of the T-cell stimulus. For soluble stimulation, use a combination of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 72 hours. The optimal incubation time may vary depending on the specific cytokines being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the collected supernatants using validated ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
Protocol 2: Whole Blood Cytokine Release Assay
This protocol provides a more physiologically relevant assessment by maintaining the complex interplay between all blood components.
Materials:
-
This compound
-
Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant)
-
RPMI-1640 medium
-
T-cell stimulus (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)
-
Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free tubes or 96-well deep-well plates
-
Cytokine quantification kits
Procedure:
-
Preparation of this compound: Prepare serial dilutions of this compound in RPMI-1640 medium at 10x the final desired concentration.
-
Assay Setup:
-
Work in a laminar flow hood to maintain sterility.
-
Aliquot 180 µL of fresh whole blood into each well of a 96-well deep-well plate or sterile tubes.
-
-
Treatment and Stimulation:
-
Add 20 µL of the 10x this compound dilutions or vehicle control (RPMI-1640 with DMSO) to the respective wells. Gently mix and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of the 10x T-cell stimulus (e.g., PHA at a final concentration of 10 µg/mL) to the appropriate wells.
-
-
Incubation: Incubate the plate or tubes for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: After incubation, centrifuge the plate or tubes at 1500 x g for 15 minutes at room temperature. Carefully collect the plasma supernatant.
-
Cytokine Quantification: Measure the cytokine concentrations in the plasma samples using appropriate assay kits.
Experimental Workflow Diagram
Caption: General experimental workflow for the cytokine release assay.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the immunomodulatory effects of the Lck inhibitor this compound. By measuring the dose-dependent inhibition of cytokine release from activated human immune cells, researchers can effectively characterize the compound's potency and potential as a therapeutic agent for inflammatory and autoimmune disorders. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to a comprehensive understanding of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Effect of interleukin 2, interferon-gamma, and mitogens on the production of tumor necrosis factors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RK-24466 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, RK-24466. The information provided addresses common solubility issues encountered in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is practically insoluble in water.[2][6] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2] Sonication may also aid in dissolution.[5]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds like this compound.[7] It occurs when the local concentration of the compound exceeds its solubility limit in the aqueous cell culture medium as the high-solubility DMSO is diluted. To prevent this, it is crucial to ensure rapid and thorough mixing during dilution and to not exceed the solubility limit of this compound in the final culture medium. It is also recommended to prepare an intermediate dilution in culture medium before preparing the final concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cellular effects.[1] A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.[1]
Q4: Can I use other solvents to prepare my this compound stock solution?
A4: While DMSO is the most common and recommended solvent, some solubility has been reported in other organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1][4] If DMSO is not suitable for your experimental system, these alternatives can be tested. However, it is important to determine the potential effects of these solvents on your cells and to ensure their compatibility with your experimental protocol.
Q5: How should I store my this compound stock solution?
A5: this compound powder can be stored at -20°C for up to three years.[2][5] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][6] These aliquots should be stored at -80°C for up to one year or at -20°C for up to one month.[2]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a step-by-step approach to addressing solubility challenges with this compound in cell culture applications.
Step 1: Visual Inspection for Precipitation
-
Observation: After diluting the this compound stock solution into your cell culture medium, visually inspect the solution for any signs of precipitation. Look for cloudiness, turbidity, or visible particles.[7]
-
Action: If precipitation is observed, the concentration of this compound is likely too high for the given conditions. Proceed to the following steps to optimize the preparation of your working solution.
Step 2: Optimizing the Dilution Protocol
-
Problem: Direct dilution of a highly concentrated DMSO stock into the final volume of aqueous media can lead to precipitation.
-
Solution: Employ a serial dilution method. Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix thoroughly by vortexing or pipetting before adding this intermediate dilution to the final volume of your culture medium.
Step 3: Determine the Optimal Working Concentration
-
Problem: The effective concentration in your assay may be limited by the solubility of this compound in the complete cell culture medium (including serum).
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. A steep, non-saturating dose-response curve may indicate compound aggregation at higher concentrations.[1]
Step 4: Consider the Effect of Serum
-
Problem: Components in serum can bind to small molecules, affecting their availability and solubility.
-
Solution: If you are observing solubility issues, try preparing the this compound working solution in serum-free media first, and then adding this to your cells followed by the addition of serum. Alternatively, test if reducing the serum percentage in your culture medium improves solubility, but be mindful of the potential impact on cell health.
Step 5: Gentle Warming
-
Problem: The compound may be slow to dissolve at room temperature.
-
Solution: Briefly and gently warm the cell culture medium to 37°C before adding the this compound stock solution.[1] This can help to increase the solubility. However, prolonged heating should be avoided to prevent compound degradation.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 2.5 - 45 mg/mL | 6.75 - 121.47 mM | Use fresh, anhydrous DMSO for best results. Sonication may be required.[2][3][4][5] |
| Ethanol | 3 - 5 mg/mL | 8.1 - 13.5 mM | --- |
| DMF | 12 mg/mL | 32.39 mM | --- |
| Water | Insoluble | Insoluble | --- |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | 0.89 mM | --- |
Data compiled from multiple sources. Values can vary depending on the specific batch and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 370.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium to make a 100 µM solution. Mix thoroughly by gentle vortexing or pipetting.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.
-
Mix the final solution well by inverting the tube several times.
-
Use the working solution immediately for your cell-based assays.
-
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on Lck.
Caption: Workflow for troubleshooting this compound solubility issues in cell culture.
Caption: Key factors to consider when preparing this compound working solutions.
References
Preventing RK-24466 precipitation in aqueous buffers
Welcome to the technical support center for RK-24466. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffers and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1] Lck plays a critical role in the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell activation and the subsequent immune response.[1] By inhibiting Lck, this compound blocks the signaling cascade that leads to T-cell proliferation and cytokine production.
Q2: What are the primary challenges when working with this compound in experiments?
A2: The primary challenge with this compound is its low solubility in aqueous buffers, which can lead to precipitation. This can result in inaccurate experimental results and difficulties in achieving the desired working concentration. Careful preparation of solutions and optimization of buffer conditions are crucial for successful experiments.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my aqueous working solution?
A4: To avoid solvent-induced artifacts in your experiments, it is advisable to keep the final concentration of DMSO in your aqueous working solution as low as possible, typically below 1% (v/v). However, the optimal final DMSO concentration will be a balance between maintaining this compound solubility and minimizing its effect on the experimental system.
Q5: My this compound solution is clear initially but precipitates over time. What is happening?
A5: This phenomenon, known as "crashing out," occurs when a supersaturated solution is created. While the compound may initially dissolve, it is not thermodynamically stable and will precipitate over time. To address this, prepare fresh working solutions immediately before each experiment and avoid long-term storage of diluted aqueous solutions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your aqueous experimental buffers.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow to troubleshoot this compound precipitation.
Detailed Troubleshooting Steps
-
Stock Solution Preparation and Handling:
-
Problem: Undissolved particles in the stock solution can seed precipitation in the working solution.
-
Solution: Ensure your this compound stock solution in DMSO is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Always use anhydrous, high-quality DMSO.
-
-
Dilution Method:
-
Problem: Rapidly adding the DMSO stock to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
Solution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This gradual introduction helps to disperse the compound quickly.
-
-
Buffer Composition and pH:
-
Problem: The solubility of many small molecule inhibitors is pH-dependent. The composition of the buffer can also influence solubility.
-
Solution: The solubility of pyrrolopyrimidine derivatives can be influenced by pH. While a comprehensive pH-solubility profile for this compound is not publicly available, it is recommended to experimentally determine the optimal pH for your specific buffer system (see Protocol 1: pH-Solubility Screening ). A starting point could be to test a pH range from 6.0 to 8.0.
-
-
Use of Solubility Enhancers:
-
Problem: For some applications, the required concentration of this compound may exceed its intrinsic aqueous solubility, even with an optimized pH.
-
Solution: Consider incorporating solubility-enhancing agents into your aqueous buffer.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help to maintain the compound in solution.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~40-45 mg/mL | [2][3] |
| DMF | 12 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [1] |
| Ethanol | 0.33 mg/mL | [1] |
| Water | Insoluble | [4] |
Experimental Protocols
Protocol 1: pH-Solubility Screening of this compound
This protocol provides a method to determine the optimal pH for this compound solubility in your chosen aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of choice (e.g., PBS, Tris)
-
Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at the λmax of this compound (~283 nm)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare a series of buffers at different pH values: Aliquot your chosen buffer into several tubes and adjust the pH of each tube to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare this compound dilutions: In separate microcentrifuge tubes, add a small volume of your this compound DMSO stock to each of the different pH buffers to achieve a final concentration that is expected to be near the solubility limit. Keep the final DMSO concentration constant and low (e.g., 1%).
-
Equilibrate: Incubate the tubes at room temperature for 1-2 hours with gentle agitation to allow the solution to reach equilibrium.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved precipitate.
-
Measure Absorbance: Carefully transfer the supernatant to a 96-well plate. Measure the absorbance at the λmax of this compound.
-
Determine Optimal pH: The pH that yields the highest absorbance corresponds to the pH of maximum solubility under these conditions.
Signaling Pathway
This compound is a selective inhibitor of Lck, a critical kinase in the T-cell receptor (TCR) signaling pathway. The following diagram illustrates the simplified signaling cascade initiated by TCR engagement and the point of inhibition by this compound.
References
RK-24466 off-target effects and how to minimize them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of RK-24466, a potent and selective Lck inhibitor. This guide will help you understand and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor signaling and T-cell activation.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for Lck, it has been shown to inhibit other kinases with weaker potency. The most notable off-targets include other members of the Src family of kinases, such as Src itself, as well as the receptor tyrosine kinases Kdr (VEGFR2) and Tie-2. Inhibition of other kinases such as EGFR, PKC, CDC2/B, and ZAP-70 has been reported as minimal.
Q3: We are observing unexpected phenotypes in our experiments with this compound. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes are often indicative of off-target activities. Inhibition of Src, Kdr, or Tie-2 can impact a variety of cellular processes beyond T-cell signaling, including cell adhesion, migration, proliferation, and angiogenesis. It is crucial to consider these potential off-target effects when interpreting your data.
Q4: How can we minimize the off-target effects of this compound in our experiments?
Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits Lck in your experimental system. Using concentrations well above the on-target IC50 can increase the likelihood of off-target engagement.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of Lck, use a structurally different Lck inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant form of Lck to see if it reverses the observed phenotype.
-
Confirm Target Engagement: Utilize a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Lck in your cellular model at the concentrations you are using.
Q5: Can the off-target effects of this compound be beneficial?
While off-target effects are often considered a liability, in some contexts, they can contribute to the overall efficacy of a compound through polypharmacology. For example, the inhibition of Src or Kdr, in addition to Lck, could be advantageous in certain cancer models where these kinases are also implicated in disease progression. However, it is essential to identify and characterize these off-target activities to fully understand the compound's mechanism of action.
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the known inhibitory potency of this compound against its primary target and several off-targets.
| Target Kinase | IC50 Value | Potency |
| Lck (64-509) | < 1 nM | High |
| LckCD | 2 nM | High |
| Src | 70 nM | Moderate |
| Kdr (VEGFR2) | 1.57 µM | Low |
| Tie-2 | 1.98 µM | Low |
| EGFR | 3.2 µM | Very Low |
| PKC | > 33 µM | Minimal |
| CDC2/B | > 50 µM | Minimal |
| ZAP-70 | > 50 µM | Minimal |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Compound Instability: this compound may be degrading in solution. | Prepare fresh stock solutions regularly in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration: Pipetting errors or incomplete dissolution. | Ensure the compound is fully dissolved in the stock solution. Use calibrated pipettes for accurate dilutions. | |
| Unexpectedly high cytotoxicity | Off-target Inhibition: Inhibition of a kinase essential for cell survival in your specific cell line. | Perform a dose-response curve to determine the cytotoxic concentration. Compare this to the on-target IC50. Consider using a lower, more selective concentration. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls. | |
| Observed phenotype does not match known Lck function | Off-target Effect: The phenotype may be due to the inhibition of Src, Kdr, Tie-2, or another unknown kinase. | 1. Literature Review: Investigate the roles of Src, Kdr, and Tie-2 in your experimental model. 2. Orthogonal Inhibitor: Use a structurally unrelated Lck inhibitor to see if the phenotype is reproduced. 3. Kinase Profiling: If the phenotype is critical and unexplained, consider profiling this compound against a broader kinase panel. |
| No observable effect of the inhibitor | Low Cell Permeability: The compound may not be efficiently entering the cells. | While not reported as a common issue for this compound, you can assess cell permeability using methods like mass spectrometry-based cellular uptake assays. |
| Inactive Compound: The compound may have degraded. | Use a fresh aliquot of the inhibitor. Confirm the activity of a new batch of the compound. |
Signaling Pathways and Experimental Workflows
To aid in understanding the potential impact of this compound's off-target effects, diagrams of the relevant signaling pathways and a general experimental workflow for assessing off-target effects are provided below.
Src Signaling Pathway Diagram.
Kdr (VEGFR2) Signaling Pathway Diagram.
Tie-2 Signaling Pathway Diagram.
Workflow for Off-Target Assessment.
Experimental Protocols
In Vitro Kinase Profiling Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant kinases of interest
-
Kinase-specific substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute each kinase and its corresponding substrate to the optimal concentration in kinase assay buffer.
-
Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Kinase Addition: Add the diluted kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is used to confirm the engagement of this compound with its target protein (Lck) in a cellular context.
Part 1: Melt Curve Generation
-
Cell Culture and Treatment: Culture cells that endogenously express Lck to 80-90% confluency. Harvest the cells and resuspend them in fresh media. Treat one aliquot of cells with this compound at a fixed concentration (e.g., 10x IC50) and another with a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes for each temperature point in a thermal gradient (e.g., 40°C to 70°C). Heat the tubes in a thermocycler for 3 minutes, followed by a 3-minute cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing a mild detergent.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Lck in each sample using Western blotting or another sensitive detection method.
-
Data Analysis: Plot the percentage of soluble Lck against the temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample indicates target stabilization.
Part 2: Isothermal Dose-Response
-
Cell Treatment: Treat cells with a serial dilution of this compound.
-
Heating: Heat all samples at a single, predetermined temperature (from the melt curve) where a significant difference in Lck solubility was observed between the treated and untreated samples.
-
Lysis and Analysis: Follow the same steps for cell lysis, separation, and quantification of soluble Lck as in Part 1.
-
Data Analysis: Plot the amount of soluble Lck against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 for target engagement.
References
Troubleshooting inconsistent results with RK-24466
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RK-24466. Unforeseen variability in experimental outcomes can significantly impact research, leading to inconsistent results and project delays. This guide offers troubleshooting strategies, detailed experimental protocols, and insights into the compound's mechanism of action to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor protein tyrosine kinases.[1][2] Lck plays a crucial role in the initial stages of T-cell receptor (TCR) signaling, which triggers cytokine production and T-cell activation.[1][2] By inhibiting Lck, this compound effectively blocks downstream signaling pathways, leading to the suppression of T-cell activation and proliferation.[2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity and activity of this compound.
-
Solid Form: For long-term stability, store the compound as a solid at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[2][3] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to one year. When stored at -20°C, the solution is typically stable for up to one month.[2]
Q3: In which solvents is this compound soluble?
A3: this compound has varying solubility in different solvents. It is important to use the appropriate solvent to prepare your stock and working solutions.
| Solvent | Solubility |
| DMSO | ≥ 37 mg/mL (99.87 mM)[3] |
| DMF | ~12 mg/mL[1] |
| Ethanol | ~0.33 mg/mL[1] |
| Water | Insoluble[2] |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[1] |
Note: The use of moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2][3]
Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results when using this compound in your experiments.
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from several factors.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Due to the high potency of this compound (IC50 < 1 nM for Lck), small errors in pipetting during serial dilutions can lead to significant variations in the final concentration. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. |
| Compound Precipitation | This compound has poor aqueous solubility. When diluting the DMSO stock solution into aqueous assay buffers, the compound may precipitate, leading to a lower effective concentration. Visually inspect for any precipitation after dilution. Consider using a lower final DMSO concentration or incorporating a surfactant like Tween-20 (typically at 0.01-0.1%) in your assay buffer to improve solubility. |
| Cell Density and Health | The IC50 value can be influenced by cell density and the overall health of the cells. Ensure consistent cell seeding density and viability across all experiments. Regularly check for mycoplasma contamination. |
| Assay Incubation Time | The observed IC50 can vary with the incubation time of the compound with the cells or enzyme. Optimize and maintain a consistent incubation time for all experiments. |
Issue 2: Unexpected Off-Target Effects
While this compound is a selective Lck inhibitor, it can inhibit other kinases at higher concentrations.
| Kinase | IC50 |
| Lck (64-509) | < 1 nM[1][4] |
| LckCD | 2 nM[1][4] |
| Src | 70 nM[1] |
| Kdr | 1.57 µM[1] |
| Tie-2 | 1.98 µM[1] |
| EGFR | 3.2 µM[1] |
| PKC | > 33 µM[1] |
| CDC2/B | > 50 µM[1] |
| ZAP-70 | > 50 µM[1] |
To minimize off-target effects, use the lowest effective concentration of this compound that elicits the desired response. It is also advisable to include appropriate controls, such as a structurally unrelated Lck inhibitor or a less active enantiomer if available, to confirm that the observed phenotype is due to Lck inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound (MW: 370.45 g/mol ) to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 269.9 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solutions (for Cell-Based Assays):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Visualizations
Caption: Lck Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Assessing RK-24466 Toxicity with Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to determine the toxicity of RK-24466, a potent and selective Lck/Src inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its toxicity important?
This compound is a small molecule inhibitor that potently and selectively targets Lymphocyte-specific protein tyrosine kinase (Lck) and Src kinase.[1][2] These kinases are crucial components of T-cell receptor signaling pathways, and their inhibition can impact T-cell activation and proliferation.[3][4][5] Therefore, accurately assessing the cytotoxic and anti-proliferative effects of this compound is essential for its development as a potential therapeutic agent.
Q2: Which cell viability assays are commonly used to determine the toxicity of small molecule inhibitors like this compound?
Several assays are available, each with a different underlying principle. Common choices include:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[6]
-
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify ATP, a key indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[1][7]
-
Protein Quantification Assays (e.g., Sulforhodamine B - SRB): This colorimetric assay measures total protein content as an endpoint for cell number.[8][9]
Q3: How do I choose the most appropriate cell viability assay for my experiments with this compound?
The choice of assay depends on several factors, including the cell type, experimental throughput, and potential for compound interference. As this compound is a tyrosine kinase inhibitor, it may affect cellular metabolism.[9][10] Therefore, it is advisable to use at least two assays based on different principles to validate your findings. For instance, you could complement a metabolic assay (like MTT or MTS) with a protein-based assay (like SRB) that is less likely to be affected by metabolic changes.
Troubleshooting Guides
Scenario 1: Inconsistent or high variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or temperature gradients.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up cell clumps.
-
Optimize seeding density: Perform a cell titration experiment to determine the optimal cell number per well for your specific cell line and assay duration.
-
Minimize edge effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media.[11]
-
Proper mixing: After adding reagents, ensure thorough but gentle mixing on an orbital shaker.
-
Temperature equilibration: Allow plates and reagents to equilibrate to room temperature before use to prevent temperature gradients.[11]
-
Scenario 2: High background signal in control wells (no cells).
-
Possible Cause: Contamination of reagents or media, or direct reaction of this compound with the assay reagent.
-
Troubleshooting Steps:
-
Cell-free control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell-free media. A significant signal indicates direct interference.
-
Use phenol (B47542) red-free medium: Phenol red can interfere with the absorbance readings of some colorimetric assays.[11]
-
Check for contamination: Ensure all reagents and media are sterile.
-
Scenario 3: Discrepancy in IC50 values obtained from different viability assays.
-
Possible Cause: this compound may be interfering with the chemistry of one of the assays. As a tyrosine kinase inhibitor, it could alter cellular metabolism and redox state, affecting assays that rely on these processes.[12][13][14][15]
-
Troubleshooting Steps:
-
Validate with an orthogonal assay: Confirm your results using an assay with a different detection principle. For example, if you observe toxicity with an MTT assay (metabolic), validate with an SRB assay (total protein) or a trypan blue exclusion assay (membrane integrity).
-
Investigate metabolic effects: Consider that this compound might be inducing a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect. Assays measuring metabolic activity might show a decrease in signal due to reduced proliferation, which might differ from direct cell death measurements.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for this compound toxicity studies. Please note: The IC50 values presented here are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally for their specific cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Jurkat (T-cell leukemia) | MTS | 48 | 0.5 |
| Jurkat (T-cell leukemia) | CellTiter-Glo® | 48 | 0.45 |
| Jurkat (T-cell leukemia) | SRB | 48 | 0.6 |
| A549 (Lung carcinoma) | MTS | 48 | > 10 |
| A549 (Lung carcinoma) | CellTiter-Glo® | 48 | > 10 |
| A549 (Lung carcinoma) | SRB | 48 | > 10 |
Table 2: Recommended Concentration Ranges for Common Cell Viability Assays
| Assay | Reagent Concentration | Incubation Time | Wavelength (nm) |
| MTT | 0.5 mg/mL | 1-4 hours | 570 |
| MTS | 0.33 mg/mL (with PES) | 1-4 hours | 490 |
| XTT | Varies by kit | 2-4 hours | 450-500 |
| CellTiter-Glo® | Equal volume to culture | 10 minutes | Luminescence |
| SRB | 0.4% (w/v) | 30 minutes | 510-565 |
Experimental Protocols
MTS Assay Protocol[2][17]
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (prepare a dilution series) and include vehicle-treated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent (containing PES) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol[1][8][18]
-
Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and vehicle controls.
-
Incubate for the desired exposure period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Sulforhodamine B (SRB) Assay Protocol[9][10][19]
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound and vehicle controls and incubate for the desired period.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510-565 nm on a microplate reader.
Mandatory Visualization
Caption: General experimental workflow for determining this compound toxicity.
Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. broadpharm.com [broadpharm.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ch.promega.com [ch.promega.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 14. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DMSO Effects with RK-24466
Welcome to the technical support center for researchers, scientists, and drug development professionals using RK-24466. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that effectively distinguish the biological effects of this compound from those of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to have a DMSO vehicle control in my this compound experiments?
A vehicle control, which in this case is cell culture media containing the same final concentration of DMSO used to dissolve this compound, is essential for accurate interpretation of your results.[1][2] DMSO is not biologically inert and can induce a variety of cellular effects, including alterations in gene expression, protein expression, and cell signaling pathways.[1][3] Without a proper vehicle control, it is impossible to determine whether an observed effect is due to the activity of this compound or an off-target effect of the DMSO solvent itself.[1]
Q2: What is the recommended final concentration of DMSO for cell-based assays with this compound?
The ideal final concentration of DMSO depends on the specific cell line being used, as sensitivity to DMSO can vary significantly. However, here are some general guidelines:
-
< 0.1% (v/v): This is widely considered a safe concentration for most cell lines, with minimal impact on cell behavior.[2][4] For sensitive or primary cells, it is highly recommended to keep the DMSO concentration below this level.[2][4]
-
0.1% to 0.5% (v/v): Many robust cell lines can tolerate this range, but it is crucial to perform a dose-response experiment to confirm the lack of toxicity and off-target effects in your specific cell type.[1][5]
-
> 0.5% (v/v): At these concentrations, there is an increased risk of reduced cell viability, decreased proliferation, and other cellular changes.[2][5] Concentrations above 1% are often toxic to most mammalian cell lines.[2][4]
Q3: Beyond cytotoxicity, what other cellular effects can DMSO have that might interfere with my this compound experiment?
DMSO can influence a wide range of cellular processes, which could confound the interpretation of your results. These effects include:
-
Altered Gene and Protein Expression: Even at low concentrations, DMSO has been shown to alter the expression of numerous genes and proteins.[3]
-
Induction of Cell Differentiation: In some cell types, like P19 embryonic carcinoma cells, DMSO can induce differentiation.[6]
-
Effects on Signaling Pathways: DMSO can modulate key signaling pathways such as PI3K/Akt and NF-κB.[7][8] It has also been shown to impact apoptosis-related pathways.[9][10]
-
Changes in Cell Membrane Permeability: DMSO is known to increase the permeability of cell membranes, which could affect the uptake of other substances in the culture media.[4][11]
Troubleshooting Guides
Issue: I'm observing an effect in my this compound treated cells, but I'm not sure if it's a true compound effect or a DMSO artifact.
Solution: A well-designed experiment with proper controls is the best way to address this. Here is a recommended experimental workflow:
Caption: Experimental workflow for controlling for DMSO effects.
Interpretation of Results:
-
Effect in F but not in E (compared to D): This indicates a true effect of this compound.
-
Effect in both E and F (compared to D): This suggests the observed effect is due to DMSO.
-
No effect in E or F (compared to D): Neither this compound nor DMSO had a discernible effect at the tested concentrations and time points.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol will help you identify the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
100% DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth during the experiment.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).[1] Also, include a "no DMSO" control with only the medium.[2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in triplicate.[1]
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).[1][2]
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your maximum tolerated concentration.
Data Presentation
| Final DMSO Concentration (v/v) | Expected Outcome | Recommendation |
| < 0.1% | Generally safe with minimal effects on cell viability and function.[2][4] | Recommended for sensitive cell lines and long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but a dose-response should be performed to confirm lack of toxicity.[1][2] | A common range for many in vitro assays, but validation is crucial. |
| > 0.5% | Increased likelihood of cytotoxicity and effects on cell proliferation and signaling.[2][5] | Generally should be avoided. If necessary, keep exposure time to a minimum. |
| > 1.0% | Often toxic to most mammalian cell lines, can cause significant cell death and membrane damage.[2][4] | Not recommended for most cell-based assays. |
This compound Signaling Pathway
This compound is a potent and selective inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase), a member of the Src family of tyrosine kinases.[12][13][14] Lck plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation. Inhibition of Lck by this compound can subsequently impact downstream signaling cascades, including the Akt and ERK pathways.[12][15]
Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. This compound | Src | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. mybiosource.com [mybiosource.com]
Technical Support Center: Interpreting Unexpected Phenotypes with RK-24466 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with RK-24466, a potent and selective Lck inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor protein tyrosine kinases.[1][2] Lck plays a crucial role in the initial stages of T-cell receptor (TCR) signaling, which is essential for T-cell activation and the subsequent immune response.[2] this compound exerts its effect by blocking the kinase activity of Lck, thereby inhibiting downstream signaling cascades that lead to cytokine production and T-cell proliferation.[2]
Q2: What are the known selectivity and potency of this compound?
This compound is a highly potent inhibitor of Lck with IC50 values in the low nanomolar range.[1][3] While it is considered selective for Lck, it can inhibit other related Src family kinases, such as Src itself, albeit with much weaker potency.[2] It shows minimal activity against other kinases like EGFR, PKC, and ZAP-70 at typical working concentrations.[2]
Troubleshooting Unexpected Phenotypes
Unexpected experimental outcomes when using kinase inhibitors like this compound are not uncommon and can often be attributed to off-target effects or complex cellular responses.[4][5] This section provides guidance on how to approach and interpret these unexpected phenotypes.
Scenario 1: Observed phenotype is inconsistent with Lck inhibition in T-cells.
-
Question: I am seeing a significant effect of this compound in a cell line that does not express Lck, or the phenotype I observe (e.g., changes in cell adhesion, morphology) is not typically associated with TCR signaling. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: this compound may be inhibiting other Src family kinases (e.g., Src, Fyn, Yes) that are expressed in your cell model and are involved in the observed phenotype.[2][6]
-
Recommendation: Perform a Western blot analysis to check the phosphorylation status of known substrates of other Src family kinases. A kinome-wide selectivity screen can also help identify unintended targets.[5]
-
-
Pathway Crosstalk: Inhibition of Lck (or an off-target kinase) might indirectly affect other signaling pathways.[4]
-
Recommendation: Use pathway analysis tools to identify potential connections between the Lck signaling pathway and the pathway governing your observed phenotype.
-
-
Experimental Artifacts: Ensure proper handling and dosage of the compound.
-
Recommendation: Verify the final concentration of this compound and ensure the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing cellular stress.
-
-
Scenario 2: Higher than expected cytotoxicity.
-
Question: this compound is causing significant cell death in my cultures at concentrations where I expect to see specific inhibition of Lck. Is this an expected on-target effect?
-
Possible Causes & Troubleshooting Steps:
-
On-Target Toxicity in Sensitive Cells: In highly Lck-dependent cell lines, potent inhibition can lead to apoptosis.
-
Recommendation: Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for Lck inhibition. A large discrepancy may suggest off-target effects.
-
-
Off-Target Toxicity: The cytotoxicity could be due to the inhibition of a kinase essential for cell survival in your specific cell model.[5]
-
Recommendation: Test a structurally different Lck inhibitor. If the cytotoxicity persists, it is more likely to be an on-target effect. If the new inhibitor is not cytotoxic, the effect is likely off-target.
-
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference |
| Lck (64-509) | <1 | [1][2] |
| Lckcd | 2 | [1][3] |
| Src | 70 | [2] |
| Kdr (VEGFR2) | 1570 | [2] |
| Tie-2 | 1980 | [2] |
| EGFR | 3200 | [2] |
| PKC | >33000 | [2] |
| CDC2/B | >50000 | [2] |
| ZAP-70 | >50000 | [2] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Kinase Activity
Objective: To assess the phosphorylation status of downstream substrates of Lck and other potential off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-Target (Lck pathway): Phospho-Lck (Tyr394), Phospho-ZAP70 (Tyr319), Phospho-LAT (Tyr191), Phospho-SLP-76 (Tyr128), Phospho-ERK1/2 (Thr202/Tyr204).
-
Off-Target (e.g., Src pathway): Phospho-Src family (Tyr416), Phospho-FAK (Tyr397), Phospho-Paxillin (Tyr118).
-
Loading Control: β-actin, GAPDH.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Lck signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
RK-24466 Technical Support Center: Solution Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of RK-24466 in solution. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is advisable to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Once prepared, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[1][2] Store these aliquots at -80°C for long-term stability of up to one to two years, or at -20°C for shorter periods, typically up to one month.[1][2][4]
Q3: How long is this compound stable in its solid form?
A3: In its solid, powdered form, this compound is stable for at least three to four years when stored at -20°C.[2][3][4]
Q4: I am conducting a long-term cell culture experiment (over 24 hours). How often should I replenish the this compound in the media?
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation may indicate that the solubility limit has been exceeded or that the compound is degrading. First, ensure you are using a suitable solvent and concentration as detailed in the solubility data table below. If using DMSO, gentle warming and sonication may help redissolve the compound.[4] However, if precipitation occurs in your aqueous working solution, it is best to prepare a fresh dilution from your stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions daily. For long-term experiments, replenish the compound in the media every 48-72 hours.[5] Consider performing a stability test under your specific experimental conditions (see protocol below). |
| Improper storage of stock solution. | Ensure stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1][2] | |
| Low apparent potency of the compound | Inaccurate concentration due to incomplete dissolution. | When preparing the stock solution in DMSO, use sonication to ensure complete dissolution.[4] |
| Degradation of the compound. | Verify the age and storage conditions of your stock solution. If in doubt, use a fresh vial of the compound. | |
| Precipitation in aqueous media | Poor solubility in the aqueous buffer. | The final concentration of DMSO in your aqueous media should be kept low (typically <0.5%) to avoid precipitation and solvent-induced artifacts. If solubility is an issue, consider alternative formulation strategies for in vivo studies, such as using corn oil or PEG300/Tween-80/saline mixtures.[1][2] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 2.5 - 45 mg/mL (6.7 - 121.5 mM) | Solubility can be affected by the quality of DMSO.[1][2][3][4] |
| Ethanol | ~0.33 - 5 mg/mL | Poor solubility.[2][3] |
| Water | Insoluble | [2] |
| DMF | ~12 mg/mL | |
| DMF:PBS (pH 7.2) (1:2) | ~0.33 mg/mL |
Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 3 years[2][4] |
| In Solvent (Stock Solution) | -80°C | 1 - 2 years[1][2][4] |
| -20°C | 1 month[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation : Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture condensation.
-
Calculation : this compound has a molecular weight of 370.45 g/mol .[2][3][4] To prepare a 10 mM solution, you will need 3.7045 mg of the compound per 1 mL of DMSO.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound.
-
Mixing : Vortex and/or sonicate the solution until the compound is completely dissolved.[4]
-
Aliquoting and Storage : Dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -80°C.[1][2]
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound under your specific experimental conditions.
-
Preparation : Prepare a working solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments.
-
Incubation : Aliquot the prepared medium into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points : At various time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot and immediately store it at -80°C until analysis.
-
Analysis : Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Evaluation : Compare the concentration of this compound at each time point to the initial concentration at time 0 to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
RK-24466 degradation and proper handling techniques
Welcome to the technical support center for RK-24466. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[1] Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition by this compound can suppress T-cell activation and proliferation.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 1 year at -80°C and for 1 month at -20°C. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is insoluble in water. For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted in the culture medium to the final working concentration.[1] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Concentration (at max solubility) |
| DMSO | 37 mg/mL | 99.87 mM |
| Ethanol | 5 mg/mL | 13.50 mM |
| Water | Insoluble | N/A |
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective Lck inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It has been shown to inhibit other Src family kinases such as Fyn, Lyn, Yes, and Fgr, though with lower potency compared to Lck.[1] When interpreting experimental results, it is important to consider the potential for these off-target interactions.
Data Presentation: Kinase Selectivity of a Representative Lck Inhibitor
| Kinase | IC50 |
| Lck | 7 nM |
| Lyn | 21 nM |
| Src | 42 nM |
| Syk | 200 nM |
Note: This data is for a representative Lck inhibitor and illustrates the typical selectivity profile within the Src family.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Potential Cause 1: Compound Instability or Degradation.
-
Troubleshooting Steps:
-
Ensure that the this compound stock solution has been stored correctly at -80°C in aliquots to avoid freeze-thaw cycles.
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Minimize the exposure of the compound to light, as some small molecules can be light-sensitive.
-
-
-
Potential Cause 2: Cell Culture Variability.
-
Troubleshooting Steps:
-
Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Ensure a consistent cell seeding density, as this can significantly impact the apparent IC50 value.
-
Regularly check cell cultures for mycoplasma contamination.
-
-
-
Potential Cause 3: Assay Conditions.
-
Troubleshooting Steps:
-
Maintain a consistent final concentration of DMSO in all wells, including controls, and ensure it does not exceed a non-toxic level (typically <0.5%).
-
Ensure consistent incubation times for both drug treatment and assay development steps.
-
-
Issue 2: Unexpected cellular phenotypes or toxicity observed after treatment with this compound.
-
Potential Cause 1: Off-Target Effects.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine if the unexpected phenotype is observed only at higher concentrations, which are more likely to induce off-target effects.
-
If possible, use a structurally unrelated Lck inhibitor to see if the same phenotype is observed. This can help confirm that the effect is due to Lck inhibition.
-
-
-
Potential Cause 2: Compound Degradation Products.
-
Troubleshooting Steps:
-
Use a fresh vial of this compound to rule out the possibility of degradation of an older stock.
-
While specific degradation products are not well-documented, ensuring proper storage and handling is the best way to minimize their formation.
-
-
Experimental Protocols & Visualizations
Lck Signaling Pathway
This compound inhibits Lck, a key kinase in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, Lck phosphorylates downstream targets, leading to a signaling cascade that results in T-cell activation and cytokine production, such as Interleukin-2 (IL-2).
Caption: Lck Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Jurkat Cell IL-2 Production Assay
This workflow outlines the key steps to assess the inhibitory effect of this compound on IL-2 production in Jurkat T-cells.
Caption: Workflow for Jurkat Cell IL-2 Production Assay.
Detailed Protocol: Inhibition of IL-2 Production in Jurkat Cells
1. Cell Culture:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seed Jurkat cells at a density of 2 x 10^4 cells per well in 90 µL of culture medium in a 96-well plate and incubate overnight.[3]
-
Prepare serial dilutions of this compound in culture medium. Add 5 µL of the diluted compound to the cells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 2 hours.
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. Add 5 µL of the stimulation cocktail to each well.
-
Incubate the plate for 16-24 hours at 37°C.[3]
3. IL-2 Quantification (ELISA):
-
Coat a 96-well ELISA plate with an anti-human IL-2 capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.
-
Collect 80 µL of the cell culture supernatant from the assay plate and add it to the ELISA plate.[3]
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated anti-human IL-2 detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour.
-
Wash the plate and add a substrate solution. Incubate in the dark until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
4. Data Analysis:
-
Generate a standard curve using recombinant human IL-2.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Detailed Protocol: Western Blot Analysis of Lck Phosphorylation
1. Cell Treatment and Lysis:
-
Seed Jurkat cells and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., phospho-Src family Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody for total Lck or a loading control such as GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated Lck to total Lck for each sample to determine the effect of this compound on Lck phosphorylation.
References
Addressing batch-to-batch variability of RK-24466
Welcome to the technical support center for RK-24466. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on tackling batch-to-batch variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency of this compound between different lots. What could be the cause of this batch-to-batch variability?
A1: Batch-to-batch variability in the potency of a small molecule inhibitor like this compound can arise from several factors. The most common causes include:
-
Purity Differences: Minor variations in the purity profile between batches, including the presence of inactive isomers or related impurities from the synthesis process.
-
Compound Stability and Storage: Degradation of the compound due to improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).[1][2]
-
Solubility Issues: Incomplete solubilization of the compound, leading to a lower effective concentration in your experiments.[3][4] this compound is known to have reduced solubility in DMSO that has absorbed moisture.[3]
-
Inaccurate Quantification: Errors in weighing the compound or in the concentration determination of stock solutions.
Q2: How can we verify the quality and concentration of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control checks on each new batch of this compound before use. This can include:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.[5] The purity should ideally be >95%.
-
Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound, ensuring it is indeed this compound.[6]
-
Concentration Verification: For a prepared stock solution, spectrophotometric analysis can be used if a known extinction coefficient is available.
Q3: What are the best practices for preparing and storing this compound stock solutions to minimize variability?
A3: Proper handling and storage are critical for maintaining the consistency of this compound.[1][2]
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[3] Avoid using DMSO that has been opened multiple times and may have absorbed moisture, as this can reduce the solubility of this compound.[3]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO in your final assay medium. The final DMSO concentration in cell-based assays should typically be below 0.5% to avoid solvent toxicity.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell-based assay.
This is a common manifestation of batch-to-batch variability. The following troubleshooting workflow can help identify the root cause.
References
- 1. captivatebio.com [captivatebio.com]
- 2. spod-technology.com [spod-technology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [file.scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Inhibition of Lck with RK-24466
Welcome to the technical support center for RK-24466, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to poor Lck inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency of this compound against Lck?
A1: this compound is a highly potent inhibitor of Lck in cell-free assays. It has been shown to inhibit two different constructs of the human Lck kinase with IC50 values of less than 1 nM and 2 nM, respectively.[1][2][3][4] In cellular assays, this compound has been demonstrated to be a potent inhibitor of IL-2 production in Jurkat cells stimulated with an anti-CD3 antibody, being at least 100-fold more potent than the Src family kinase inhibitor PP1.[4]
Q2: What is the primary mechanism of Lck activation and how does this compound inhibit it?
A2: Lck is a Src family tyrosine kinase crucial for T-cell receptor (TCR) signaling.[5] Its activity is tightly regulated by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr394 in the activation loop is required for full enzymatic activity, a process that can be mediated by autophosphorylation.[5] Conversely, phosphorylation at Tyr505 by C-terminal Src kinase (Csk) leads to an inactive conformation.[5][6] Dephosphorylation of Tyr505 by the phosphatase CD45 is a key step in Lck activation.[5] While the exact binding mode of this compound is not detailed in the provided results, as a kinase inhibitor, it likely competes with ATP for binding to the catalytic site of Lck, thereby preventing the phosphorylation of its substrates.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, the solid powder form should be kept at -20°C for up to 3 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Poor Lck Inhibition
This guide addresses potential reasons for observing lower-than-expected inhibition of Lck activity when using this compound in your experiments.
Problem 1: this compound shows weak or no inhibition of Lck phosphorylation in my cell-based assay.
This is a common issue when transitioning from potent in vitro activity to a cellular context. Several factors related to the compound itself, the experimental setup, or the cells can contribute to this problem.
-
Is your this compound stock solution properly prepared and stored? Improper storage can lead to degradation. Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Is this compound stable in your cell culture medium? Small molecules can be unstable in aqueous solutions at 37°C. The pyrrolo[2,3-d]pyrimidine scaffold, present in this compound, can be susceptible to degradation depending on the specific substituents and conditions.
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound from the powder.
-
Assess Stability in Media: To test for stability, incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment. At different time points, add this pre-incubated medium to your cells and assess Lck inhibition. A decrease in inhibitory activity over time suggests compound instability. If instability is confirmed, consider reducing the incubation time of your experiment or refreshing the medium with the inhibitor during long-term studies.
-
Is the concentration of this compound appropriate? While the in vitro IC50 is very low, higher concentrations are often required in cellular assays to achieve effective intracellular concentrations.
-
Is the treatment time sufficient for the inhibitor to exert its effect? The inhibitor needs time to enter the cells and bind to Lck.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) and for different durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours). This will help determine the optimal concentration and treatment time for your specific cell type and experimental conditions.
-
Is this compound able to efficiently cross the cell membrane? The physicochemical properties of a compound determine its ability to enter cells.
-
Are your cells actively pumping out the inhibitor? Cancer cell lines and even primary cells can express efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of small molecules.[7][8]
Troubleshooting Steps:
-
Assess Cellular Uptake: While direct measurement of intracellular this compound can be challenging without a radiolabeled version, you can infer uptake issues. If very high concentrations are needed for a cellular effect compared to the in vitro IC50, poor permeability may be a factor.
-
Investigate Efflux Pump Involvement: Co-incubate your cells with this compound and a known P-gp inhibitor (e.g., verapamil (B1683045) or XR9576).[7] If the inhibitory effect of this compound on Lck phosphorylation is enhanced in the presence of the P-gp inhibitor, it suggests that active efflux is a contributing factor.
-
Is the basal Lck activity in your cells very high? In some cell lines or under certain stimulation conditions, the level of active Lck may be very high, requiring a higher concentration of the inhibitor to achieve significant inhibition.
-
Are there compensatory signaling pathways being activated? Inhibition of Lck might lead to feedback mechanisms that upregulate other kinases, potentially masking the effect on downstream readouts.
Troubleshooting Steps:
-
Optimize Cell Stimulation: If you are stimulating T-cells (e.g., with anti-CD3/CD28), ensure the stimulation is not excessive, which could lead to overwhelmingly high Lck activity.
-
Analyze Upstream and Downstream Signaling: In addition to phospho-Lck (Tyr394), probe for other key signaling molecules in the TCR pathway, such as phospho-ZAP70 and phospho-ERK, to get a broader picture of the signaling cascade.
Problem 2: High background or inconsistent results in my Western blot for phospho-Lck.
Accurate measurement of Lck phosphorylation is critical for assessing inhibitor efficacy.
-
Are you using appropriate buffers and blocking agents? The choice of buffer and blocking reagent can significantly impact the signal-to-noise ratio.
-
Is your antibody specific and used at the correct dilution? Non-specific antibody binding can lead to high background.
Troubleshooting Steps:
-
Optimize Western Blot Conditions:
-
Lysis Buffer: Ensure your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation state of Lck.
-
Blocking: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking, as milk can sometimes interfere with phospho-specific antibody binding due to its phosphoprotein content.
-
Antibody Dilution: Titrate your primary anti-phospho-Lck (Tyr394) antibody to find the optimal concentration that gives a strong signal with low background.
-
Washing: Perform thorough washes with TBST to remove non-specifically bound antibodies.
-
-
Are phosphatases in your cell lysate dephosphorylating Lck after cell lysis?
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your cell lysis buffer and keep samples on ice.
-
Perform a Phosphatase Activity Assay: If you suspect high phosphatase activity, you can perform a general phosphatase activity assay on your cell lysates.[9][10][11][12][13]
Data Presentation
Table 1: Troubleshooting Summary for Poor this compound Efficacy
| Problem | Possible Cause | Recommended Action |
| Weak or no Lck inhibition in cells | Compound instability in media | Prepare fresh stock, test stability in media over time. |
| Suboptimal inhibitor concentration/time | Perform dose-response and time-course experiments. | |
| Poor cell permeability | Consider co-incubation with permeabilizing agents (with caution). | |
| Active efflux by P-glycoprotein | Co-treat with a P-gp inhibitor (e.g., verapamil). | |
| High basal Lck activity | Optimize cell stimulation conditions. | |
| Inconsistent Western blot results | Suboptimal blotting protocol | Use BSA for blocking, titrate antibodies, include phosphatase inhibitors. |
| High endogenous phosphatase activity | Ensure adequate phosphatase inhibitors in lysis buffer. |
Experimental Protocols
Protocol 1: Assessment of Lck Phosphorylation in Jurkat Cells by Western Blot
This protocol describes a method to assess the inhibitory effect of this compound on Lck autophosphorylation at Tyr394 in Jurkat cells.
Materials:
-
Jurkat cells (Clone E6-1)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
DMSO (anhydrous, high-purity)
-
Anti-CD3 antibody (clone OKT3) and anti-CD28 antibody (clone CD28.2)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI 1640 supplemented with 10% FBS at a density between 1x10^5 and 1x10^6 cells/mL.[14]
-
Cell Treatment:
-
Seed Jurkat cells at a density of 2 x 10^6 cells/well in a 6-well plate.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% and is consistent across all wells, including the vehicle control.
-
Pre-treat cells with this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-Lck (Tyr394) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total Lck antibody as a loading control.
-
Visualizations
Lck Signaling Pathway
References
- 1. This compound | Src | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of P-glycoprotein function by XR9576 in a solid tumour model can restore anticancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-throughput Assay for Phosphoprotein-specific Phosphatase Activity in Cellular Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro phosphatase assay [protocols.io]
- 12. sciencellonline.com [sciencellonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Non-specific Binding of RK-24466 in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of non-specific binding when using the Lck inhibitor, RK-24466, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck is a member of the Src family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[2]
Q2: What are the known off-targets for this compound?
A2: While this compound is highly selective for Lck, it may exhibit inhibitory activity against other Src family kinases, such as Fyn and Lyn, although typically at higher concentrations.[1] When designing experiments, it is crucial to consider the potential for off-target effects, especially when using high concentrations of the inhibitor.
Q3: What is non-specific binding and why is it a concern with small molecule inhibitors like this compound?
A3: Non-specific binding refers to the interaction of a compound with proteins or other molecules that are not its intended target. This can lead to inaccurate experimental results, such as an overestimation of inhibitory potency (lower IC50 values) or the observation of phenotypes that are not due to the inhibition of the primary target.[3] For hydrophobic small molecules, non-specific binding to plasticware and other surfaces can also reduce the effective concentration of the inhibitor in the assay.
Q4: What are the common causes of non-specific binding in assays?
A4: Several factors can contribute to non-specific binding, including:
-
Hydrophobic interactions: The compound may bind to hydrophobic pockets on proteins or plastic surfaces.
-
Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.
-
Compound aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[4]
-
Inappropriate buffer conditions: The pH, ionic strength, and composition of the assay buffer can influence non-specific interactions.
Q5: How can I determine if my unexpected results are due to non-specific binding or off-target effects of this compound?
A5: A systematic approach is necessary to distinguish between non-specific binding and off-target effects. This can involve:
-
Using a structurally unrelated Lck inhibitor: If a different Lck inhibitor produces the same phenotype, it is more likely an on-target effect.
-
Performing a dose-response analysis: A clear dose-response relationship suggests a specific interaction.
-
Including proper controls: "No enzyme" and "no substrate" controls can help identify compound interference with the assay itself.[4]
-
Genetic knockdown or knockout of the target: Using siRNA or CRISPR to reduce Lck expression should abolish the effect of this compound if it is on-target.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, with a focus on mitigating non-specific binding.
Issue 1: High Background Signal in a Biochemical Kinase Assay
Potential Cause:
-
This compound is interfering with the detection method (e.g., autofluorescence in a fluorescence-based assay).[4]
-
Non-specific binding of this compound to other components in the assay mix.
-
Contamination of reagents.
Troubleshooting Steps:
-
Run Control Experiments:
-
No Enzyme Control: Add this compound to the assay mixture without the Lck enzyme. A high signal in this control indicates direct interference of the compound with the detection system.
-
No Substrate Control: Run the assay with the enzyme and this compound but without the substrate to assess kinase autophosphorylation.
-
-
Optimize Assay Buffer:
-
Add a Non-ionic Detergent: Include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to disrupt hydrophobic interactions.[4]
-
Include a Blocking Protein: Add Bovine Serum Albumin (BSA) to the assay buffer (typically 0.1 mg/mL) to block non-specific binding sites on the kinase and other proteins.
-
-
Check for Compound Interference:
-
If using a fluorescence-based assay, measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.
-
In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), run a counterscreen to check for direct inhibition of the luciferase enzyme.[4]
-
Issue 2: Inconsistent IC50 Values for this compound Between Experiments
Potential Cause:
-
Variability in reagent preparation, particularly the concentration of ATP, as this compound is an ATP-competitive inhibitor.[5]
-
Inconsistent incubation times or temperatures.
-
Degradation or precipitation of this compound.
Troubleshooting Steps:
-
Standardize Assay Conditions:
-
ATP Concentration: Use a consistent ATP concentration in all assays, ideally at or near the Km value for Lck, to ensure comparable IC50 values.[5]
-
Incubation Times and Temperatures: Precisely control all incubation steps.
-
-
Verify Compound Integrity:
-
Prepare fresh serial dilutions of this compound for each experiment from a properly stored stock solution.
-
Visually inspect for any precipitation of the compound in the assay buffer.
-
-
Implement Robust Controls:
-
Positive Control: Include a known Lck inhibitor with a well-established IC50 value to validate the assay setup.
-
Negative Control: Use a vehicle control (e.g., DMSO only) to represent 100% enzyme activity.
-
Issue 3: Unexpected Phenotype in a Cell-Based Assay
Potential Cause:
-
Non-specific binding of this compound to cellular components other than Lck.
-
Off-target inhibition of other kinases, such as other Src family members.
-
The observed phenotype is a downstream effect of Lck inhibition that was not anticipated.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Western Blot Analysis: Assess the phosphorylation status of known downstream targets of Lck. A decrease in phosphorylation upon treatment with this compound would indicate on-target activity.
-
Use a Structurally Different Lck Inhibitor: If a different Lck inhibitor elicits the same phenotype, it strengthens the evidence for an on-target effect.
-
-
Mitigate Non-specific Binding in Cellular Assays:
-
Optimize Blocking Steps: In assays like immunofluorescence or western blotting, ensure adequate blocking of non-specific antibody binding sites using agents like BSA or non-fat dry milk.
-
Include Detergents in Wash Buffers: Use a mild detergent like Tween-20 in wash buffers to reduce background signal.
-
-
Control for Off-Target Effects:
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of engaging off-targets.
-
Use a More Selective Inhibitor (if available): Compare the results with a more selective Lck inhibitor to dissect on- and off-target effects.
-
Data Presentation
Table 1: Recommended Blocking Agents for Different Assay Types
| Assay Type | Primary Blocking Agent | Typical Concentration | Secondary Agent (Optional) | Typical Concentration |
| Biochemical Kinase Assay | Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Tween-20 or Triton X-100 | 0.01% - 0.1% |
| Western Blot | 5% Non-fat Dry Milk or 5% BSA in TBST | 5% (w/v) | Tween-20 (in TBST) | 0.1% |
| ELISA | 1-3% BSA in PBS | 1-3% (w/v) | Tween-20 | 0.05% |
| Immunofluorescence | 1-5% Normal Goat Serum or BSA | 1-5% (v/v or w/v) | Triton X-100 (for permeabilization) | 0.1% - 0.5% |
Table 2: Reported IC50 Values for this compound
| Target | Assay Condition | IC50 (nM) |
| Lck (64-509) | Cell-free assay | < 1 |
| Lckcd | Cell-free assay | 2 |
Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of Lck Downstream Target Phosphorylation
This protocol is designed to assess the on-target effect of this compound by measuring the phosphorylation of a known Lck downstream target.
-
Cell Culture and Treatment:
-
Seed T-cells (e.g., Jurkat cells) at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the Lck target protein overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH or β-actin.
-
Protocol 2: In Vitro Kinase Assay to Determine this compound IC50
This protocol describes a generic kinase assay to determine the inhibitory potency of this compound against Lck.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 0.01% Triton X-100).
-
Prepare the Lck enzyme and a suitable substrate peptide at the desired concentrations in the kinase reaction buffer.
-
Prepare ATP at a concentration close to the Km of Lck for ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted this compound or DMSO control.
-
Add the Lck enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range (typically <20% substrate turnover).
-
-
Detection:
-
Stop the reaction and detect the kinase activity using a suitable method (e.g., luminescence-based ADP detection, fluorescence polarization, or TR-FRET).
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 7. bio-rad.com [bio-rad.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
Validation & Comparative
RK-24466: A Comparative Guide to its Kinase Selectivity Profile
For researchers and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the kinase selectivity of RK-24466, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with other notable kinase inhibitors. The information is supported by experimental data and detailed methodologies for the key assays cited.
Comparative Kinase Selectivity Profile
This compound is a potent and selective inhibitor of Lck, a non-receptor Src family tyrosine kinase crucial for T-cell signaling.[1] While comprehensive large-scale kinome screening data for this compound is not extensively available in the public domain, existing data demonstrates its high affinity for Lck and provides insight into its selectivity against a panel of other kinases. For a broader perspective, this guide contrasts the selectivity of this compound with other well-characterized kinase inhibitors known to target Lck or the broader Src family, such as Dasatinib, Saracatinib, Bosutinib (B1684425), and the widely used research tool, PP2.
It is important to note that the inhibitory activities (IC50 or Kd values) can vary between different assay formats and conditions. The data presented below is compiled from various sources to provide a comparative overview.
| Kinase Target | This compound (IC50) | Dasatinib (Kd) | Saracatinib (IC50) | Bosutinib (IC50) | PP2 (IC50) |
| Lck | <1 nM - 2 nM | 0.1 nM | 4-10 nM[2] | - | 4 nM[3][4][5] |
| Src | 70 nM | 0.2 nM | 2.7 nM[2] | 1.2 nM[6] | - |
| Fyn | - | - | 4-10 nM[2] | - | 5 nM[3][4][5] |
| Lyn | - | 0.1 nM | 4-10 nM[2] | - | - |
| Yes1 | - | 0.1 nM | <4 nM[2] | - | - |
| ABL1 | - | 0.1 nM | 30 nM | - | - |
| Kdr (VEGFR2) | 1.57 µM | - | - | - | - |
| Tie-2 | 1.98 µM | - | - | - | - |
| EGFR | 3.2 µM | - | 66 nM | - | 480 nM[7] |
| KIT | - | 1.5 nM | 200 nM | >10 µM[6] | - |
| PDGFRA | - | 2.5 nM | - | >10 µM[6] | - |
| PDGFRB | - | 1.8 nM | - | - | - |
| ZAP-70 | >50 µM | - | - | - | >100 µM[3][7] |
| PKC | >33 µM | - | - | - | - |
| CDC2/B | >50 µM | - | - | - | - |
| JAK2 | - | - | - | - | >50 µM[3][7] |
Table compiled from multiple sources. Assay conditions and formats (IC50 from enzymatic assays vs. Kd from binding assays) may vary, affecting direct comparability.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro assays used to characterize the potency and selectivity of compounds like this compound.
Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of purified Lck enzyme diluted in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[8]
-
Initiate the reaction by adding 2 µL of a mixture containing the substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1) and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).[8]
-
ADP Detection:
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen®)
This assay measures the binding of an inhibitor to the kinase active site.
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup (384-well plate):
-
Add 5 µL of the test compound.
-
Add 5 µL of a mixture containing the tagged Lck kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of the Alexa Fluor® 647-labeled kinase tracer.
-
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The percent inhibition is determined relative to a no-inhibitor control, and the IC50 or Kd value is calculated from a dose-response curve.
Visualizations
To better understand the context of this compound's primary target, the following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified Lck Signaling Pathway in T-Cell Activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PP2 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
A Comparative Analysis of RK-24466 and Other Lck Inhibitors for Therapeutic Development
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2] RK-24466 is a potent and selective inhibitor of Lck, and this guide provides a comparative analysis of its performance against other notable Lck inhibitors, supported by experimental data and detailed protocols for researchers in drug development.[3][4]
Biochemical Potency and Selectivity
This compound demonstrates high potency, inhibiting two constructs of the human Lck kinase with IC50 values in the low nanomolar range.[3][5] Its selectivity for Lck over other kinases is a crucial attribute for minimizing off-target effects.[4] The following table summarizes the biochemical potency of this compound in comparison to other well-known Lck inhibitors.
| Inhibitor | Lck IC50 (nM) | Other Kinase IC50 (nM) | Selectivity Notes |
| This compound | <1 - 2[4][5][6] | - | Selective for Lck over a range of other tyrosine and serine/threonine kinases.[4] |
| WH-4-023 | 2[7] | Src: 6[7] | Over 300-fold selectivity against p38α and KDR.[7] |
| Nintedanib | 16[7] | VEGFR1/2/3: 34/13/13; FGFR1/2/3: 69/37/108; PDGFRα/β: 59/65[7] | A triple angiokinase inhibitor.[7] |
| PP2 | 4[7] | Fyn: 5[7] | Approximately 100-fold less potent against EGFR; inactive for ZAP-70, JAK2, and PKA.[7] |
| Src Inhibitor 1 | 88[7] | Src: 44[7] | Also inhibits Csk and Yes.[7] |
| A-770041 | - | - | A specific Lck inhibitor used in in vivo studies.[8] |
| BMS-243117 | 4[9] | Src: 632; Fyn: 128[9] | Shows activity against other Src family kinases.[9] |
Cellular Activity
The efficacy of Lck inhibitors in a cellular context is a critical measure of their therapeutic potential. This compound has been shown to be a potent inhibitor of IL-2 production in Jurkat cells, being at least 100-fold more potent than PP1.[4] It also effectively inhibits T-cell proliferation.[10]
| Inhibitor | Cellular Assay | IC50 / ED50 | Cell Line / Model |
| This compound | IL-2 Production | - | Jurkat cells[4] |
| This compound | T-cell Proliferation | - | Human T-cells[10] |
| This compound | VSMC Proliferation & Migration | - | Vascular Smooth Muscle Cells[4][6] |
| Generic Lck Inhibitor | T-cell Proliferation | 0.53 µM | Human T-cells[10] |
| Generic Lck Inhibitor | IL-2 Secretion | 0.46 µM | Human T-cells[10] |
In Vivo Efficacy
In vivo studies provide valuable insights into the bioavailability and therapeutic effect of Lck inhibitors. This compound has demonstrated efficacy in a mouse model of T-cell activation, inhibiting IL-2 production with an ED50 of 4 mg/kg when administered intraperitoneally.[4] However, its oral bioavailability appears to be lower, with an ED50 of 25 mg/kg.[4] Another specific Lck inhibitor, A-770041, has been shown to attenuate lung fibrosis in a mouse model.[8] A generic Lck inhibitor has also shown a dose-dependent inhibition of arthritis in an in vivo model, with an estimated ED50 of 24 mg/kg.[10]
Signaling Pathways and Mechanism of Action
Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade.[2][11] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains, leading to the recruitment and activation of downstream signaling molecules and ultimately T-cell activation.[12][13] Lck inhibitors block this initial phosphorylation step, thereby preventing T-cell activation.[1]
The mechanism of Lck inhibition involves the binding of the inhibitor molecule to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.[14]
Experimental Protocols
In Vitro LCK Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LCK. A common method is a luminescence-based assay that quantifies ATP consumption.[15][16]
Principle: The amount of ADP produced in the kinase reaction is measured. This is done by converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[16]
Materials:
-
Purified recombinant LCK enzyme[17]
-
Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)[17]
-
ATP[17]
-
Kinase assay buffer[17]
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (or similar)[16]
-
96-well or 384-well plates[15]
-
Plate reader capable of measuring luminescence[15]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.[15]
-
Reaction Setup:
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]
T-Cell Proliferation Assay (Cell-Based Assay)
This assay measures the effect of an inhibitor on T-cell proliferation following activation.[19][20][21]
Principle: T-cells are stimulated to proliferate in the presence of varying concentrations of the inhibitor. Proliferation can be measured using various methods, such as dye dilution (e.g., CFSE) or metabolic assays (e.g., MTT, CellTiter-Glo®).[20][22]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)[19]
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)[20][23]
-
Test inhibitor (e.g., this compound)
-
Proliferation detection reagent (e.g., CFSE dye, CellTiter-Glo®)[19][24]
-
96-well cell culture plates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the T-cell line. If using a dye dilution method, label the cells with CFSE according to the manufacturer's protocol.[19]
-
Plating: Plate the cells in a 96-well plate.[24]
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO).[18]
-
Stimulation: Add T-cell activators to the wells to induce proliferation.[20]
-
Incubation: Incubate the plate for a period sufficient for proliferation to occur (e.g., 3-5 days).[21]
-
Proliferation Measurement:
-
CFSE Dilution: Harvest the cells, stain with viability and surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.[19]
-
Metabolic Assay: Add the viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.[24]
-
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of proliferation (IC50 or GI50).[18]
Conclusion
This compound is a highly potent and selective Lck inhibitor with demonstrated activity in both biochemical and cellular assays. Its low nanomolar IC50 and significant inhibition of T-cell function position it as a strong candidate for further preclinical and clinical development. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working to advance novel Lck inhibitors for the treatment of immune-mediated diseases and cancer. Further studies are warranted to improve its oral bioavailability and to fully characterize its in vivo efficacy and safety profile.
References
- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(KIN 001-51) [dcchemicals.com]
- 6. mybiosource.com [mybiosource.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promab.com [promab.com]
- 21. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. axelabio.com [axelabio.com]
- 24. benchchem.com [benchchem.com]
A Head-to-Head Comparison of RK-24466 and Dasatinib for Lck Inhibition in Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for the success of preclinical studies. This guide provides a comprehensive comparison of two inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck): RK-24466 and dasatinib (B193332). We will delve into their mechanisms of action, comparative efficacy and selectivity, and provide detailed experimental protocols for their evaluation.
Lck is a critical non-receptor Src-family tyrosine kinase that plays a central role in T-cell antigen receptor (TCR) signaling and T-cell development and activation. Its dysregulation has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. Both this compound and dasatinib are potent inhibitors of Lck, but they exhibit distinct selectivity profiles that can significantly impact experimental outcomes.
Mechanism of Action
This compound is a potent and highly selective inhibitor of Lck.[1][2] It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Lck, thereby preventing the phosphorylation of downstream substrates.
Dasatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits the Src family of kinases, including Lck, as well as BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR).[3][4] Similar to this compound, dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases.[4]
Comparative Efficacy and Selectivity
The potency and selectivity of this compound and dasatinib against Lck and other kinases are summarized in the table below. The data is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary.
| Kinase Target | This compound IC50 (nM) | Dasatinib IC50 (nM) |
| Lck | <1 - 2 [1][2] | 0.2 - 1.1 [3] |
| Lyn | 21[5] | Potent Inhibition |
| Src | 42[5] | 0.5 [6] |
| Syk | 200[5] | - |
| BCR-ABL | - | <1 - 3 [7] |
| c-KIT | - | Potent Inhibition[3] |
| PDGFR | - | Potent Inhibition[3] |
Table 1: Comparative IC50 values of this compound and dasatinib against various kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
As the data indicates, both compounds are highly potent inhibitors of Lck, with IC50 values in the low nanomolar range. However, their selectivity profiles differ significantly. This compound demonstrates remarkable selectivity for Lck, with significantly higher IC50 values for other tested kinases like Src and Syk.[5] In contrast, dasatinib is a broader spectrum inhibitor, potently targeting multiple kinase families.[3][6] This broad activity of dasatinib can be a confounding factor in studies aiming to specifically dissect the role of Lck, but it can also be advantageous in contexts where targeting multiple signaling pathways is desirable.
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, we provide detailed protocols for key biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of Lck kinase activity in a cell-free system.
Materials:
-
Recombinant Lck enzyme
-
Biotinylated peptide substrate (e.g., ULight-Tyr-peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Buffer
-
Europium-labeled anti-phosphotyrosine antibody (Eu-PY20)
-
Streptavidin-XL665
-
Test compounds (this compound, dasatinib) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).
-
Add 4 µL of recombinant Lck enzyme diluted in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of a mix of biotinylated peptide substrate and ATP in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing Eu-PY20 and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Lck Autophosphorylation Assay
This assay measures the inhibition of Lck autophosphorylation at Tyr394 in a cellular context, which is a hallmark of its activation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compounds (this compound, dasatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-incubate the cells with serial dilutions of the test compounds or DMSO for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Lck (Tyr394) and total Lck.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Lck signal to the total Lck signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
T-Cell Activation Assay (IL-2 Secretion)
This assay assesses the functional consequence of Lck inhibition on T-cell activation by measuring the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies or PMA and Ionomycin for stimulation[8][9]
-
Test compounds (this compound, dasatinib)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.[9]
-
Pre-treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 24 hours.[8]
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the IC50 for the inhibition of T-cell activation.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for evaluating Lck inhibitors.
Caption: Simplified Lck signaling pathway in T-cell activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: RK-24466 and A-770041 as Lck Inhibitors
In the landscape of kinase inhibitors for immunological research and therapeutic development, Lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical target. Lck plays a pivotal role in T-cell activation and signaling, making it an attractive target for intervention in autoimmune diseases and organ transplant rejection. This guide provides a detailed head-to-head comparison of two prominent Lck inhibitors, RK-24466 and A-770041, focusing on their biochemical potency, kinase selectivity, and cellular activity. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Biochemical Potency and Kinase Selectivity
A direct comparison of the inhibitory activity of this compound and A-770041 against Lck reveals this compound to be a more potent inhibitor in biochemical assays. However, A-770041 has been more extensively profiled against a broader range of kinases, providing a clearer picture of its selectivity.
| Parameter | This compound | A-770041 | Reference |
| Lck IC50 | <1 nM (Lck 64-509), 2 nM (LckCD) | 147 nM | [1][2] |
| Fyn IC50 | Not Reported | 44,100 nM | [3][4] |
| Src IC50 | 70 nM | 9,100 nM | [3][4] |
| Fgr IC50 | Not Reported | 14,100 nM | [3] |
| HCK IC50 | Not Reported | 1,220 nM | [4] |
| Tie2 IC50 | 1,980 nM | >50,000 nM | [4] |
| Kdr IC50 | 1,570 nM | Not Reported | |
| Selectivity (Lck vs. Fyn) | Not Reported | ~300-fold | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Cellular Activity and Functional Effects
Both compounds have demonstrated the ability to inhibit T-cell function by blocking Lck-mediated signaling pathways, ultimately leading to the suppression of Interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation.
| Parameter | This compound | A-770041 | Reference |
| Inhibition of IL-2 Production | Potent inhibitor in Jurkat cells (anti-CD3 stimulated), >100-fold more potent than PP1. | EC50 ~80 nM (Concanavalin A-stimulated whole blood) | [1] |
| In Vivo Efficacy | 70% inhibition of IFNγ production in vivo (100 mg/kg, twice daily for 3 days). Suppresses neointima formation after balloon injury in rats. | Prevents heart allograft rejection in rats (≥10 mg/kg/day). | [1] |
| Oral Bioavailability | Orally active. | F = 34.1 ± 7.2% at 10 mg/kg in rats. | |
| Half-life (t1/2) | Not Reported | 4.1 ± 0.1 h in rats. |
Note: EC50 values in cellular assays represent the concentration of a compound that gives half-maximal response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Lck in T-cell receptor signaling and a general workflow for assessing the efficacy of Lck inhibitors.
Caption: Lck's role in T-cell activation and IL-2 production.
Caption: General workflow for evaluating Lck inhibitors.
Experimental Protocols
In Vitro Lck Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Lck kinase.
Materials:
-
Recombinant Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Lck substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compounds (this compound, A-770041) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the Lck enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for Lck.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Inhibition of IL-2 Production in T-Cells
Objective: To determine the half-maximal effective concentration (EC50) of a compound for the inhibition of IL-2 production in stimulated T-cells.
Materials:
-
Jurkat T-cells or isolated primary T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
T-cell stimulant (e.g., anti-CD3 and anti-CD28 antibodies, or Concanavalin A)
-
Test compounds (this compound, A-770041) dissolved in DMSO
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Seed the T-cells in a 96-well plate at a density of approximately 1 x 106 cells/mL.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the wells containing the cells and pre-incubate for a short period (e.g., 30-60 minutes).
-
Add the T-cell stimulant to the wells to induce IL-2 production.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the percentage of IL-2 inhibition against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and A-770041 are valuable research tools for investigating the role of Lck in health and disease. This compound stands out for its superior biochemical potency against Lck. In contrast, A-770041, while less potent, has a well-documented selectivity profile and has demonstrated in vivo efficacy in a relevant disease model with established pharmacokinetic properties. The choice between these two inhibitors will depend on the specific requirements of the intended research, with this compound being a candidate for studies requiring high on-target potency and A-770041 being a suitable choice for in vivo studies or when a broader understanding of kinase selectivity is crucial. Further head-to-head studies, particularly comprehensive kinome profiling of this compound, would be beneficial for a more complete comparative assessment.
References
Validating Lck Inhibition: A Comparative Analysis of RK-24466 and Saracatinib
For researchers in immunology and oncology, rigorous validation of tool compounds is paramount to ensure the reliability of experimental findings. This guide provides a comparative framework for validating the biological effects of RK-24466, a potent and selective Lck inhibitor, by using a second well-characterized Lck inhibitor, Saracatinib (AZD0530). This document outlines key experimental protocols and presents comparative data to aid in the robust assessment of Lck's role in cellular signaling.
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for autoimmune diseases and certain cancers.[1] this compound has emerged as a highly potent and selective inhibitor of Lck.[2][3][4] To confidently attribute observed biological effects to Lck inhibition, it is best practice to recapitulate key findings with a structurally distinct inhibitor that shares the same molecular target. Saracatinib, a dual Src/Abl kinase inhibitor with potent activity against Lck, serves as an excellent validation tool.[5][6]
Comparative Inhibitor Profile
A direct comparison of the inhibitory activity of this compound and Saracatinib reveals their potency against Lck and their broader selectivity profile across the kinome. This information is crucial for interpreting experimental outcomes and understanding potential off-target effects.
| Parameter | This compound | Saracatinib (AZD0530) | Reference |
| Lck IC50 | <1 nM (Lck 64-509), 2 nM (LckCD) | 4-10 nM | [2][4] |
| Src IC50 | 70 nM | 2.7 nM | [1][5] |
| c-Yes IC50 | Not widely reported | 4-10 nM | |
| Fyn IC50 | Not widely reported | 4-10 nM | |
| Lyn IC50 | Not widely reported | 4-10 nM | |
| Abl IC50 | Not widely reported | 30 nM | |
| Kdr (VEGFR2) IC50 | 1.57 µM | Not widely reported | [1] |
| Tie-2 IC50 | 1.98 µM | Not widely reported | [1] |
Lck Signaling Pathway and Inhibitor Action
Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. The following diagram illustrates this pathway and the points of intervention by Lck inhibitors like this compound and Saracatinib.
Experimental Validation Workflow
A systematic approach to validating the effects of this compound with Saracatinib involves a series of biochemical and cell-based assays. The following workflow provides a logical progression from confirming direct enzyme inhibition to assessing cellular consequences.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
In Vitro Lck Kinase Assay (ADP-Glo™)
This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of recombinant Lck.
-
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.
-
Materials:
-
Recombinant human Lck enzyme
-
Lck-specific substrate (e.g., Lcktide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and Saracatinib (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound and Saracatinib in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.
-
Add 2.5 µL of each inhibitor dilution to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cellular Lck Target Engagement (Western Blot)
This assay confirms that the inhibitors can access and inhibit Lck within a cellular context by measuring the autophosphorylation of Lck at Tyrosine 394.
-
Principle: Active Lck undergoes autophosphorylation. Inhibition of Lck will lead to a decrease in its phosphorylation, which can be detected by a phospho-specific antibody.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (for stimulation)
-
This compound and Saracatinib
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with various concentrations of this compound or Saracatinib for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody (e.g., 1-5 µg/mL) for 5-10 minutes at 37°C.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total Lck antibody as a loading control.
-
T-Cell Proliferation Assay
This functional assay assesses the impact of Lck inhibition on a key T-cell response.
-
Principle: Lck is essential for T-cell proliferation following TCR stimulation. Inhibition of Lck will suppress this proliferative response.
-
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
This compound and Saracatinib
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or CFSE)
-
96-well culture plates
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate before use.
-
Seed cells (e.g., 5 x 10⁴ cells/well) in the coated plate.
-
Add serial dilutions of this compound or Saracatinib to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 values.
-
References
Decoding the Selectivity of RK-24466: A Comparative Analysis Against Src Family Kinases
For researchers engaged in targeted drug discovery and cell signaling studies, the precise selectivity of a kinase inhibitor is a paramount consideration. This guide offers an in-depth comparison of the investigational inhibitor RK-24466, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), against other members of the Src family of kinases (SFKs). By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to provide a comprehensive resource for scientists and drug development professionals to make informed decisions regarding the application of this compound in their research.
High Potency and Selectivity of this compound for Lck
This compound (also known as KIN 001-51 and Lck inhibitor C8863) demonstrates high potency against its primary target, Lck. Experimental data reveals IC50 values of less than 1 nM and 2 nM for the Lck (64-509) and LckCD (catalytic domain) constructs, respectively[1][2]. This potent inhibition underscores its potential as a specific tool for interrogating Lck-mediated signaling pathways.
Cross-reactivity Profile across Src Family Kinases
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of related Src family kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, offering a clear comparison of its potency against Lck versus other key SFKs. Lower IC50 values are indicative of higher potency.
| Kinase Target | This compound IC50 (nM) | Selectivity vs. Lck (approx. fold difference) |
| Lck (64-509) | <1[1][2] | - |
| Lck (catalytic domain) | 2[1][2] | - |
| Src | 70 | >70-fold |
| Blk | 66 | >66-fold |
| Fyn | 126 | >126-fold |
| Lyn | 420 | >420-fold |
Data compiled from publicly available sources for the compound with CAS number 213743-31-8.
The data clearly illustrates that this compound is significantly more potent against Lck than other tested Src family members, with selectivity ranging from over 66-fold to over 420-fold. This high degree of selectivity is crucial for minimizing off-target effects in experimental systems.
Broader Kinase Selectivity Profile
Beyond the Src family, the selectivity of this compound has been evaluated against other tyrosine and serine/threonine kinases.
| Kinase Target | This compound IC50 (µM) |
| Kdr (VEGFR2) | 1.57 |
| Tie-2 | 1.98 |
| EGFR | 3.2 |
| PKC | >33 |
| CDC2/B | >50 |
| ZAP-70 | >50 |
Data compiled from publicly available sources for the compound with CAS number 213743-31-8.
These findings further reinforce the selective nature of this compound, with substantially higher concentrations required to inhibit other kinases compared to its potent inhibition of Lck.
Visualizing Src Family Kinase Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.
Experimental Protocols
The determination of the kinase selectivity profile of this compound is typically performed using in vitro biochemical assays. A widely used method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Generalized Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
1. Reagent Preparation:
- Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
- Prepare serial dilutions of this compound in the kinase buffer. A DMSO control should be included.
- Dilute the purified recombinant Src family kinases (e.g., Lck, Src, Fyn, Lyn, Blk) and the appropriate substrate in the kinase buffer.
- Prepare an ATP solution in the kinase buffer at a concentration relevant to the specific kinase being assayed.
2. Reaction Setup:
- The assay is typically conducted in a 384-well plate format for high-throughput analysis.
- Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO control to the appropriate wells.
- Add the diluted kinase enzyme to the wells.
3. Initiation of Kinase Reaction:
- Initiate the reaction by adding a mixture of the substrate and ATP to each well.
- The final reaction volume is typically between 5-20 µL.
4. Incubation:
- Incubate the reaction plate at room temperature for a defined period, generally 60 minutes.
5. Detection of Kinase Activity:
- Stop the kinase reaction and measure the amount of ADP produced. In the case of the ADP-Glo™ assay, this involves two steps:
- Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for about 30 minutes at room temperature.
6. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- The luminescent signal is directly proportional to the kinase activity.
- Plot the kinase activity against the logarithm of the inhibitor concentration.
- Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
This comprehensive guide provides researchers with the necessary data and protocols to effectively utilize this compound as a selective Lck inhibitor and to understand its cross-reactivity profile within the Src family of kinases. The high selectivity of this compound for Lck makes it a valuable tool for dissecting the specific roles of this kinase in various biological processes.
References
Kinome-wide Screening of RK-24466: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RK-24466, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), with other kinase inhibitors. Due to the limited public availability of a comprehensive kinome-wide screen for this compound, this guide utilizes kinome scan data from well-characterized multi-kinase inhibitors, Dasatinib and Bosutinib, as representative examples to illustrate the principles and data presentation of such a screening campaign. This comparative analysis is supported by experimental data and detailed protocols for key assays relevant to kinase inhibitor profiling.
Introduction to this compound
This compound is a pyrrolo[2,3-d]pyrimidine-based compound identified as a highly potent and selective inhibitor of Lck, a non-receptor tyrosine kinase crucial for T-cell signaling.[1][2][3] Dysregulation of Lck activity is implicated in various autoimmune diseases and T-cell malignancies, making it an attractive therapeutic target. This compound has demonstrated significant inhibition of Lck in biochemical assays and suppression of T-cell receptor-mediated IL-2 production in cellular assays.[1]
Comparative Kinase Inhibition Profile
To understand the selectivity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases, a process known as kinome-wide screening. While a comprehensive public kinome scan of this compound is not available, its high selectivity for Lck over some other kinases has been reported.
For a comparative perspective, this guide presents the inhibition profiles of this compound alongside other notable Lck and multi-kinase inhibitors.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Lck (64-509) | < 1 |
| LckCD | 2 | |
| WH-4-023 | Lck | 2 |
| Src | 6 | |
| Dasatinib | Lck | 0.8 |
| Src | 0.8 | |
| Abl | < 1 | |
| Bosutinib | Lck | - |
| Src | 1.2 | |
| Abl | 1 | |
| Saracatinib (AZD0530) | Lck | 4-10 |
| Src | 2.7 |
Data compiled from multiple sources.[1][4][5][6][7][8]
Representative Kinome Scan Data of Multi-Kinase Inhibitors
To illustrate a kinome-wide selectivity profile, the data for Dasatinib and Bosutinib are presented below. This type of data is typically generated by screening the compound against a large panel of kinases (e.g., KINOMEscan™ platform) and measuring the percentage of kinase activity remaining at a given concentration.
Table 1: Selectivity Profile of Dasatinib (1 µM)
| Kinase Family | Target Kinase | % Inhibition |
| Tyrosine Kinase | ABL1 | >99 |
| Tyrosine Kinase | SRC | >99 |
| Tyrosine Kinase | LCK | >99 |
| Tyrosine Kinase | YES1 | >99 |
| Tyrosine Kinase | KIT | >95 |
| Tyrosine Kinase | PDGFRB | >95 |
| Serine/Threonine Kinase | p38α (MAPK14) | ~50 |
This is a representative subset of targets for illustrative purposes. Comprehensive kinome scan data reveals interactions with a much larger number of kinases.[4][9][10]
Table 2: Selectivity Profile of Bosutinib (1 µM)
| Kinase Family | Target Kinase | % Inhibition |
| Tyrosine Kinase | ABL1 | >99 |
| Tyrosine Kinase | SRC | >99 |
| Tyrosine Kinase | LYN | >95 |
| Tyrosine Kinase | HCK | >95 |
| Tyrosine Kinase | CAMK2G | >90 |
| Tyrosine Kinase | KIT | <10 |
| Tyrosine Kinase | PDGFRB | <10 |
This is a representative subset of targets for illustrative purposes. Bosutinib is noted for its relative lack of activity against KIT and PDGFR, which distinguishes it from other multi-kinase inhibitors like Dasatinib.[4][5][11]
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathway and experimental procedures aid in understanding the context and methodology of kinome-wide screening.
References
- 1. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidines containing diverse N-7 substituents as potent inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
On-Target Effects of RK-24466: A Comparative Guide to siRNA Validation
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comparative framework for confirming the on-target effects of RK-24466, a potent and selective Lck inhibitor, by using small interfering RNA (siRNA) as a complementary validation tool. By comparing the phenotypic and molecular outcomes of both methods, researchers can gain a higher degree of confidence in the specificity of this compound.
Introduction to this compound and Target Validation
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck, a member of the Src family of non-receptor tyrosine kinases, is a crucial component of the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell activation and proliferation.[3][4][5] While small molecule inhibitors like this compound offer rapid and often reversible inhibition of a protein's enzymatic activity, siRNA provides a distinct mechanism of action by degrading the target mRNA, leading to a reduction in the total protein level. This fundamental difference makes siRNA an excellent orthogonal method to validate that the observed effects of this compound are indeed due to the inhibition of Lck.
A direct comparison of the effects of this compound and Lck-specific siRNA on downstream signaling events can help differentiate on-target from potential off-target effects of the small molecule.
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell activation.
Experimental Workflow for Comparative Analysis
This workflow outlines the key steps for comparing the effects of this compound and Lck siRNA in a T-cell line, such as Jurkat cells.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Jurkat T-cells.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 1-100 nM). Add the diluted compound to the cells and incubate for 1-2 hours before stimulation. For the vehicle control, add an equivalent volume of DMSO.
-
siRNA Transfection: Transfect Jurkat cells with Lck-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent for suspension cells (e.g., electroporation or lipid-based reagents).[6][7][8][9] Follow the manufacturer's protocol. Typically, cells are cultured for 24-48 hours post-transfection to allow for target protein knockdown before stimulation and analysis.
T-Cell Stimulation
-
After the respective treatment with this compound or siRNA, stimulate the Jurkat cells to activate the TCR signaling pathway. This can be achieved by treating the cells with anti-CD3 (e.g., 1-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for a specified time (e.g., 15-30 minutes for phosphorylation analysis, 24 hours for cytokine analysis).
Western Blot for Lck Knockdown and ZAP-70 Phosphorylation
-
Cell Lysis: After stimulation, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ZAP-70 (Tyr319), total Lck, and a loading control (e.g., GAPDH) overnight at 4°C.[10][11][12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IL-2 ELISA
-
After 24 hours of T-cell stimulation, collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.[13][14][15][16][17]
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative outcomes from the comparative experiments.
Table 1: Effect of this compound and Lck siRNA on Protein Levels and Phosphorylation
| Treatment Group | Lck Protein Level (relative to Control) | Phospho-ZAP-70 (Tyr319) Level (relative to stimulated Control) |
| Vehicle Control (unstimulated) | 100% | ~0% |
| Vehicle Control (stimulated) | 100% | 100% |
| This compound (stimulated) | ~100% | Decreased (dose-dependent) |
| Control siRNA (stimulated) | ~100% | ~100% |
| Lck siRNA (stimulated) | Decreased | Significantly Decreased |
Table 2: Effect of this compound and Lck siRNA on IL-2 Production
| Treatment Group | IL-2 Concentration (pg/mL) |
| Vehicle Control (unstimulated) | Baseline |
| Vehicle Control (stimulated) | High |
| This compound (stimulated) | Decreased (dose-dependent) |
| Control siRNA (stimulated) | High |
| Lck siRNA (stimulated) | Significantly Decreased |
Logical Comparison of Mechanisms
The distinct mechanisms of this compound and siRNA lead to different effects on the target protein, providing complementary information for on-target validation.
Conclusion
By employing both the small molecule inhibitor this compound and Lck-specific siRNA, researchers can build a robust case for the on-target activity of the compound. If both methods result in a similar downstream phenotype (e.g., reduced ZAP-70 phosphorylation and IL-2 production), it strongly suggests that the effects of this compound are mediated through the specific inhibition of Lck. This dual-approach is a powerful strategy in the rigorous validation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. signagen.com [signagen.com]
- 8. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 9. Do you have a protocol for transfection of suspension cell lines (Jurkat and K562) with siRNA? [qiagen.com]
- 10. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Phospho-Zap-70 (Tyr292) Polyclonal Antibody (PA5-36018) [thermofisher.com]
- 13. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. T Cell Activation Bioassay (IL-2) Protocol [promega.sg]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Benchmarking RK-24466: A Comparative Guide to Known Src Inhibitors
In the landscape of targeted therapies, inhibitors of the Src family of kinases (SFKs) have emerged as crucial tools for both research and clinical applications. This guide provides an objective comparison of RK-24466, a potent Lck inhibitor, with established Src inhibitors such as Dasatinib, Saracatinib, and Bosutinib. The following sections present a compilation of their inhibitory activities, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and other well-known Src inhibitors against various Src family kinases. It is important to note that IC50 values can vary between different studies due to variations in assay conditions, such as ATP concentration and the specific kinase construct used.
| Inhibitor | c-Src (nM) | Lck (nM) | Fyn (nM) | Lyn (nM) | Yes (nM) | Hck (nM) | Fgr (nM) | Blk (nM) |
| This compound | 70[1] | <1-2[2][3][4][5] | - | - | - | - | - | - |
| Dasatinib | 0.8[6] | <1 | 0.8 | <1 | <1 | <1 | <1 | - |
| Saracatinib (AZD0530) | 2.7 | 14 | 4 | 5 | 4 | - | - | 6 |
| Bosutinib (SKI-606) | 1.2 | 13 | 11 | 10 | - | - | - | - |
| PP2 | 5 | 4[4] | 5[4] | - | - | - | - | - |
| SU6656 | 280 | 200 | 170 | 130 | 120 | - | 20 | - |
Experimental Protocols
To ensure reproducibility and accurate comparison of inhibitor performance, detailed experimental methodologies are crucial. Below are representative protocols for in vitro and cellular assays commonly used to characterize Src inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure the activity of purified Src kinase and the potency of inhibitors.
Materials:
-
Recombinant human Src kinase
-
Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (e.g., this compound) and a known inhibitor (e.g., Dasatinib)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add diluted Src kinase in Kinase Buffer to each well.
-
Reaction Initiation: Add a mixture of the Src peptide substrate and ATP in Kinase Buffer to each well to start the reaction.[7]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase reaction to proceed.[2][7]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[2][7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-Src Assay (In-Cell Western)
This protocol outlines a method to measure the inhibition of Src autophosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active Src)
-
Complete cell culture medium
-
Serum-free medium
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr419) and Mouse anti-total Src
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom plates
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for attachment.[3]
-
Compound Treatment: Replace the culture medium with serum-free medium containing serial dilutions of the test compounds or a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 2-4 hours).[3]
-
Fixation and Permeabilization: Gently remove the treatment medium, wash with PBS, and then fix the cells with the fixation solution. After washing, permeabilize the cells with the permeabilization buffer.[3]
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1.5 hours at room temperature.[3]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies against phospho-Src and total Src overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the wells and then incubate with a cocktail of the fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[3]
-
Image Acquisition and Analysis: Wash the wells and scan the plate using a fluorescence plate reader at the appropriate wavelengths (e.g., 700 nm and 800 nm).[3]
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-Src and total Src signals. Normalize the phospho-Src signal to the total Src signal for each well. Plot the normalized data against the inhibitor concentration to determine the cellular IC50 value.[3]
Visualizing Pathways and Workflows
Understanding the context of Src signaling and the process of inhibitor evaluation is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.
Src Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway, highlighting its central role in relaying signals from cell surface receptors to downstream effectors that regulate key cellular processes.
A simplified overview of the Src kinase signaling cascade.
Experimental Workflow for Src Inhibitor Screening
The following diagram outlines a typical high-throughput screening workflow for identifying and characterizing Src kinase inhibitors.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. promega.com [promega.com]
Validating RK-24466 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of RK-24466, a potent Lck inhibitor, with other alternative methods. This guide is supported by established principles of these techniques and provides detailed experimental protocols.
This compound is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation.[1][2][3][4][5][6] It has been shown to suppress vascular smooth muscle cell (VSMC) proliferation and migration by down-regulating the Akt and ERK signaling pathways.[1][3] Validating that this compound directly binds to Lck in a cellular environment is crucial for attributing its biological effects to its on-target activity. CETSA is a powerful technique for this purpose as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8][9][10]
Comparison of Target Validation Methods for this compound
While CETSA is a valuable tool, other methods can also be employed to validate the target engagement of this compound. The following table provides a comparative overview of CETSA and its alternatives.
| Assay | Principle | Key Quantitative Readout | Advantages for this compound | Disadvantages for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein (Lck).[7][8][9][10] | ΔTm (Change in Melting Temperature)[11] | - Label-free, performed in intact cells or lysates, reflecting physiological conditions.[11] - Directly demonstrates physical binding to Lck. | - Can be low-throughput. - Requires a specific antibody for Lck. - Not all binding events cause a significant thermal shift.[11] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein (Lck) from proteolytic degradation.[11][12] | Degree of Protease Protection[11] | - Label-free, does not require protein modification.[11] - Can be used with complex lysates.[11] | - Requires careful optimization of protease digestion.[11][12] - May not be sensitive enough for all interactions.[11] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged Lck and a fluorescent tracer. | IC50 (Half-maximal Inhibitory Concentration)[11] | - High-throughput and quantitative.[11] - Can be performed in live cells, providing real-time data.[11] | - Requires genetic modification of Lck.[11] - Potential for steric hindrance from the tag.[11] |
| Biochemical Kinase Assays | In vitro measurement of the direct inhibition of Lck's enzymatic activity.[13] | IC50 | - Highly quantitative and direct measure of inhibition. | - Does not confirm target engagement within a cellular environment. - Lacks physiological context. |
| Cellular Functional Assays (e.g., IL-2 production) | Measurement of downstream consequences of Lck inhibition, such as reduced cytokine production.[1][5][6][13] | IC50 or EC50 | - Directly measures the biological effect of this compound. | - Does not directly confirm target binding. - Effects could be due to off-target interactions. |
Signaling Pathway of Lck and this compound Inhibition
The following diagram illustrates the signaling pathway in which Lck is involved and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Src | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound(KIN 001-51) [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Binding Affinity of RK-24466: A Comparative Guide Using Isothermal Titration Calorimetry
In the landscape of targeted therapeutics, RK-24466 has emerged as a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. Understanding the precise binding affinity and thermodynamic profile of this compound to its target is paramount for researchers, scientists, and drug development professionals. Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for providing a comprehensive thermodynamic profile of binding interactions.
This guide offers a comparative analysis of this compound's inhibitory action and presents a detailed, generalized protocol for assessing its binding affinity using ITC. While specific ITC data for this compound is not publicly available, this guide provides a framework for its determination and comparison with other well-characterized Src family kinase inhibitors.
Comparative Analysis of Inhibitor Potency
To contextualize the potency of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) against Lck, alongside data for other notable Src family kinase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | Lck (64-509) | < 1 | [Vendor Data] |
| LckCD | 2 | [Vendor Data] | |
| Dasatinib | Lck, Src, Bcr-Abl, c-Kit, PDGFRβ, EphA2 | 1.1 (Lck) | |
| Bosutinib | Src, Abl | 1.2 (Src) | [Vendor Data] |
| Saracatinib | Src, Abl, Bcr-Abl | 2.7 (Src) | [Vendor Data] |
Delving into Binding Thermodynamics: A Generalized ITC Protocol
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing key thermodynamic parameters: the binding constant (Ka), dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Below is a detailed methodology for a typical ITC experiment to determine the binding affinity of a small molecule inhibitor like this compound to its target kinase.
Experimental Protocol for ITC Analysis of this compound Binding to Lck
1. Materials and Reagents:
- Recombinant human Lck kinase domain (purified)
- This compound
- ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol, 5% DMSO). It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.
- Isothermal Titration Calorimeter
2. Sample Preparation:
- Protein (Lck): Dialyze the purified Lck kinase domain extensively against the ITC buffer. After dialysis, centrifuge the protein solution to remove any aggregates and determine its concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy). The final concentration in the sample cell should typically be in the range of 10-20 µM.
- Inhibitor (this compound): Dissolve this compound in the exact same ITC buffer used for the protein to a final concentration that is typically 10-15 times higher than the protein concentration (e.g., 100-300 µM). If the inhibitor is first dissolved in 100% DMSO, ensure the final DMSO concentration in the syringe matches that in the cell to avoid solvent mismatch effects.
3. ITC Experiment Setup:
- Instrument Setup: Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and reference power.
- Loading: Load the Lck protein solution into the sample cell and the this compound solution into the injection syringe.
- Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections to allow the signal to return to baseline.
4. Data Analysis:
- Perform a control experiment by titrating the inhibitor into the buffer alone to measure the heat of dilution.
- Subtract the heat of dilution from the main experimental data.
- Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.
Visualizing the Molecular Context and Experimental Process
To better understand the biological context and the experimental approach, the following diagrams illustrate the Lck signaling pathway and the ITC experimental workflow.
Comparative Guide to the Kinetic Analysis of Lck Inhibitors: A Focus on RK-24466 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic analysis of the potent and selective Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, RK-24466, and other notable Lck inhibitors. While direct Surface Plasmon Resonance (SPR) kinetic data for this compound is not publicly available, this document compiles the existing binding affinity data and presents a generalized, comprehensive SPR protocol for the kinetic characterization of small molecule kinase inhibitors. This guide aims to serve as a valuable resource for researchers in the field of kinase drug discovery.
Lck: A Key Target in Immunology and Oncology
Lck is a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell receptor (TCR) signaling. Its activation is one of the initial and most critical steps in the cascade of events that lead to T-cell activation, proliferation, and cytokine release. Dysregulation of Lck activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.
dot
Caption: Lck Signaling Pathway.
Comparison of Lck Inhibitors
While detailed side-by-side SPR kinetic data is limited, the following table summarizes the available binding affinity data for this compound and selected alternative Lck inhibitors. It is important to note that IC50 values are a measure of potency in enzymatic or cellular assays and are not a direct measure of the binding kinetics (association and dissociation rates), which are determined by SPR.
| Compound | Target(s) | IC50 (Lck) | KD | Notes |
| This compound | Lck | <1 nM - 2 nM[1][2][3] | Data not available | A potent and highly selective pyrrolopyrimidine-based Lck inhibitor. |
| WH-4-023 | Lck, Src | 2 nM[4][5][6] | Data not available | A potent, dual Lck/Src inhibitor. |
| Bosutinib | Src, Abl, Lck | Data not available | ~200 pM (for Abl)[7] | A dual Src/Abl inhibitor with known activity against Lck. The provided KD is for its interaction with Abl kinase.[7][8][9] |
| Dasatinib (B193332) | Lck, Src, Abl, c-Kit | ~3 nM | Data not available | A multi-targeted kinase inhibitor with potent, picomolar inhibition of Lck.[10][11][12] |
Disclaimer: The KD value for Bosutinib is for its binding to the Abl kinase domain and may not be representative of its affinity for Lck.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of Small Molecule-Kinase Interactions
The following is a generalized protocol for determining the binding kinetics of a small molecule inhibitor to a kinase, such as Lck, using SPR technology.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, or a chip suitable for protein immobilization)
-
Immobilization reagents (e.g., Amine Coupling Kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)
-
Recombinant purified Lck protein
-
Small molecule inhibitor (e.g., this compound)
-
Running buffer (e.g., HBS-EP+, or a suitable buffer containing HEPES, NaCl, EDTA, and a surfactant, supplemented with a small percentage of DMSO to match the sample solvent)
-
Regeneration solution (a solution that effectively removes the bound analyte without denaturing the immobilized ligand, to be determined empirically; e.g., low pH glycine (B1666218) or a high salt concentration buffer)
2. Experimental Workflow:
dot
Caption: SPR Experimental Workflow.
3. Detailed Methodology:
-
Step 1: Ligand Immobilization
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a freshly prepared mixture of NHS and EDC.
-
Inject the purified Lck protein at a suitable concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the activated surface. The target immobilization level should be optimized to minimize mass transport effects.
-
Inject ethanolamine-HCl to deactivate any remaining reactive groups on the surface.
-
A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of the Lck protein, to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Step 2: Binding Analysis
-
Prepare a dilution series of the small molecule inhibitor in the running buffer. It is crucial that the DMSO concentration is identical in all samples and the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized Lck and the reference flow cell at a constant flow rate. This is the association phase , where the binding of the inhibitor to Lck is monitored in real-time.
-
After the injection of the inhibitor, switch back to the flow of running buffer. This is the dissociation phase , where the release of the inhibitor from Lck is monitored.
-
This can be performed using either a multi-cycle kinetics (MCK) or a single-cycle kinetics (SCK) approach. In MCK, each concentration is injected in a separate cycle with a regeneration step in between. In SCK, a series of increasing concentrations are injected sequentially without regeneration, followed by a single dissociation phase.[13]
-
-
Step 3: Regeneration
-
If using an MCK format, inject the regeneration solution after each dissociation phase to remove any remaining bound inhibitor and prepare the surface for the next injection. The choice and concentration of the regeneration solution must be carefully optimized to ensure complete removal of the analyte without damaging the immobilized Lck.
-
-
Step 4: Data Analysis
-
The resulting sensorgrams (a plot of response units versus time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The referenced sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
-
Conclusion
This compound is a pyrrolopyrimidine-based inhibitor that demonstrates high potency and selectivity for Lck.[14][15][16][17][18] While specific SPR kinetic data for this compound remains to be published, the provided generalized SPR protocol offers a robust framework for researchers to conduct their own kinetic analyses of this and other kinase inhibitors. A thorough understanding of the binding kinetics, including the on- and off-rates, is crucial for the rational design and optimization of kinase inhibitors for therapeutic applications. The comparative data on alternative Lck inhibitors, although limited, provides a valuable context for evaluating novel compounds in this class.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound(KIN 001-51) [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. WH-4-023 | Src | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The tyrosine kinase inhibitor dasatinib (SPRYCEL) inhibits chondrocyte activity and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Pyrrolopyrimidines as Inhibitors of CLK4 and HER2: Targeting Promising Anticancer Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Immunosuppressive Effects of RK-24466: A Comparative Guide
In the landscape of immunosuppressive therapeutics, the quest for potent and selective agents with favorable safety profiles is ongoing. This guide provides a comparative analysis of RK-24466, a selective Lck inhibitor, against established immunosuppressants: the calcineurin inhibitors Cyclosporine A and Tacrolimus (B1663567) (FK506), and the mTOR inhibitor Rapamycin (B549165) (Sirolimus). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to objectively evaluate the potential of this compound.
Executive Summary
This compound distinguishes itself by targeting a proximal step in T-cell activation through the selective inhibition of Lymphocyte-specific protein tyrosine kinase (Lck). This mechanism offers a potentially more targeted immunomodulatory approach compared to the broader effects of calcineurin and mTOR inhibitors. While direct head-to-head comparative data in standardized assays is limited in publicly available literature, this guide consolidates existing information on the mechanisms of action, and relevant in vitro and in vivo experimental data to facilitate a scientific comparison.
Mechanisms of Action: A Divergence in Immunosuppressive Strategy
The immunosuppressive effects of this compound and its comparators stem from their interference with distinct signaling pathways crucial for T-lymphocyte activation and proliferation.
This compound: Targeting the Initiation of T-Cell Signaling
This compound is a potent and selective inhibitor of Lck, a tyrosine kinase that plays a pivotal role in the initial signaling cascade following T-cell receptor (TCR) engagement.[1] By inhibiting Lck, this compound blocks the phosphorylation of key downstream signaling molecules, thereby preventing T-cell activation at a very early stage. This targeted approach is hypothesized to offer a more precise and potentially less toxic method of immunosuppression.
Cyclosporine A and Tacrolimus (FK506): Calcineurin Inhibition
Cyclosporine A and Tacrolimus are mainstays in immunosuppressive therapy that act by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3] Calcineurin is essential for the activation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor that upregulates the expression of interleukin-2 (B1167480) (IL-2) and other pro-inflammatory cytokines. By blocking calcineurin, these drugs prevent IL-2 production, a critical step for T-cell proliferation and differentiation.[2][3]
Rapamycin (Sirolimus): mTOR Pathway Inhibition
Rapamycin functions by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4] Unlike calcineurin inhibitors, rapamycin does not block IL-2 production but rather interferes with the signaling pathways downstream of the IL-2 receptor. This leads to the arrest of T-cells in the G1 phase of the cell cycle, thereby preventing their proliferation in response to cytokine stimulation.[4]
Comparative In Vitro Efficacy
In vitro assays are fundamental in determining the potency and mechanism of immunosuppressive agents. Key assays include the Mixed Lymphocyte Reaction (MLR), which assesses the proliferative response of T-cells to allogeneic stimulation, and Cytotoxic T-Lymphocyte (CTL) assays, which measure the ability of cytotoxic T-cells to kill target cells.
| Drug | Primary Target | Effect on T-Cell Proliferation (MLR) | Effect on Cytotoxicity (CTL) | Reported IC50 / EC50 (in vitro) |
| This compound | Lck | Expected to be a potent inhibitor | Expected to inhibit CTL generation and function | <0.001 µM and 0.002 µM (for two Lck constructs in cell-free assays)[1] |
| Cyclosporine A | Calcineurin | Potent inhibitor | Inhibits CTL generation | Varies widely depending on assay conditions |
| Tacrolimus (FK506) | Calcineurin | Potent inhibitor (10-100 times more potent than Cyclosporine A) | Inhibits CTL generation | Varies widely depending on assay conditions |
| Rapamycin (Sirolimus) | mTOR | Potent inhibitor | Inhibits CTL proliferation but may have less effect on immediate cytotoxic function | Varies widely depending on assay conditions |
Comparative In Vivo Efficacy
Animal models of organ transplantation and autoimmune diseases are crucial for evaluating the in vivo efficacy of immunosuppressive drugs. Key endpoints in these models include graft survival, reduction in inflammatory cell infiltration, and modulation of immune responses.
Data from a rat cardiac allograft model has demonstrated the in vivo efficacy of cyclosporine in prolonging graft survival.[5][6] Similarly, tacrolimus has been shown to be effective in preventing rejection in various animal transplant models.[3] While specific in vivo data for this compound in transplant models from publicly accessible literature is scarce, its demonstrated inhibition of IL-2 production in mice suggests potential efficacy in preventing allograft rejection.
| Drug | Animal Model | Key Efficacy Endpoints |
| This compound | Murine models | Inhibition of T-cell receptor-stimulated IL-2 production. |
| Cyclosporine A | Rat Cardiac Allograft | Prolonged graft survival.[5][6] |
| Tacrolimus (FK506) | Various transplant models | Prevention of allograft rejection.[3] |
| Rapamycin (Sirolimus) | Various transplant models | Prevention of allograft rejection, often used in combination with calcineurin inhibitors. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate immunosuppressive drugs.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Responder and Stimulator Cells: Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.
-
Stimulator Cell Inactivation: Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture a fixed number of responder cells with a fixed number of inactivated stimulator cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and control immunosuppressants to the co-cultures.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.
-
Proliferation Assessment: Measure T-cell proliferation using methods such as [3H]-thymidine incorporation, CFSE dye dilution, or a colorimetric assay (e.g., MTT).
-
Data Analysis: Calculate the concentration of the compound that inhibits the proliferative response by 50% (IC50).
Cytotoxic T-Lymphocyte (CTL) Assay
Objective: To determine the effect of a compound on the generation and effector function of cytotoxic T-lymphocytes.
Protocol:
-
CTL Generation (Induction Phase): Co-culture responder PBMCs with inactivated stimulator cells (as in the MLR) for 5-7 days to generate CTLs. Include the test compound during this phase to assess its effect on CTL generation.
-
Target Cell Preparation: Label target cells (e.g., PHA-activated PBMCs from the stimulator donor or a specific cell line) with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Cytotoxicity Assay (Effector Phase): Co-culture the generated CTLs (effector cells) with the labeled target cells at various effector-to-target ratios for 4-6 hours.
-
Compound Treatment (Effector Phase): To assess the direct effect on CTL function, the test compound can be added during this co-culture phase.
-
Measurement of Cell Lysis: Measure the release of the label (e.g., 51Cr in the supernatant) or the percentage of dead target cells by flow cytometry.
-
Data Analysis: Calculate the percentage of specific lysis and determine the effect of the compound on CTL activity.
Signaling Pathway and Experimental Workflow Diagrams
T-Cell Receptor Signaling and the Role of Lck
Caption: T-Cell Receptor Signaling Pathway and Points of Inhibition.
Experimental Workflow for In Vitro Immunosuppressant Validation
Caption: Workflow for In Vitro Validation of Immunosuppressants.
Conclusion
This compound presents a promising, targeted approach to immunosuppression by selectively inhibiting Lck, a key initiator of T-cell activation. This mechanism is distinct from the broader actions of calcineurin and mTOR inhibitors. While the available data highlights its potent and selective inhibition of Lck in biochemical assays, a comprehensive evaluation of its immunosuppressive effects necessitates direct, head-to-head comparative studies against established agents like cyclosporine A, tacrolimus, and rapamycin in standardized in vitro and in vivo models. The experimental frameworks provided in this guide offer a basis for conducting such validation studies. Further research to generate robust comparative data will be crucial in defining the therapeutic potential of this compound and its place in the armamentarium of immunosuppressive drugs.
References
- 1. LCK as a Potential Therapeutic Target for Acute Rejection after Kidney Transplantation: A Bioinformatics Clue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Steady-State Head-to-Head Pharmacokinetic Comparison of All FK-506 (Tacrolimus) Formulations (ASTCOFF): An Open-Label, Prospective, Randomized, Two-Arm, Three-Period Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-year posttransplant graft survival in renal-transplant patients with graft function at 6 months receiving tacrolimus or cyclosporine microemulsion within a triple-drug regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed graft function post renal transplantation: a review on animal models and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. envarsusxr.com [envarsusxr.com]
Comparative Analysis of the Lck Inhibitor RK-24466 Across T-Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potent and selective Lck inhibitor, RK-24466, in different T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to support further research and development.
This compound is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck's role in initiating the signaling cascade that leads to T-cell activation, proliferation, and cytokine production makes it a prime target for therapeutic intervention in diseases driven by aberrant T-cell activity, such as T-ALL.[3][4] This guide explores the effects of Lck inhibition, using data from studies on this compound and other Lck-targeting tyrosine kinase inhibitors, across the Jurkat, MOLT-4, and CEM T-cell lines.
Performance of Lck Inhibition in T-Cell Lines
While direct comparative studies of this compound across multiple T-cell lines are not extensively published, data from the broader class of tyrosine kinase inhibitors that target Lck, such as dasatinib, provide valuable insights into the differential responses of these cell lines.
Data Summary
The following table summarizes the inhibitory effects of Lck inhibition on key cellular processes in Jurkat, MOLT-4, and CCRF-CEM T-cell lines. The data is compiled from studies using Lck inhibitors and analyses of the intrinsic signaling pathways of these cells.
| Parameter | Jurkat Cells | MOLT-4 Cells | CCRF-CEM Cells | Reference Compound(s) |
| Inhibition of IL-2 Production | Potent inhibition. IC50 of 0.8 µM for PMA-stimulated IL-2 production and 1.5 µM for anti-CD3 stimulated IL-2 production with a compound structurally related to this compound.[1] | Expected to be sensitive. | Expected to be sensitive. | This compound analog, Dasatinib[1][4] |
| Inhibition of Lck Phosphorylation (Y394) | Strong suppression of Lck phosphorylation at the activating tyrosine 394.[4] | Strong suppression of Lck phosphorylation at the activating tyrosine 394.[4] | Not explicitly tested with Lck inhibitors in the provided results, but expected to be sensitive. | Dasatinib[4] |
| Downstream Signaling Inhibition | Inhibition of ZAP70 and LAT phosphorylation.[4] Strong phosphorylation of ERK1/2, which is sensitive to inhibition.[5] | Inhibition of ZAP70 and LAT phosphorylation.[4] Weaker basal phosphorylation of ERK1/2 compared to Jurkat.[5] | Decent levels of AKT and p38 phosphorylation, but no ERK1/2 phosphorylation.[5] | Dasatinib[4] |
| Apoptosis Induction | Sensitive to apoptosis induction. | Sensitive to apoptosis induction. | Sensitive to apoptosis induction. | Dasatinib, other kinase inhibitors |
| Cell Cycle Arrest | Induces cell cycle arrest. | Induces cell cycle arrest. | Induces cell cycle arrest. | Various kinase inhibitors |
Note: The differential responses of these cell lines can be attributed to their unique genetic backgrounds and the activation status of various survival signaling pathways. For instance, Jurkat cells exhibit strong ERK1/2 phosphorylation, while CCRF-CEM cells show no detectable ERK1/2 phosphorylation but have active AKT and p38 signaling.[5] MOLT-3 cells (closely related to MOLT-4) show weaker phosphorylation of AKT, ERK1/2, and p38 compared to Jurkat and CCRF-CEM cells.[5] These intrinsic differences likely influence their dependence on the Lck-mediated signaling pathway and their sensitivity to its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are representative protocols for key experiments used to assess the efficacy of Lck inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed Jurkat, MOLT-4, or CEM cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Add varying concentrations of this compound or other inhibitors to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-Lck (Y394), Lck, p-ZAP70, ZAP70, p-LAT, LAT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Interleukin-2 (IL-2) Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by T-cells upon stimulation.
-
Cell Stimulation: Seed Jurkat cells in a 24-well plate and pre-incubate with different concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with 1 µg/mL of anti-CD3 antibody or a combination of PMA (50 ng/mL) and ionomycin (B1663694) (1 µM).
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of this compound, it is essential to visualize the signaling pathways it targets and the experimental workflows used to study its effects.
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the central role of Lck in the TCR signaling cascade.
References
- 1. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-cell Acute Lymphoblastic Leukemia Cells Display Activation of Different Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RK-24466: A Guide for Laboratory Professionals
Disclaimer: The following guidelines provide a general framework for the safe disposal of the research chemical RK-24466. It is imperative for all laboratory personnel to consult their institution's specific Safety Data Sheet (SDS) for this compound and to adhere to all local, state, and federal regulations. This document should be used in conjunction with, and not as a replacement for, the guidance provided by your institution's Environmental Health and Safety (EH&S) department.
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols protects researchers, support staff, and the broader community.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is essential for a preliminary hazard assessment and in determining appropriate disposal routes.
| Property | Value |
| CAS Number | 213743-31-8 |
| Molecular Formula | C₂₃H₂₂N₄O |
| Molecular Weight | 370.45 g/mol |
| Appearance | Powder |
| Solubility | DMSO: 20-40 mg/mL[1][2]DMF: 12 mg/mL[3]Ethanol: 0.33-5 mg/mL[2][3]Water: Insoluble[2] |
| Storage | Powder: -20°C for up to 3 years[1][2]In Solvent: -80°C for up to 1 year[1][2] |
Guiding Principles for Chemical Waste Disposal
Before proceeding with the specific steps for this compound disposal, it is important to understand the foundational principles of laboratory chemical waste management:
-
Waste Minimization: Plan experiments to generate the minimum amount of chemical waste.
-
Segregation: Never mix incompatible waste streams.[4] Keep halogenated and non-halogenated solvents separate, and do not mix acids with bases or oxidizers with reducers.
-
Identification: All waste must be accurately identified. All components of a mixture must be listed on the waste label.
-
Containment: Use appropriate, sealed, and clearly labeled containers for all chemical waste.[2]
-
Regulatory Compliance: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any additional local or institutional requirements.[2]
Step-by-Step Disposal Protocol for this compound
As this compound is a research chemical, a specific disposal protocol is unlikely to be published. The following procedure is based on general best practices for potent, non-acutely hazardous chemical compounds, particularly when dissolved in common laboratory solvents like Dimethyl Sulfoxide (DMSO).
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (Butyl gloves are recommended for handling DMSO[5])
-
A properly fitting lab coat
All handling of this compound waste should be conducted within a certified chemical fume hood.
Step 2: Waste Segregation and Collection
The proper segregation of waste at the point of generation is crucial.
-
Liquid Waste (this compound in Solvent):
-
Designate a specific, compatible hazardous waste container for this compound solutions. Since DMSO is a common solvent, a container designated for non-halogenated organic solvent waste is typically appropriate.[1][5]
-
Pour the this compound waste solution carefully into the designated container using a funnel.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Securely cap the container immediately after adding waste.[6]
-
-
Solid Waste (Contaminated Labware):
-
Items such as pipette tips, vials, and gloves that have come into contact with this compound should be considered contaminated solid waste.[1]
-
Collect these items in a designated, leak-proof container or a durable, transparent bag clearly labeled as hazardous waste.[1]
-
Do not dispose of these items in the regular trash.
-
-
Unused or Expired this compound Powder:
-
Unused or expired solid this compound should be disposed of in its original container if possible.
-
The container must be clearly labeled as "Waste" and the full chemical name provided.
-
Consult with your EH&S department for specific instructions on disposing of pure, potent compounds.
-
Step 3: Labeling of Waste Containers
Proper labeling is a regulatory requirement and is essential for safety.
-
Obtain a hazardous waste tag from your institution's EH&S department.
-
Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all constituents (e.g., "Waste this compound, Dimethyl Sulfoxide"). Chemical formulas or abbreviations are not acceptable.
-
The approximate percentage or concentration of each component.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").
-
The date the waste was first added to the container (accumulation start date).
-
| Waste Container and Labeling Requirements | |
| Container Material | Chemically compatible with all waste components (e.g., polyethylene (B3416737) for organic solvents). |
| Container Condition | Must be in good condition, with no leaks or damage.[2] |
| Lid/Cap | Must be a secure, screw-top cap. The container must be kept closed at all times except when adding waste.[6] |
| Labeling | Must be clearly labeled with "Hazardous Waste" and a complete list of contents and associated hazards. |
Step 4: Storage and Disposal
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[4][7]
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that incompatible waste streams are segregated within the SAA.[4]
-
Arrange for a chemical waste pickup through your institution's EH&S department.[1] Do not attempt to dispose of the chemical waste through other means.
-
Crucially, do not discharge any waste containing this compound to the sewer via sink drains. [6]
General Protocol for Waste Stream Characterization
While a specific experimental protocol for this compound disposal is not available, a general protocol for characterizing an unknown laboratory waste stream for proper disposal involves the following steps. This process is typically carried out by trained EH&S professionals.
-
Information Gathering: Review all available documentation for the chemical, including the SDS, purchase records, and any experimental notes, to identify all potential components of the waste stream.
-
Physical Characterization: Observe and record the physical properties of the waste, including its state (solid, liquid, gas), color, and odor.
-
pH Determination: For aqueous waste, use a calibrated pH meter or pH strips to determine if the waste is corrosive (pH ≤ 2 or ≥ 12.5).
-
Compatibility Testing: Before bulking waste streams, a small-scale compatibility test is often performed by mixing representative samples in a controlled environment (e.g., a test tube within a fume hood) to check for signs of reaction such as gas evolution, heat generation, or precipitation.
-
Hazardous Property Screening: Depending on the suspected components, further analytical tests may be conducted to screen for characteristics of hazardous waste as defined by the EPA, including:
-
Ignitability: Flashpoint determination.
-
Toxicity: Analysis for the presence of specific toxic chemicals or heavy metals.
-
Reactivity: Assessment for potential to detonate, react violently with water, or generate toxic gases.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
By following these procedures and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling RK-24466
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the novel research chemical RK-24466. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound from receipt to disposal. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as potentially hazardous until more comprehensive safety data is available.[1][2][3]
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| High-Volume Handling or Splash Risk (e.g., large-scale synthesis, purification) | Chemical splash goggles and a face shield | Double pair of nitrile gloves or Silver Shield gloves under nitrile gloves | Chemical-resistant laboratory coat or apron | Required if not handled in a fume hood or if aerosol generation is possible |
| General Laboratory Work | Safety glasses | Nitrile gloves | Laboratory coat | Not required |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Avoid direct contact with skin, eyes, and clothing.[3] Do not ingest or inhale the compound.[3] It is recommended to wash hands thoroughly after handling.[3] |
| Storage | Store this compound at -20°C for long-term stability.[3] |
| Solubility | This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][5] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[3] Aqueous solutions should not be stored for more than one day.[3] |
Emergency and Disposal Procedures
Immediate and appropriate action is necessary in the event of a spill or accidental exposure.
| Contingency | Action |
| Skin Contact | Immediately flush the affected area with large amounts of water and remove any contaminated clothing.[2] |
| Eye Contact | Rinse the eyes for several minutes with running water.[1][2] If contact lenses are present, remove them if it is safe to do so. |
| Inhalation | Move the individual to an area with fresh air.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[2] |
| Spill | For minor spills, absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |
| Disposal | All waste contaminated with this compound, including disposable PPE and absorbent materials, should be treated as hazardous waste.[4] Collect all waste in a designated, sealed, and clearly labeled container for disposal according to institutional and local regulations.[4][6] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a research laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
